6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Description
The exact mass of the compound this compound is 303.90505 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloro-7-fluoro-3-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFN2O2/c10-5-1-4-7(2-6(5)12)13-3-8(9(4)11)14(15)16/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWVWGGVXZPWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of the highly functionalized quinoline derivative, 6-bromo-4-chloro-7-fluoro-3-nitroquinoline. Given the limited direct literature on this specific compound, this document synthesizes available data and provides expert insights based on the reactivity of its constituent functional groups and structurally related analogues.
Molecular Profile and Physicochemical Properties
This compound is a complex heterocyclic compound with a multifaceted chemical personality. Its structure is characterized by a quinoline core heavily substituted with electron-withdrawing groups, which profoundly influences its reactivity and potential biological activity.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₃BrClFN₂O₂ | [1] |
| IUPAC Name | This compound | |
| Molecular Weight | 305.49 g/mol | |
| CAS Number | 1381489-08-3 |
Note: Due to the scarcity of experimental data, properties such as melting point, boiling point, and solubility are not publicly available and would require experimental determination.
Structural and Reactivity Analysis
The quinoline scaffold is a privileged structure in medicinal chemistry, and the specific substitutions on this molecule provide multiple avenues for synthetic diversification. The interplay of the bromo, chloro, fluoro, and nitro groups dictates the molecule's reactivity. The electron-withdrawing nature of the nitro group, in conjunction with the halogens, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).
The chlorine atom at the 4-position is particularly susceptible to nucleophilic displacement due to the activating effect of the quinoline nitrogen and the nitro group. This makes it a prime site for the introduction of various nucleophiles, a common strategy in the synthesis of bioactive molecules. The bromine at the 6-position and the fluorine at the 7-position are less reactive towards SₙAr but can participate in transition metal-catalyzed cross-coupling reactions, offering another handle for molecular elaboration.
Potential Synthetic Pathways
Hypothetical Synthetic Workflow
A potential synthetic route could commence from a suitably substituted aniline, such as 4-bromo-5-fluoro-2-nitroaniline. This precursor would then undergo a Gould-Jacobs or a similar reaction to construct the quinoline ring system. Subsequent chlorination would yield the target molecule.
Caption: Hypothetical synthetic workflow for this compound.
Experimental Protocol: A General Approach to Quinoline Chlorination
The final step in the proposed synthesis, the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, is a standard transformation. The following protocol is a generalized procedure based on the synthesis of similar compounds.[2][3]
Step 1: Reaction Setup
-
To a round-bottom flask, add 6-bromo-7-fluoro-4-hydroxy-3-nitroquinoline (1 equivalent).
-
Under a fume hood, add phosphorus oxychloride (POCl₃) (10-20 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 4: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Applications in Drug Discovery
Substituted quinolines are a cornerstone of modern medicinal chemistry, with applications as anticancer, antimalarial, and anti-inflammatory agents. The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutics.
The reactive 4-chloro position allows for the introduction of various amine, alcohol, and thiol nucleophiles, enabling the generation of a diverse library of compounds for biological screening. The bromo and fluoro substituents can be exploited for further diversification through cross-coupling reactions, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles. Quinoline derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[4]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety precautions should be based on the potential hazards of structurally related compounds.[5][6] It should be handled as a potentially hazardous chemical.
Table 2: General Safety and Handling Precautions
| Hazard | Precaution |
| Inhalation | Harmful if inhaled. May cause respiratory irritation.[7] Avoid breathing dust. Use only in a well-ventilated area. |
| Skin Contact | Harmful in contact with skin. Causes skin irritation.[7] Wear protective gloves and clothing. |
| Eye Contact | Causes serious eye irritation.[7] Wear eye and face protection. |
| Ingestion | Harmful if swallowed.[7] Do not eat, drink, or smoke when using this product. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[5] |
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Get medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.
Conclusion
This compound is a highly functionalized and versatile chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, a comprehensive understanding of its chemical properties and reactivity can be inferred from the behavior of its constituent functional groups and related quinoline analogues. The synthetic strategies and safety protocols outlined in this guide provide a solid foundation for researchers to work with this compound and explore its potential in developing novel therapeutic agents.
References
- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
- PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile. [Link]
- PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
- PubChem. This compound. [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- PubChem. 6-Fluoro-7-nitroquinazolin-4(3H)-one. [Link]
- PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]
- SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]
- Appretech Scientific Limited. 6-bromo-4-chloro-7-fluoroquinazoline. [Link]
- GSRS. 7-BROMO-4-CHLOROQUINOLINE. [Link]
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- 3. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for this compound, a highly functionalized quinoline derivative with significant potential as a building block in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of steps to elucidate the causal logic behind experimental choices, reagent selection, and reaction conditions. This document is intended for an audience of researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and process visualization to ensure both reproducibility and a deep understanding of the underlying chemical principles. All protocols are designed as self-validating systems, supported by citations from authoritative sources.
Introduction and Strategic Overview
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound presents a versatile platform for further functionalization. The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, the nitro group at the 3-position can be reduced to an amine for further derivatization, and the bromo and fluoro groups on the benzene ring offer additional sites for modification, for instance, through cross-coupling reactions.
The synthesis of this complex molecule is best approached through a multi-step, linear sequence that builds the quinoline core first, followed by a series of post-modification steps to install the required functional groups with high regioselectivity. The chosen pathway begins with a substituted aniline and leverages the well-established Gould-Jacobs reaction to construct the heterocyclic core, followed by targeted nitration and chlorination steps.
Overall Synthetic Workflow
The logical flow of the synthesis is designed to manage the directing effects of the substituents at each stage, ensuring high yields and purity of the desired intermediates and the final product.
Caption: High-level overview of the four-stage synthetic pathway.
Detailed Synthetic Pathway and Experimental Protocols
Step 1: Synthesis of 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid
The foundational step in this synthesis is the construction of the quinoline ring system using the Gould-Jacobs reaction. This classic method involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced cyclization.
-
Expertise & Rationale: Starting with 4-Bromo-3-fluoroaniline is critical as it correctly places the bromine and fluorine atoms on the final benzene portion of the quinoline ring. The Gould-Jacobs reaction is chosen for its reliability and high yield in forming the 4-hydroxyquinoline core. The reaction proceeds in two distinct thermal phases: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization. The cyclization is driven by the elimination of ethanol and is typically performed in a high-boiling, inert solvent like diphenyl ether to achieve the necessary temperatures.
Reaction Scheme: 4-Bromo-3-fluoroaniline + Diethyl ethoxymethylenemalonate → (Heat) → Intermediate → (High Heat) → 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
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Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
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Heat the mixture to 120-130°C and maintain for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
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Cyclization: To the crude intermediate, add diphenyl ether (approx. 10 times the weight of the aniline).
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Heat the mixture to 250-260°C using a heating mantle. Ethanol will begin to distill off. Maintain this temperature for 30-45 minutes.
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Allow the reaction mixture to cool to below 100°C and then pour it into an excess of hexane or petroleum ether while stirring vigorously.
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The precipitated solid, ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate, is collected by vacuum filtration, washed thoroughly with hexane to remove the diphenyl ether, and dried.
Step 2: Saponification and Decarboxylation to 6-Bromo-7-fluoro-4-hydroxyquinoline
The ester from the previous step is not part of the final structure and must be removed. This is accomplished in a two-part, one-pot process involving saponification of the ester to a carboxylate salt, followed by acidification and thermal decarboxylation.
-
Expertise & Rationale: Saponification with a strong base like sodium hydroxide readily hydrolyzes the ethyl ester. The subsequent decarboxylation of the 3-carboxylic acid group is facile upon heating, as the mechanism can proceed through a stabilized zwitterionic intermediate. This step simplifies the molecule and prepares it for the subsequent nitration.
Reaction Scheme: 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester → (1. NaOH, H₂O/EtOH; 2. HCl; 3. Heat) → 6-Bromo-7-fluoro-4-hydroxyquinoline
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Saponification: Suspend the crude ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved and TLC indicates the absence of the starting ester.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3. A precipitate of the carboxylic acid will form.
-
Decarboxylation: Heat the acidified slurry to 90-100°C. Vigorous evolution of CO₂ will be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).
-
Cool the mixture to room temperature. Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the resulting solid, 6-bromo-7-fluoro-4-hydroxyquinoline, under vacuum.
Step 3: Nitration to 6-Bromo-7-fluoro-3-nitro-4-hydroxyquinoline
This step introduces the nitro group at the 3-position via electrophilic aromatic substitution. The choice of nitrating agent and careful temperature control are paramount to avoid side reactions.
-
Expertise & Rationale: The 4-hydroxy group is a powerful activating group that, along with the heterocyclic nitrogen, strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is used. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The reaction is performed at low temperatures to control the reaction rate and prevent over-nitration or oxidative degradation.
Reaction Scheme: 6-Bromo-7-fluoro-4-hydroxyquinoline + HNO₃/H₂SO₄ → 6-Bromo-7-fluoro-3-nitro-4-hydroxyquinoline
-
In a flask cooled in an ice-salt bath to 0-5°C, slowly add 6-bromo-7-fluoro-4-hydroxyquinoline (1.0 eq) in portions to concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.
-
Once all the solid has dissolved, cool the mixture back to 0°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the internal temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The precipitated yellow solid is collected by vacuum filtration, washed extensively with cold water until the washings are neutral, and dried under vacuum.
Step 4: Chlorination to this compound
The final step is the conversion of the 4-hydroxyl group into a chloro group. This is a standard transformation for converting 4-quinolones into the more reactive 4-chloroquinolines.
-
Expertise & Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1][2] It efficiently converts the tautomeric 4-quinolone into the 4-chloroquinoline. The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent electrophilic species. The reaction is performed under reflux, and the excess POCl₃ is carefully quenched during work-up.
Reaction Scheme: 6-Bromo-7-fluoro-3-nitro-4-hydroxyquinoline + POCl₃ → this compound
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), combine 6-bromo-7-fluoro-3-nitro-4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Caution: Exothermic Reaction. Slowly and carefully pour the residual oil onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product, this compound.[3][4][5]
Data Summary
The following table provides expected values and key identifiers for the materials in this synthetic pathway. Actual yields may vary based on experimental conditions and scale.
| Compound Name | Starting Material | Reagents | Typical Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Bromo-7-fluoro-4-hydroxyquinoline | 4-Bromo-3-fluoroaniline | EMME, NaOH, HCl | 75-85 | C₉H₅BrFNO | 258.05 |
| 6-Bromo-7-fluoro-3-nitro-4-hydroxyquinoline | 6-Bromo-7-fluoro-4-hydroxyquinoline | HNO₃, H₂SO₄ | 80-90 | C₉H₄BrFN₂O₃ | 303.05 |
| This compound | 6-Bromo-7-fluoro-3-nitro-4-hydroxyquinoline | POCl₃, DMF (cat.) | 85-95 | C₉H₃BrClFN₂O₂ | 321.49[5] |
Process Visualization
The following diagram illustrates the chemical transformations across the entire synthetic pathway.
Sources
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- 2. atlantis-press.com [atlantis-press.com]
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- 5. This compound | C9H3BrClFN2O2 | CID 53630350 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 6-bromo-4-chloro-7-fluoro-3-nitroquinoline, a polysubstituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines foundational chemical principles with data from closely related analogues to present a comprehensive and scientifically grounded perspective.
Molecular Identity and Physicochemical Properties
This compound is a halogenated nitroquinoline with the chemical formula C₉H₃BrClFN₂O₂ and a molecular weight of approximately 305.5 g/mol .[1] Its unique substitution pattern, featuring electron-withdrawing groups at key positions, suggests a molecule with distinct electronic properties and reactivity, making it a valuable scaffold for the synthesis of novel bioactive compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 853908-81-3 | [1] |
| Molecular Formula | C₉H₃BrClFN₂O₂ | [1] |
| Molecular Weight | 305.49 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C2=C(C=C1F)N=CC(=C2Cl)[O-])Br | [1] |
| InChI Key | Not available in cited sources |
Proposed Synthesis Pathway
A patented method for the synthesis of 6-bromo-4-chloroquinoline involves the reaction of 4-bromoaniline with ethyl propiolate, followed by cyclization and chlorination.[2][3] Building upon this, the synthesis of the target molecule would necessitate subsequent nitration and fluorination steps. The precise order of these final steps would be critical to achieving the desired substitution pattern, governed by the directing effects of the existing substituents.
Proposed Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline (Intermediate)
This protocol is adapted from a patented procedure for the synthesis of the key intermediate.[2]
-
Step 1: Synthesis of 3-(4-bromoanilino)acrylate: To a solution of 4-bromoaniline in a suitable solvent such as methanol, add ethyl propiolate. Heat the reaction mixture and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Remove the solvent under reduced pressure to obtain the crude 3-(4-bromoanilino)acrylate.
-
Step 2: Cyclization to 6-bromoquinolin-4-ol: The crude acrylate is added to a high-boiling point solvent like diphenyl ether and heated to a high temperature (e.g., 200-250 °C) to induce cyclization. Upon cooling, the product precipitates and can be collected by filtration.
-
Step 3: Chlorination to 6-bromo-4-chloroquinoline: The 6-bromoquinolin-4-ol is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), and heated to reflux.[4] After completion, the reaction mixture is carefully quenched with ice water, and the pH is adjusted to neutral or slightly basic to precipitate the product. The solid 6-bromo-4-chloroquinoline is then collected by filtration, washed, and dried.
Diagram 1: Proposed Synthesis of 6-Bromo-4-chloroquinoline Intermediate
Caption: Proposed three-step synthesis of the key intermediate.
The subsequent introduction of the fluoro and nitro groups would likely proceed via electrophilic aromatic substitution. The exact conditions and regioselectivity would depend on the complex interplay of the directing effects of the existing bromo and chloro substituents.
Structural Elucidation: A Predictive Spectroscopic Analysis
In the absence of published experimental spectra for this compound, we can predict the key features of its NMR, IR, and Mass Spectra based on the known effects of its constituent functional groups on the quinoline scaffold.
Predicted ¹H and ¹³C NMR Spectra
The ¹H NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the nitro, chloro, fluoro, and bromo groups. The protons on the quinoline ring will experience deshielding, leading to downfield chemical shifts. The coupling patterns will be complex due to spin-spin interactions between the remaining protons and with the fluorine atom.
The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts will be significantly influenced by the attached heteroatoms and functional groups. Carbons directly bonded to electronegative atoms (N, Cl, Br, F) and the nitro group will be shifted downfield.[5][6][7]
Table 2: Predicted NMR Spectral Characteristics
| Nucleus | Predicted Chemical Shift Range (ppm) | Rationale for Prediction |
| ¹H | 7.5 - 9.0 | Aromatic protons on an electron-deficient quinoline ring. |
| ¹³C | 110 - 160 | Aromatic carbons with significant downfield shifts for carbons attached to electronegative groups. |
Diagram 2: Logical Flow for NMR Prediction
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- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
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An In-Depth Technical Guide to 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline (CAS 853908-81-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline, registered under CAS number 853908-81-3. This highly functionalized quinoline derivative is a key intermediate in synthetic organic chemistry, with potential applications in the development of novel therapeutic agents. This document consolidates available data on its chemical identity, predicted physicochemical properties, and explores its relevance within the broader context of quinoline-based drug discovery, including its potential as an antimalarial, antibacterial, and an inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). A plausible synthetic route and a discussion of its spectroscopic characteristics are also presented to support further research and application.
Chemical Identity and Physicochemical Properties
This compound is a halogenated nitroquinoline derivative. Its structure is characterized by a quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, a fluorine atom at the 7-position, and a nitro group at the 3-position.
Table 1: Chemical Identity of CAS 853908-81-3
| Identifier | Value |
| CAS Number | 853908-81-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₃BrClFN₂O₂ |
| Molecular Weight | 305.49 g/mol [1] |
| Canonical SMILES | C1=C(C=C2C(=C1F)C(=NC=C2Cl)N(=O)=O)Br |
| InChI Key | IAWVWGGVXZPWRQ-UHFFFAOYSA-N |
Table 2: Predicted and Known Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | Supplier Data |
| Purity | ≥95% | Supplier Data |
| Boiling Point | 387.0 ± 37.0 °C at 760 mmHg (Predicted) | Chemmenu |
| Storage | Sealed in dry, store in freezer, under -20°C | Supplier Data |
| Solubility | No specific data available. Expected to be soluble in common organic solvents. | Inferred |
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis can be logically inferred from established methods for preparing substituted quinolines. A plausible synthetic pathway would likely involve a multi-step process starting from a suitably substituted aniline precursor.
A general and widely applicable method for quinoline synthesis is the Combes quinoline synthesis or a similar cyclization reaction. The synthesis of the related compound, 6-bromo-4-chloroquinoline, often starts from 6-bromo-4-hydroxyquinoline, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)[2].
Proposed Synthetic Workflow:
Caption: A generalized workflow for the synthesis of functionalized quinolines.
Experimental Protocol Insight: Synthesis of a Key Intermediate
This compound serves as a valuable intermediate for further chemical elaboration. For instance, it is a precursor for the synthesis of tert-butyl 4-((6-bromo-7-fluoro-3-nitroquinolin-4-yl)amino)piperazine-1-carboxylate. This reaction typically involves a nucleophilic aromatic substitution where the chlorine at the 4-position is displaced by an amine. The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
Potential Applications in Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The extensive functionalization of this compound suggests its potential as a building block for the development of novel therapeutics.
Antimalarial and Antibacterial Activity
Quinolines have a long history in the treatment of malaria, with drugs like chloroquine and primaquine being prominent examples[3]. The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite. Furthermore, various quinoline derivatives have demonstrated potent antibacterial activity against a range of pathogens[3]. The presence of a nitro group, as seen in this compound, is a feature found in some antimicrobial agents.
EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its dysregulation is implicated in the growth and proliferation of many tumors. A significant class of EGFR tyrosine kinase inhibitors (EGFR-TKIs) is based on the 4-anilinoquinazoline and related quinoline scaffolds. These inhibitors are competitive with ATP at the kinase domain of EGFR. The substitution pattern on the quinoline and aniline rings is crucial for their inhibitory activity and selectivity. The chloro and fluoro substituents on this compound could potentially be exploited in the design of novel EGFR-TKIs.
Caption: Simplified EGFR signaling pathway and the potential point of inhibition.
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not publicly available, a qualitative interpretation based on its structure can be provided to guide researchers in its characterization.
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoline ring would appear in the downfield region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the nitro group and the halogens. |
| ¹³C NMR | The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. Carbons attached to electronegative atoms (N, Cl, Br, F) and the nitro group would be shifted downfield. |
| IR Spectroscopy | Characteristic peaks for the C=N and C=C stretching vibrations of the quinoline ring would be observed in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) would be expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. C-Halogen stretching vibrations would appear in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens. |
Analytical Workflow for Structural Elucidation:
Caption: A typical analytical workflow for the structural confirmation of a novel compound.
Safety and Handling
Based on available supplier safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties are limited, its structural features suggest promising avenues for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire further research into its synthesis, characterization, and biological evaluation.
References
- PubChem. (n.d.). This compound.
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6-Bromo-4-chloro-7-fluoro-3-nitroquinoline stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Introduction
This compound is a highly functionalized heterocyclic compound, representing a valuable building block for medicinal chemistry and materials science. Its complex arrangement of electron-withdrawing groups and reactive sites makes it a potent intermediate for synthesizing novel molecular entities. However, this inherent reactivity also presents significant challenges regarding its stability and long-term storage. For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's stability profile is paramount to ensure experimental reproducibility, maintain sample integrity, and guarantee the validity of research outcomes.
This guide provides a detailed analysis of the chemical stability of this compound, explains the mechanistic basis for its potential degradation, and outlines rigorous, field-proven protocols for its proper storage and handling.
Physicochemical Properties Summary
A clear understanding of a compound's basic properties is the foundation for its proper handling. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₃BrClFN₃O₂ | Calculated |
| Molecular Weight | 323.50 g/mol | Calculated |
| Appearance | Light yellow to yellow solid | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |
Core Chemical Stability Profile
The stability of this compound is dictated by the electronic interplay of its substituents on the quinoline core. The presence of a nitro group, in conjunction with three different halogen atoms, creates a unique and highly reactive chemical entity.
Electronic and Steric Factors: An Activated System
The quinoline ring system is, by itself, electron-deficient. This effect is dramatically amplified by the presence of four powerful electron-withdrawing groups:
-
3-Nitro Group (-NO₂): As a potent resonance and inductively withdrawing group, the nitro group significantly reduces the electron density of the entire aromatic system. Its position at C-3 strongly activates the C-4 position.
-
Halogens (-F, -Cl, -Br): While halogens have a dual electronic effect (inductive withdrawal and resonance donation), their net effect in this context is overwhelmingly electron-withdrawing, further deactivating the ring.
This profound electron deficiency makes the molecule, particularly the C-4 position, highly susceptible to attack by nucleophiles.
Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
The primary degradation pathway of concern for this molecule is Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C-4 position is an excellent leaving group, and its departure is facilitated by the strong resonance stabilization provided by the adjacent 3-nitro group to the negatively charged intermediate (a Meisenheimer-like complex).[2]
Common laboratory nucleophiles that can initiate this degradation include:
-
Water (Moisture): Atmospheric or solvent-residual moisture can lead to hydrolysis, replacing the 4-chloro group with a 4-hydroxyl group, forming 6-Bromo-7-fluoro-3-nitroquinolin-4-ol.
-
Alcohols: If used as solvents (e.g., methanol, ethanol), they can result in the formation of the corresponding 4-alkoxy derivatives.
-
Amines: Trace amines can readily displace the chloro group.
The mechanistic vulnerability to hydrolysis is depicted below.
Caption: SNAr mechanism showing hydrolysis of the target compound.
Other Potential Degradation Pathways
-
Photodegradation: Aromatic nitro compounds are often susceptible to degradation upon exposure to UV or visible light. While specific data for this molecule is unavailable, it is a prudent and standard practice to protect it from light.[3]
-
Thermal Decomposition: Although the compound is a solid, elevated temperatures can provide the activation energy needed for decomposition. The nitro group, in particular, can be thermally labile. Storing at or below -20°C effectively mitigates this risk.[1]
Recommended Storage and Handling Protocols
Based on the chemical stability profile, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.
Optimal Storage Conditions
The following conditions are mandatory for the long-term storage of the solid compound.
| Parameter | Recommendation | Rationale & Justification |
| Temperature | -20°C or lower (Freezer) | Minimizes the kinetic rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing the primary SNAr degradation pathway (hydrolysis).[1][3] |
| Light | Store in an amber vial inside a secondary container | Prevents potential photodegradation, a common issue with complex aromatic nitro compounds.[3] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Ensures an airtight seal against moisture ingress and prevents reaction with container materials. |
Step-by-Step Handling Protocol (Solid Compound)
This protocol is designed as a self-validating system to minimize exposure to atmospheric contaminants.
-
Equilibration: Before opening, remove the sealed vial from the freezer and place it in a desiccator. Allow it to warm to ambient room temperature for at least 30-60 minutes.
-
Causality: This critical step prevents atmospheric moisture from condensing onto the cold solid, which would immediately introduce water and initiate hydrolysis.
-
-
Inert Environment Weighing: If possible, perform weighing operations inside a glovebox with a dry, inert atmosphere. If a glovebox is unavailable, flush the vial with a gentle stream of argon or nitrogen immediately after opening.
-
Dispensing: Use a clean, dry spatula to quickly dispense the required amount of solid into a pre-tared, dry receiving vessel.
-
Resealing: Immediately after dispensing, re-flush the stock vial with inert gas, securely tighten the cap, and wrap the cap-vial interface with Parafilm® as an extra precaution.
-
Return to Storage: Promptly return the stock vial to the -20°C freezer.
Protocol for Solution Stability
Solutions of this compound are significantly less stable than the solid form.
-
Solvent Choice: Use only high-purity, anhydrous aprotic solvents (e.g., DMF, DMSO, Dioxane) to minimize the risk of hydrolysis. Avoid protic solvents like alcohols or water.
-
Solution Preparation: Prepare solutions immediately before use.
-
Short-Term Storage: If temporary storage is unavoidable, store the solution in a tightly sealed vial under an inert atmosphere at -20°C or -80°C for the shortest possible duration.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and degrade the compound. If multiple uses are required, aliquot the initial solution into single-use volumes.
Experimental Workflow and Logic
The following diagram outlines the logical decision-making process for the safe and effective use of this compound in a research setting.
Caption: Logical workflow for storage and handling operations.
Conclusion
This compound is a chemically reactive molecule whose stability is fundamentally linked to its electronic structure. The high susceptibility of the 4-chloro position to nucleophilic attack, particularly by water, is the primary stability concern. Adherence to stringent storage and handling protocols—specifically, storage at -20°C under an inert, dry atmosphere and protection from light—is not merely a recommendation but a requirement for preserving the compound's purity and ensuring the integrity of any subsequent experimental work. By understanding the causality behind these protocols, researchers can confidently utilize this valuable reagent to its full potential.
References
- A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution. Benchchem.
- 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET. Ossila. (2023-12-09).
- SAFETY DATA SHEET - 5-Bromo-4-chloro-3-indolyl-ß-D-glucuronide cyclohexylammonium salt hydrate. Fisher Scientific. (2010-03-29).
- 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. Fisher Scientific. (2013-10-17).
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commercial availability of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
An In-Depth Technical Guide to 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: Commercial Sourcing, Synthesis, and Applications in Drug Discovery
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic aromatic system provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Within this class, highly functionalized quinolines serve as critical building blocks for the synthesis of novel therapeutic agents.
This compound is a uniquely substituted quinoline derivative that presents significant opportunities for researchers in drug discovery. The strategic placement of four distinct functional groups—a nitro group for reduction to a versatile amine, a fluorine atom to enhance metabolic stability and binding affinity, and two different halogens (chlorine and bromine) at positions amenable to selective, differential cross-coupling reactions—makes this compound a highly valuable and versatile starting material. This guide provides a comprehensive technical overview of its commercial availability, physicochemical properties, a proposed synthetic pathway, and its potential applications as a core intermediate in modern drug development programs.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for its effective use in a research setting. These properties dictate storage conditions, solvent selection, and reaction setup. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 853908-81-3 | [1][2] |
| Molecular Formula | C₉H₃BrClFN₂O₂ | [3] |
| Molecular Weight | 305.5 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [4] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [4] |
| PubChem CID | 53630350 | [3] |
Commercial Availability and Sourcing
For drug development professionals, the reliable and consistent sourcing of key building blocks is a critical logistical consideration that impacts project timelines and reproducibility. This compound is available from several specialized chemical suppliers who cater to the research and development market. When procuring this reagent, it is imperative to request and review the Certificate of Analysis (CoA) to verify purity and identity, as comprehensive analytical data (NMR, HPLC, LC-MS) is crucial for experimental success.
Below is a summary of representative commercial sources. Researchers should note that availability and stock levels are subject to change and should be verified directly with the suppliers.
| Supplier | Typical Purity | Notes |
| Ambeed | ≥95% | Offers comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[2] |
| ChemicalBook | Varies by listing | Acts as a directory, connecting buyers with various manufacturers.[1] |
| Various Niche Suppliers | ≥95% | Often found through chemical search platforms like PubChem.[3] |
Proposed Synthesis and Chemical Reactivity
While this compound is commercially available, understanding its synthesis is vital for custom modifications or scale-up. A direct, peer-reviewed synthesis protocol is not extensively published; however, a chemically sound route can be proposed based on established methodologies for quinoline synthesis. The following protocol is a logical, multi-step pathway derived from known transformations of similar substrates.
The overall strategy involves constructing the 6-bromo-4-chloroquinoline core, followed by sequential nitration and fluorination. The synthesis of the 6-bromo-4-chloroquinoline intermediate is well-documented.[5][6]
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline Intermediate
This initial phase focuses on creating the foundational chlorinated quinoline ring system.
-
Step 1: Cyclization to 6-Bromoquinolin-4-ol. 4-Bromoaniline is reacted with a suitable three-carbon electrophile, such as diethyl malonate or meldrum's acid, followed by thermal cyclization in a high-boiling solvent like diphenyl ether.[5][6] This Gould-Jacobs type reaction is a robust method for forming the quinoline core.
-
Step 2: Chlorination. The resulting 6-Bromoquinolin-4-ol is then chlorinated at the C4 position. A standard and highly effective method for this transformation is treatment with phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][7] The reaction mixture is typically heated to reflux, and upon completion, the excess POCl₃ is carefully quenched in ice water. The product, 6-bromo-4-chloroquinoline, precipitates and can be isolated via filtration.[7]
Workflow for Synthesis of the Final Product
The subsequent steps to introduce the fluoro and nitro groups would proceed from the 6-bromo-4-chloroquinoline intermediate. The precise order of these steps can be critical to achieving the desired regioselectivity.
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starting materials for 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline synthesis
An In-depth Technical Guide on the Starting Materials for the Synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Introduction
This compound is a highly functionalized heterocyclic compound, representing a valuable scaffold in medicinal chemistry and materials science. The strategic placement of bromo, chloro, fluoro, and nitro substituents offers multiple points for diversification, making it a key intermediate in the synthesis of complex molecular architectures, particularly for the development of targeted therapeutic agents like kinase inhibitors.[1][2] This guide provides a detailed examination of the foundational starting materials and a robust synthetic pathway to this target molecule, designed for researchers and professionals in organic synthesis and drug development. The narrative emphasizes the chemical logic behind the chosen route, starting from commercially accessible precursors and proceeding through well-established, high-yielding transformations.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of this compound dictates a strategy centered on the sequential construction and functionalization of the quinoline core. The 4-chloro group is most reliably introduced by chlorination of a 4-hydroxyquinoline (quinolin-4-one) precursor. The 3-nitro group is installed via electrophilic nitration. The core quinoline ring, bearing the 6-bromo and 7-fluoro substituents, is best constructed from a correspondingly substituted aniline precursor. This approach isolates the challenges of regioselective substitution to the synthesis of the initial aniline, a more predictable and controllable process.
This leads to the identification of 4-Bromo-3-fluoroaniline as the principal starting material. The orientation of the substituents on this aniline directly translates to the desired 6-bromo and 7-fluoro pattern on the final quinoline product following a Gould-Jacobs-type cyclization reaction.[3][4]
Caption: Retrosynthetic pathway for this compound.
Part 2: Synthesis of the Key Starting Material: 4-Bromo-3-fluoroaniline
The availability and purity of 4-Bromo-3-fluoroaniline are critical for the success of the entire synthetic sequence. While commercially available, its synthesis from more common precursors like 3-fluoroaniline is a practical and well-documented procedure. The primary challenge is achieving the correct regioselectivity during the bromination of the 3-fluoroaniline ring.
Expertise & Experience: Causality in Experimental Choices
Direct bromination of 3-fluoroaniline can lead to a mixture of isomers. To ensure high regioselectivity for the desired 4-bromo product, the reaction is typically performed under controlled conditions. The amino group is a strong ortho-, para-director. In 3-fluoroaniline, the para position (C4) and the ortho position (C6) are the most activated sites for electrophilic substitution. The fluorine atom is a deactivating group but is also an ortho-, para-director. The steric hindrance at the C2 position and the combined directing effects favor substitution at the C4 position.
Experimental Protocol: Synthesis of 4-Bromo-3-fluoroaniline
This protocol describes a standard procedure for the regioselective bromination of 3-fluoroaniline.
Materials
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
|---|---|---|---|---|
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 10.0 g | 0.090 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 16.0 g | 0.090 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 200 mL | - |
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-fluoroaniline (10.0 g, 0.090 mol) in acetonitrile (200 mL). Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Bromination: Add N-Bromosuccinimide (NBS) (16.0 g, 0.090 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a controlled source of electrophilic bromine, minimizing over-bromination compared to using liquid Br₂.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL). Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-3-fluoroaniline.
Part 3: Construction of the Quinoline Core and Final Functionalization
With the key aniline precursor in hand, the synthesis proceeds through a three-stage sequence: Gould-Jacobs cyclization to build the bicyclic core, followed by nitration and chlorination to install the remaining functional groups.
Step A: Gould-Jacobs Reaction to form Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate
This classic quinoline synthesis involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermal cyclization.[3]
Caption: Workflow for the Gould-Jacobs reaction.
Experimental Protocol
-
Condensation: A mixture of 4-bromo-3-fluoroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 110-120 °C for 2 hours. Ethanol generated during the reaction is removed by distillation.
-
Cyclization: The resulting crude intermediate adduct is added slowly and portion-wise to a preheated (240-250 °C) vessel containing an inert, high-boiling solvent such as diphenyl ether. The mixture is maintained at this temperature for 30-45 minutes to drive the cyclization.
-
Isolation: After cooling, the reaction mixture is diluted with hexane or petroleum ether. The precipitated solid, ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate, is collected by filtration, washed thoroughly with hexane, and dried.
Step B: Hydrolysis and Decarboxylation to form 6-Bromo-7-fluoroquinolin-4(1H)-one
The ester is removed to simplify the subsequent nitration step.
Experimental Protocol
-
Hydrolysis: The ester from the previous step is suspended in a 10% aqueous sodium hydroxide (NaOH) solution and heated to reflux for 2-3 hours until a clear solution is obtained.
-
Decarboxylation & Precipitation: The solution is cooled and carefully acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 4-5. The mixture is then gently heated for 1 hour to facilitate decarboxylation.
-
Isolation: Upon cooling, the 6-Bromo-7-fluoroquinolin-4(1H)-one product precipitates. It is collected by filtration, washed with water, and dried.
Step C: Nitration to form 6-Bromo-7-fluoro-3-nitroquinolin-4(1H)-one
Electrophilic nitration introduces the nitro group at the C3 position, activated by the 4-hydroxy group.
Experimental Protocol
-
Reaction Setup: 6-Bromo-7-fluoroquinolin-4(1H)-one (1 equivalent) is slowly added to concentrated sulfuric acid (98%) at 0 °C.[5]
-
Nitration: A pre-cooled nitrating mixture of concentrated nitric acid (70%, 1.2 equivalents) and concentrated sulfuric acid (2 equivalents) is added dropwise, maintaining the reaction temperature below 5 °C.[5]
-
Reaction Monitoring: The mixture is stirred at 0-5 °C for 2-3 hours, with progress monitored by TLC.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, causing the nitrated product to precipitate. The solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried.
Step D: Chlorination to form this compound
The final step converts the 4-hydroxy group to the target 4-chloro group using a standard chlorinating agent.[6][7][8]
Experimental Protocol
-
Chlorination: 6-Bromo-7-fluoro-3-nitroquinolin-4(1H)-one (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is added.[7]
-
Reaction: The mixture is heated to reflux (approximately 110 °C) for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up: The mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.
-
Isolation: The resulting residue is slowly and carefully poured onto crushed ice with vigorous stirring. The mixture is then neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed extensively with water, and dried to yield the final product, this compound.
Summary of Key Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Bromo-3-fluoroaniline | C₆H₅BrFN | 190.01 | Core Starting Material |
| Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉BrFNO₄ | 346.11 | Cyclized Intermediate |
| 6-Bromo-7-fluoroquinolin-4(1H)-one | C₉H₅BrFNO | 258.05 | Quinolinone Core |
| 6-Bromo-7-fluoro-3-nitroquinolin-4(1H)-one | C₉H₄BrFN₂O₃ | 303.05 | Nitrated Intermediate |
| This compound | C₉H₃BrClFN₂O₂ | 321.49 | Final Product |
Conclusion
The synthesis of this compound is a well-defined, multi-step process that hinges on the strategic selection of an appropriate starting material. By identifying 4-Bromo-3-fluoroaniline as the key precursor, the challenges associated with regiocontrol are addressed early in the synthetic sequence. The subsequent pathway, employing robust and high-yielding reactions such as the Gould-Jacobs cyclization, nitration, and chlorination, provides a reliable and scalable route to this highly functionalized quinoline. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and beyond.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline.
- PrepChem.com. Synthesis of 4-bromo-2-fluoro-5-nitroaniline.
- Patsnap Eureka. Preparation method of 3-chloro-4-fluoroaniline.
- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
- Semantic Scholar.
- Benchchem. 2,4-Dichloro-5-fluoronitrobenzene | 2105-59-1.
- ChemBK. 2,4-Dichloro-5-fluoronitrobenzene.
- Google Patents.
- ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.
- Google Patents.
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
- PMC. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones.
- Benchchem. A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
- ChemicalBook. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
- Thieme.
- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline.
- PubChem. 2,4-Dichloro-5-fluoronitrobenzene.
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- Benchchem. An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
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- Benchchem.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline in Medicinal Chemistry
Abstract
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 6-bromo-4-chloro-7-fluoro-3-nitroquinoline. This polysubstituted quinoline is a highly versatile and powerful building block in modern medicinal chemistry. Its strategically positioned functional groups—a nucleophilic substitution-prone chloro group, a cross-coupling-ready bromo group, an activating nitro group, and a modulating fluoro group—offer orthogonal handles for the sequential and controlled construction of complex molecular architectures. We will explore the core reactivity of this scaffold, providing detailed mechanistic insights and field-proven protocols for its application in the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Introduction: A Privileged Scaffold with Orthogonal Reactivity
The quinoline core is recognized as a "privileged structure" in drug discovery, forming the backbone of numerous FDA-approved drugs due to its ability to interact with a wide range of biological targets.[1][2] The compound this compound (Molecular Formula: C₉H₃BrClFN₂O₂, Molecular Weight: 305.49 g/mol ) is an advanced intermediate designed for maximum synthetic versatility.[1][3] Its utility stems from the distinct and predictable reactivity of each substituent, allowing for a rational approach to drug design.
-
C4-Chloro Group: Positioned on the pyridine ring and activated by the strongly electron-withdrawing 3-nitro group, this chlorine is exceptionally labile towards Nucleophilic Aromatic Substitution (SNAr). This serves as the primary site for introducing amine-containing pharmacophores.[4][5]
-
C6-Bromo Group: Located on the benzene ring, this bromine is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or alkyl groups.[6][7]
-
C3-Nitro Group: This group is critical for activating the C4 position for SNAr. It can also be chemically modified, for instance, by reduction to an amine, providing a further point for diversification.
-
C7-Fluoro Group: The fluorine atom can significantly modulate the molecule's physicochemical properties, including pKa and lipophilicity, and can influence metabolic stability or serve as a hydrogen bond acceptor in ligand-receptor interactions.
Below is the chemical structure of this key synthetic intermediate.
Caption: Chemical structure of this compound.
Core Application: Nucleophilic Aromatic Substitution (SNAr) at C4
The most prominent reaction for this scaffold is the SNAr displacement of the C4-chloro group. The high reactivity is a direct consequence of the electronic structure of the quinoline ring.
Mechanistic Rationale
Unlike aliphatic Sₙ2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[8] The rate-determining step is the nucleophilic attack at the C4 carbon, which transiently breaks the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The presence of the potent electron-withdrawing nitro group at the C3 position (ortho to the site of attack) is crucial; it delocalizes the negative charge of the intermediate, thereby lowering the activation energy and dramatically accelerating the reaction.[4][10]
Caption: The addition-elimination mechanism of SNAr at the C4 position.
Protocol 1: General Procedure for SNAr with Aromatic Amines
This protocol describes a typical procedure for coupling this compound with a substituted aniline, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 - 1.5 eq)
-
Solvent: Isopropanol (IPA), Ethanol (EtOH), or N,N-Dimethylformamide (DMF)
-
Base (optional, if using an amine salt): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Reaction vessel (round-bottom flask), reflux condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification supplies (rotary evaporator, separatory funnel, silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., isopropanol, ~0.1 M concentration).
-
Reagent Addition: Add the substituted aniline (1.1 eq) to the mixture. If the aniline is in its hydrochloride salt form, add a non-nucleophilic base like DIPEA (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting quinoline is consumed (typically 2-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, this is often the desired product. Collect the solid by filtration, wash with cold solvent (e.g., cold isopropanol or diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, and wash sequentially with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-anilinoquinoline derivative.
Causality Note: The choice of solvent is critical. Protic solvents like isopropanol can facilitate the reaction by stabilizing the leaving group, while aprotic polar solvents like DMF may be required for less reactive amines. Heating is necessary to overcome the activation energy of the initial nucleophilic attack.
Core Application: Palladium-Catalyzed Cross-Coupling at C6
The C6-bromo position provides a second, orthogonal reactive site for building molecular complexity, most commonly via the Suzuki-Miyaura cross-coupling reaction.[11] This allows for the formation of a C-C bond, connecting an aryl or heteroaryl boronic acid/ester to the quinoline core.
Mechanistic Rationale
The Suzuki coupling is a robust and widely used reaction in drug synthesis.[11][12] The catalytic cycle involves a palladium(0) species and generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[12]
The reactivity of halogens in the oxidative addition step follows the order I > Br > OTf >> Cl, making the C6-bromo an ideal site for this transformation while the C4-chloro typically remains untouched under these conditions.[6][11]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling the 6-bromoquinoline scaffold with an arylboronic acid.
Materials:
-
6-Bromo-substituted quinoline (1.0 eq)
-
Arylboronic acid or boronate ester (1.2 - 1.5 eq)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq) or Pd(dppf)Cl₂
-
Base: 2M Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent System: Toluene/Ethanol, 1,4-Dioxane, or DMF
-
Inert atmosphere supplies (Argon or Nitrogen balloon/line)
-
Standard work-up and purification supplies
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel, combine the 6-bromoquinoline (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add the solvent system (e.g., Toluene and Ethanol, 4:1 ratio, ~0.1 M).
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: Add the aqueous base (e.g., 2M Na₂CO₃ solution, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-arylquinoline derivative.
Integrated Synthetic Strategy: Sequential Functionalization
The true power of this compound lies in the ability to perform sequential reactions, leveraging the differential reactivity of the C4 and C6 positions. Typically, the more facile SNAr reaction at C4 is performed first, followed by the palladium-catalyzed cross-coupling at C6. This allows for the controlled and predictable synthesis of highly complex, drug-like molecules.
Caption: A typical sequential functionalization workflow for the title compound.
Summary Data Table
The following table summarizes the key reactions and provides hypothetical examples relevant to medicinal chemistry applications.
| Position | Reaction Type | Reagents & Conditions | Resulting Structure | Potential Therapeutic Target Class |
| C4 | Nucleophilic Aromatic Substitution (SNAr) | Aniline, Isopropanol, 80 °C | 4-Anilinoquinoline | Kinase Inhibitors (e.g., EGFR, VEGFR)[7] |
| C4 | Nucleophilic Aromatic Substitution (SNAr) | Aliphatic Amine, DMF, 100 °C | 4-(Alkylamino)quinoline | Various GPCRs, Ion Channels |
| C6 | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 6-Arylquinoline | PI3K Inhibitors, various enzymes |
| C6 | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | 6-Alkynylquinoline | Anticancer, Antiviral agents |
Conclusion
This compound is a purpose-built intermediate for advanced applications in medicinal chemistry. Its well-defined and orthogonal reactivity at the C4 and C6 positions allows for the systematic and efficient construction of diverse compound libraries. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively leverage this powerful building block to accelerate the discovery and development of novel therapeutic agents.
References
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones.
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- This compound. PubChem. [Link]
- Synthesis of 6-bromo-4-iodoquinoline.
- (PDF) Synthesis of 6-bromo-4-iodoquinoline.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]
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Application Notes and Protocols for 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline in Drug Discovery
Introduction: The Strategic Importance of a Multi-Functionalized Quinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its rigid, bicyclic aromatic framework provides an ideal scaffold for interacting with biological targets, while its various positions offer ample opportunities for chemical modification to fine-tune pharmacological properties.[1][3] Among the vast landscape of quinoline derivatives, 6-bromo-4-chloro-7-fluoro-3-nitroquinoline emerges as a particularly valuable intermediate for drug discovery. This molecule is strategically adorned with four distinct functional handles, each offering a gateway for selective chemical transformations.
The true synthetic utility of this compound lies in the differential reactivity of its substituents. The C4-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of both the quinoline nitrogen and the C3-nitro group.[4][5] This allows for the facile introduction of a diverse range of nucleophiles, such as amines and alcohols, which are common pharmacophoric elements. Concurrently, the C6-bromo position serves as a classical handle for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties.[6][7] The C7-fluoro and C3-nitro groups, while also influencing reactivity, can be retained in the final molecule to modulate properties like metabolic stability and target engagement or can be further transformed in subsequent synthetic steps.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a versatile intermediate. We will delve into its physicochemical properties, explore its reactivity in detail, and provide step-by-step protocols for key synthetic transformations. The causality behind experimental choices will be explained to empower users to adapt and optimize these methods for their specific drug discovery programs.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₃BrClFN₂O₂ | [8] |
| Molecular Weight | 305.47 g/mol | [8] |
| Appearance | Expected to be a solid | - |
| Solubility | Likely soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General chemical knowledge |
| CAS Number | 53630350 | [8] |
Core Synthetic Strategies and Reaction Mechanisms
The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling at the C6 position.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The C4-chloro group is the most reactive site for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The potent electron-withdrawing nitro group at the C3 position plays a crucial role in stabilizing this intermediate, thereby accelerating the reaction rate.
Caption: Generalized workflow for SNAr at the C4-position.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6-Position
The C6-bromo substituent provides an excellent handle for the formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester as the coupling partner, is a robust and widely used method for this transformation.[6][7] This reaction allows for the introduction of a vast array of aryl and heteroaryl groups, significantly expanding the accessible chemical space.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed to serve as a starting point for the synthetic elaboration of this compound. Optimization may be necessary depending on the specific nucleophile or boronic acid used.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (2.0 eq)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial, add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of DIPEA (2.0 eq). The base is crucial to scavenge the HCl generated during the reaction.
-
Reaction Conditions:
-
Conventional Heating: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave-Assisted Synthesis: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a shorter period (e.g., 10-60 minutes).
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water, which may cause the product to precipitate. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Expert Insight: The choice between conventional heating and microwave irradiation often depends on the reactivity of the amine and the desired reaction time. Microwave synthesis can significantly accelerate the reaction, often leading to cleaner product profiles. The strong electron-withdrawing nitro group at C3 makes this SNAr reaction relatively facile compared to less activated quinoline systems.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-substituted-6-bromo-7-fluoro-3-nitroquinoline with an arylboronic acid.
Materials:
-
4-Substituted-6-bromo-7-fluoro-3-nitroquinoline (from Protocol 1) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 6-bromoquinoline derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6]
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Expert Insight: The success of a Suzuki-Miyaura coupling is highly dependent on the exclusion of oxygen, which can deactivate the palladium catalyst.[9] Thorough degassing of the solvent and maintaining a positive inert gas pressure are critical. The choice of ligand, base, and solvent system may need to be optimized for challenging substrates. For instance, more electron-rich and bulky phosphine ligands can sometimes improve yields for less reactive aryl bromides.[10]
Conclusion
This compound is a highly versatile and valuable intermediate in the synthesis of novel, biologically active molecules. Its strategically positioned functional groups allow for selective and sequential chemical modifications, enabling the rapid generation of diverse compound libraries for drug discovery. The protocols and insights provided in this document offer a solid foundation for harnessing the synthetic potential of this powerful building block. By understanding the underlying reaction mechanisms and the rationale behind the experimental choices, researchers can effectively incorporate this intermediate into their synthetic strategies to accelerate the discovery of new therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
- Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17865-17895.
- Pharmaffiliates. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis.
- Patel, D. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
- Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4966.
- Yadav, G., & Shah, K. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 971555.
- O'Duill, M., et al. (2016). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Organic Letters, 18(19), 4982-4985.
- PubChem. (n.d.). This compound.
- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Paul, A., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, 80(3-4), 65-81.
- de la Torre, V. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 213.
- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
- Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synthesis, 2001(11), 1704-1710.
- Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
- PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile.
- Global Substance Registration System. (n.d.). 7-BROMO-4-CHLOROQUINOLINE.
- PubChemLite. (n.d.). 6-bromo-2-chloro-7-fluoroquinoline (C9H4BrClFN).
- Al-Majidi, S. M. R., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351.
- PubChem. (n.d.). 6-Bromo-3-chloro-4-methylcyclohexene.
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Application Notes & Protocols: Unlocking the Therapeutic Potential of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline Derivatives
Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a highly functionalized core, 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline, and provides a comprehensive framework for synthesizing its derivatives and evaluating their potential biological activities. By analyzing the contribution of each substituent, we hypothesize that derivatives of this core are prime candidates for investigation as novel anticancer, antimicrobial, and anti-inflammatory agents. We present detailed protocols for the synthesis of a chemical library via nucleophilic aromatic substitution and for the subsequent biological screening, providing researchers with the tools to explore this promising chemical space.
Scientific Rationale: A Multi-Functionalized Scaffold
The therapeutic potential of this compound can be inferred by dissecting the known pharmacological roles of its constituent functional groups. Each substitution is not merely decorative; it is a strategic placement that suggests distinct and potentially synergistic biological effects.
-
Antimicrobial Potential (7-Fluoro): The presence of a fluorine atom, particularly at positions 6 or 7, is the defining feature of the potent, broad-spectrum fluoroquinolone class of antibiotics.[3][4] These agents are bactericidal, exerting their effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[][6][7] The 7-fluoro substituent on our core scaffold strongly suggests that its derivatives could possess significant antibacterial activity.[8][9]
-
Anticancer Potential (6-Bromo and 3-Nitro):
-
Halogenation: Bromo-substituted quinolines have demonstrated significant potential as anticancer agents, capable of inducing programmed cell death (apoptosis) in cancer cells.[10][11] Halogenation in general has been shown to enhance the antiproliferative activity of various heterocyclic scaffolds.[12]
-
Nitroaromatics: The 3-nitro group is a powerful electron-withdrawing feature. This chemical property not only activates the scaffold for derivatization but is also a key component in compounds designed for anticancer activity.[13] Specifically, 3-nitroquinoline derivatives have been identified as a novel class of agents that inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, a protein often overexpressed in tumor cells.[13] Furthermore, studies have indicated a synergistic effect between bromo and nitro substitutions on the quinoline ring, leading to enhanced anticancer potency.[14] Potential mechanisms of action for quinoline-based anticancer agents include the modulation of critical cell survival pathways like PI3K/Akt/mTOR.[1][10]
-
-
Anti-inflammatory Potential (Quinoline Core): The quinoline nucleus itself is the foundation for numerous compounds with anti-inflammatory properties.[15][16] Recent research has shown that certain quinoline derivatives can inhibit the NLRP3 inflammasome, a key multiprotein complex that triggers inflammatory responses.[17] This suggests a third avenue of therapeutic potential for derivatives of our core structure.
-
Synthetic Versatility (4-Chloro): The chloro group at the C-4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent 3-nitro group and the quinoline ring nitrogen. This makes the C-4 position an ideal "handle" for generating a diverse library of derivatives by introducing various nucleophiles (amines, thiols, alcohols), allowing for extensive Structure-Activity Relationship (SAR) studies.[18][19]
Proposed Synthetic Strategy: Library Generation
We propose a straightforward and robust synthetic approach to generate a library of diverse this compound derivatives based on a nucleophilic aromatic substitution (SNAr) at the C-4 position.
General Reaction Scheme:
The parent scaffold can be reacted with a wide variety of primary or secondary amines, thiols, or other nucleophiles in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Caption: General SNAr scheme for derivatization at the C-4 position.
Experimental Protocols: Biological Activity Screening
The following protocols provide detailed, step-by-step methodologies for screening the synthesized derivatives for their hypothesized biological activities. It is crucial to include appropriate positive and negative controls in every assay to ensure data validity.
Protocol 1: In Vitro Anticancer Activity (Sulforhodamine B Assay)
This protocol assesses the cytotoxic effect of the compounds on cancer cell lines. The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Rationale: This assay provides a robust and sensitive measure of cell viability and is widely used for high-throughput screening of potential anticancer drugs. We recommend using cell lines known to overexpress EGFR, such as A431 (human epidermoid carcinoma), and other common lines like HCT116 (colon) and MCF-7 (breast) to assess the breadth of activity.[13][20][21]
Workflow Diagram:
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of each derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Data Presentation Table:
| Compound ID | Derivative (R group) | IC₅₀ (µM) vs A431 | IC₅₀ (µM) vs HCT116 | IC₅₀ (µM) vs MCF-7 |
| Parent | -Cl | Data | Data | Data |
| D-01 | -Piperidinyl | Data | Data | Data |
| D-02 | -Morpholinyl | Data | Data | Data |
| D-03 | -N-phenylpiperazinyl | Data | Data | Data |
| Dox | (Positive Control) | Data | Data | Data |
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds, which is the lowest concentration that prevents visible growth of a bacterium.
Rationale: This is the gold-standard method for quantitative antimicrobial susceptibility testing.[22] We recommend testing against a panel of clinically relevant Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][23]
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only, no bacteria). Use a known antibiotic like Ciprofloxacin as a reference standard.[23]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation Table:
| Compound ID | Derivative (R group) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs P. aeruginosa |
| Parent | -Cl | Data | Data | Data |
| D-01 | -Piperidinyl | Data | Data | Data |
| D-02 | -Morpholinyl | Data | Data | Data |
| Cipro | (Reference Control) | Data | Data | Data |
Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol measures the ability of compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Rationale: Macrophages stimulated with LPS produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. Measuring the inhibition of NO production is a common and reliable method for screening compounds for anti-inflammatory activity.[24] The Griess reagent is used to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include an unstimulated control group and a positive control group treated with a known iNOS inhibitor (e.g., L-NAME).
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.
Proposed Mechanism of Action & Follow-Up Studies
Initial screening results should guide further mechanistic studies. Based on the strong rationale for anticancer activity, a plausible mechanism involves the inhibition of key signaling pathways.
Hypothesized Signaling Pathway Inhibition:
The literature suggests that 3-nitroquinolines can target EGFR, while other quinoline derivatives inhibit the PI3K/Akt/mTOR pathway, which is a critical downstream effector of EGFR.[10][13] Therefore, a primary hypothesis is that active compounds interfere with this signaling cascade.
Caption: Hypothesized inhibition of the EGFR-PI3K-Akt-mTOR pathway.
Recommended Follow-Up Studies:
-
Kinase Assays: Directly measure the inhibitory activity of promising compounds against purified EGFR, PI3K, Akt, and mTOR kinases.
-
Western Blot Analysis: Treat cancer cells with active compounds and analyze the phosphorylation status of key proteins in the EGFR pathway (p-EGFR, p-Akt, p-mTOR) to confirm pathway inhibition.
-
DNA Gyrase Inhibition Assay: For compounds with strong antimicrobial activity, perform an in vitro assay to confirm inhibition of bacterial DNA gyrase.
-
In Vivo Studies: Test the most promising lead compounds in appropriate animal models of cancer, bacterial infection, or inflammation to evaluate efficacy and safety.
References
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- Asif, M. (2016). The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. Current Pharma Research, 6(4), 1912-1929.
- BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
- Hooper, D. C. (1989). Fluoroquinolone antimicrobial agents. Clinical Microbiology Reviews, 2(4), 378-424.
- Hooper, D. C., & Wolfson, J. S. (1989). Fluoroquinolone antimicrobial agents. Clinical Microbiology Reviews, 2(4), 378-424.
- Various Authors. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
- International Journal of Pharmaceutical Sciences. (n.d.). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives.
- Various Authors. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
- PubMed. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.
- BenchChem. (n.d.). 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals.
- Chem-Impex. (n.d.). 4-Chloroquinoline.
- PubMed. (n.d.). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives.
- Various Authors. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed.
- ResearchGate. (2025). Biological Activities of Quinoline Derivatives.
- PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
- Various Authors. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa University.
- Various Authors. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. PubMed.
- Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Chemical Vendor. (n.d.). The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis.
- ResearchGate. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.
- Chem-Impex. (n.d.). 6-Bromoquinoline.
- BenchChem. (n.d.). 6-Bromoquinoline CAS number 5332-25-2 specifications.
- ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule....
- Various Authors. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1689.
- Leyva-Ramos, S., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed.
- Various Authors. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Various Authors. (n.d.). Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed.
- YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
- ResearchGate. (2025). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives | Request PDF.
- ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed....
- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
- PubMed. (n.d.). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin.
- NIH. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
- ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram.
- Various Authors. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
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Application Notes and Protocols for Nucleophilic Substitution on 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system is paramount for modulating the pharmacological profile of these molecules. 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline is a highly functionalized and electron-deficient heterocyclic compound, making it an exceptionally versatile precursor for the synthesis of novel drug candidates. The presence of multiple halogen substituents at distinct positions, activated by a potent electron-withdrawing nitro group, allows for selective and regiocontrolled nucleophilic aromatic substitution (SNAr) reactions.
This guide provides a comprehensive overview of the principles and detailed protocols for performing nucleophilic substitution reactions on this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of these transformations and offer field-proven methodologies for the synthesis of diverse quinoline derivatives.
Understanding the Reactivity of this compound
The reactivity of this compound in SNAr reactions is dictated by the electronic effects of its substituents. The nitro group at the C3 position is a powerful electron-withdrawing group that significantly activates the quinoline ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group.
In this specific molecule:
-
The C4-Chloro Substituent: This position is ortho to the C3-nitro group, making the C4 carbon highly electrophilic and the chloride a prime leaving group. Nucleophilic attack at this position is strongly favored.
-
The C7-Fluoro Substituent: The fluorine at C7 is ortho to the C6-bromo and meta to the C3-nitro group. While fluorine is a highly electronegative atom that can stabilize the intermediate Meisenheimer complex through its inductive effect, its position relative to the nitro group is less activating than the C4-chloro.[2]
-
The C6-Bromo Substituent: The bromine at C6 is para to the C3-nitro group. However, the C4-chloro is generally a better leaving group in this context due to the strong activation from the adjacent nitro group.
Therefore, nucleophilic substitution is expected to occur preferentially at the C4 position.
The SNAr Mechanism: A Stepwise Pathway
Nucleophilic aromatic substitution reactions proceed via a two-step addition-elimination mechanism.[3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C4 carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group.[3]
-
Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the expulsion of the leaving group (chloride). This step is typically fast.
The initial addition of the nucleophile is usually the rate-determining step of the overall reaction.[4]
Sources
Application Notes & Protocols: Strategic Use of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Strategic Advantage of a Multi-Functionalized Intermediate
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2][3] Its rigid, planar structure provides an ideal framework for positioning functional groups to interact with the ATP-binding site of protein kinases, a critical target in oncology.[4][5][6][7][8] The development of potent and selective inhibitors often hinges on the strategic functionalization of this core.
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline is a pre-functionalized, high-value starting material designed for the efficient construction of complex kinase inhibitors. Each substituent serves a distinct and critical role, offering medicinal chemists a powerful platform for rapid library synthesis and lead optimization. This guide provides an in-depth analysis of the synthetic strategies, reaction mechanics, and detailed protocols for leveraging this versatile building block.
Dissecting the Functionality of the Starting Material
The power of this compound lies in the orthogonal reactivity of its substituents, allowing for a controlled, stepwise elaboration of the molecular structure.
| Substituent | Position | Primary Role in Synthesis & Rationale |
| 4-Chloro | C4 | Primary Site for SNAr: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr). This position is strategically activated by both the quinoline nitrogen and the potent electron-withdrawing nitro group at C3, facilitating the introduction of key aniline moieties that target the kinase hinge region.[9][10] |
| 6-Bromo | C6 | Handle for Cross-Coupling: The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[11] This allows for the late-stage introduction of diverse aryl or heteroaryl groups to probe the solvent-exposed region of the ATP pocket, enhancing potency and modulating physicochemical properties. |
| 7-Fluoro | C7 | Pharmacokinetic & Electronic Modulation: The fluorine atom can improve metabolic stability by blocking potential sites of oxidation. Its electron-withdrawing nature also fine-tunes the electronics of the quinoline ring system and can influence the pKa of nearby functional groups, potentially improving cell permeability and oral bioavailability.[12] |
| 3-Nitro | C3 | Potent SNAr Activator & Latent Functionality: As a powerful electron-withdrawing group, the nitro substituent is the primary activator for the SNAr reaction at C4.[9][13] Subsequently, it can be reduced to a versatile amino group, providing an additional vector for diversification to optimize ligand-target interactions. |
Core Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds
The most logical and field-proven strategy for elaborating this intermediate involves a sequential functionalization workflow: first, a nucleophilic aromatic substitution at the highly activated C4 position, followed by a palladium-catalyzed cross-coupling at the C6 position.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Reactions with 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Introduction: The Versatile Scaffolding of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring is a key aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile.[4][5] this compound is a highly functionalized quinoline derivative poised for a variety of chemical transformations, making it an attractive starting material for the synthesis of novel drug candidates and molecular probes.
This application note provides a detailed guide to the experimental setup for two key reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr) at the C4 position and Suzuki-Miyaura cross-coupling at the C6 position. The protocols provided are based on established principles of organic chemistry and data from related quinoline systems.
Chemical Reactivity Profile
The reactivity of this compound is dictated by its distinct functional groups:
-
4-Chloro and 3-Nitro Groups: The potent electron-withdrawing nitro group at the C3 position strongly activates the C4 position for nucleophilic aromatic substitution, making the chloro group an excellent leaving group.[6][7][8]
-
6-Bromo Group: The bromo substituent at the C6 position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[9][10]
-
7-Fluoro Group: The fluoro group at the C7 position can influence the electronic properties of the aromatic system and may also be a site for nucleophilic attack under specific conditions, although it is generally less reactive than the C4-chloro group in SNAr reactions.
I. Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The presence of the nitro group para to the chloro substituent makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. This section outlines a general protocol for the substitution of the chloro group with a primary amine.
Causality of Experimental Choices
-
Nucleophile: A primary amine is chosen as the nucleophile to demonstrate a common and synthetically useful transformation, leading to the formation of a secondary amine linkage prevalent in many bioactive molecules.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is selected to dissolve the polar starting materials and facilitate the formation of the charged Meisenheimer intermediate.[7]
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is typically heated to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Workflow Diagram
Caption: Workflow for Nucleophilic Aromatic Substitution.
Detailed Protocol: Synthesis of N-Alkyl-6-bromo-7-fluoro-3-nitroquinolin-4-amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the primary amine (1.2 eq) to the solution.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety Precautions:
-
Handle this compound and all reagents in a well-ventilated fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Avoid inhalation of dust and vapors.[11]
II. Suzuki-Miyaura Cross-Coupling at the C6 Position
The C6-bromo substituent provides an excellent site for the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction.[9][10] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Causality of Experimental Choices
-
Boronic Acid/Ester: The choice of the organoboron reagent determines the new substituent to be introduced at the C6 position.
-
Palladium Catalyst: A palladium(0) catalyst, often in the form of a pre-catalyst like Pd(PPh₃)₄ or generated in situ from a Pd(II) source and a phosphine ligand, is essential for the catalytic cycle.[13]
-
Base: A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is required to activate the boronic acid for transmetalation.[13]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reaction components.
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Protocol: Synthesis of 6-Aryl-4-chloro-7-fluoro-3-nitroquinoline
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a fume hood.
-
Degassing of solvents should be performed carefully to avoid splashing.
-
Follow general laboratory safety procedures as outlined in the previous section.[11][12]
Data Summary
| Reaction Type | Key Reagents | Solvent | Base | Temperature (°C) |
| SNAr | Primary Amine | DMF or DMSO | TEA or DIPEA | 80-100 |
| Suzuki Coupling | Boronic Acid, Pd Catalyst | Dioxane/Water or Toluene/Water | K₂CO₃ or Na₂CO₃ | 90-110 |
Troubleshooting
-
Low or No Conversion:
-
SNAr: Ensure the amine is of good quality and the base is sufficient to neutralize the generated acid. Increase the reaction temperature or time.
-
Suzuki Coupling: Check the quality of the palladium catalyst and ligand. Ensure the reaction is performed under strictly inert conditions. The boronic acid may be degrading; use a freshly opened bottle or a more stable boronate ester.
-
-
Formation of Side Products:
-
SNAr: Di-substitution at both the C4 and C7 positions may occur under harsh conditions. Use milder conditions or a less reactive nucleophile.
-
Suzuki Coupling: Homocoupling of the boronic acid can occur. Ensure proper stoichiometry and inert atmosphere.
-
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central.
- SAFETY D
- SAFETY D
- Nucleophilic arom
- Nucleophilic arom
- Nucleophilic Arom
- Suzuki Coupling. Organic Chemistry Portal.
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- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Notes: 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline - A Versatile Scaffold for Heterocyclic Compound Synthesis
Introduction: The Quinoline Core and the Power of Strategic Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Its fused bicyclic system provides a rigid and planar framework ideal for molecular recognition.[2] Quinoline derivatives form the basis of numerous approved drugs, exhibiting activities as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4][5]
The utility of a quinoline scaffold is dramatically enhanced by the strategic placement of functional groups that allow for controlled, sequential chemical modifications. 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline is a prime example of such a highly functionalized building block. It is engineered for versatility, featuring three distinct and orthogonally reactive sites:
-
A highly activated C4-Chloro group: Primed for nucleophilic aromatic substitution (SNAr).
-
A C6-Bromo group: An ideal handle for transition-metal-catalyzed cross-coupling reactions.
-
A C3-Nitro group: A powerful electron-withdrawing group that can be chemically reduced to a nucleophilic amino group for further derivatization.
This application note provides an in-depth guide to the reactivity of this versatile building block and offers detailed protocols for its application in the synthesis of complex heterocyclic compounds, particularly those of interest in drug discovery programs.
Physicochemical Properties and Handling
A clear understanding of the physical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 853908-81-3 | [6] |
| Molecular Formula | C₉H₃BrClFN₂O₂ | [7] |
| Molecular Weight | 305.49 g/mol | [6] |
| Boiling Point | 387.0 ± 37.0 °C at 760 mmHg | [6] |
| Storage | Keep in an inert atmosphere, store in a freezer under -20°C. | [6] |
Core Reactivity: A Mechanistic Perspective
The synthetic utility of this compound stems from the predictable and distinct reactivity of its functional groups.
The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr) at C4
The cornerstone of this reagent's reactivity is the SNAr reaction.[8] Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack.[9] However, the presence of strong electron-withdrawing groups (EWGs) can render the ring electrophilic and susceptible to substitution.[10][11]
In this molecule, the nitro group (-NO₂) at the C3 position serves as a powerful activating group.[8][10] Its placement ortho to the C4-chloro leaving group is a critical design feature. When a nucleophile attacks the C4 position, a negatively charged intermediate, known as a Meisenheimer complex, is formed.[9] The adjacent nitro group provides powerful resonance stabilization to this intermediate, significantly lowering the activation energy for the reaction and facilitating the displacement of the chloride.[12]
The C6-bromo group is significantly less reactive towards SNAr because it lacks this direct ortho or para relationship with the activating nitro group, allowing for selective functionalization at the C4 position.[12][13]
Protocol 2: Sequential Functionalization - SNAr followed by Suzuki Coupling
This protocol demonstrates the orthogonal reactivity of the C4 and C6 positions.
Objective: To synthesize a 6-aryl-4-anilinoquinoline derivative from the product of Protocol 1.
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [PdCl₂(dppf)]) (2-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To a Schlenk flask, add the 4-anilinoquinoline derivative from Protocol 1, the arylboronic acid, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Add the degassed aqueous base solution.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours, or until LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel.
Causality and Trustworthiness:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at high temperatures. Degassing the solvents and using an inert atmosphere is critical to prevent catalyst degradation and ensure a successful reaction.
-
Base: The base is required in the transmetalation step of the Suzuki catalytic cycle to activate the boronic acid.
-
Biphasic System: The use of an organic solvent and an aqueous base is common and facilitates the reaction while allowing for simple separation during work-up.
Conclusion
This compound is a masterful building block for modern heterocyclic chemistry and drug discovery. Its strategically positioned functional groups provide chemists with a reliable platform for controlled, sequential modifications. The high reactivity of the C4-chloro position towards SNAr, combined with the utility of the C6-bromo group in cross-coupling and the latent functionality of the C3-nitro group, enables the efficient construction of diverse and complex molecular architectures. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful reagent in their synthetic endeavors.
References
- Afzal, O. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences.
- Jatav, V. et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Li, Y. et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules.
- Olayanju, A. et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
- BYJU'S (n.d.). Nucleophilic Aromatic Substitution. BYJU'S.
- Wikipedia (2023). Nucleophilic aromatic substitution. Wikipedia.
- Wang, W. et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
- LibreTexts Chemistry (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. LibreTexts.
- PubChem (n.d.). This compound. PubChem.
- Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cas 853908-81-3|| where to buy this compound [french.chemenu.com]
- 7. This compound | C9H3BrClFN2O2 | CID 53630350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Orthogonal Functionalization of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: A Guide for Advanced Synthesis
For Immediate Release
In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. The strategic derivatization of this privileged heterocycle is paramount to modulating its pharmacological profile. This application note provides an in-depth guide to the selective functionalization of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline, a versatile building block rich in chemical handles for orthogonal synthesis. Herein, we delineate field-proven strategies and detailed protocols for the selective modification of this polysubstituted quinoline ring, empowering researchers to unlock its full synthetic potential.
The Synthetic Potential of this compound
This compound presents a unique platform for synthetic diversification due to the distinct reactivity of its substituents. The presence of two different halogen atoms at the C4 and C6 positions, a synthetically useful nitro group at C3, and a fluorine atom at C7 allows for a programmed, stepwise functionalization. This guide will focus on three key classes of transformations: palladium-catalyzed cross-coupling reactions at the C6-bromo position, nucleophilic aromatic substitution at the C4-chloro position, and the chemoselective reduction of the C3-nitro group.
Section 1: Palladium-Catalyzed Cross-Coupling at the C6-Position
The differential reactivity of aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle for achieving chemoselectivity. The carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) complex than the more stable carbon-chlorine bond. This reactivity trend (I > Br > OTf >> Cl) allows for the selective functionalization of the C6-position in this compound, leaving the C4-chloro substituent intact for subsequent transformations.[1]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. By carefully selecting the catalyst, ligand, and reaction conditions, the C6-bromo bond can be selectively coupled with a variety of boronic acids or their esters.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C6
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/EtOH | 90 | 12 | >90 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | >90 (estimated) |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | >85 (estimated) |
Yields are estimated based on similar transformations on related dihaloquinolines and are subject to optimization for this specific substrate.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Add the degassed solvent system (e.g., Toluene/Ethanol, 4:1).
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir vigorously for the indicated time (e.g., 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.[2] Similar to the Suzuki-Miyaura coupling, the selective amination of the C6-bromo position can be achieved in the presence of the C4-chloro substituent.[3][4] The choice of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base is crucial for high efficiency.[5]
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at C6
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Toluene | 110 | 12-24 | >90 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | >85 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 16 | >90 (estimated) |
Yields are estimated based on similar transformations on related dihaloquinolines and are subject to optimization for this specific substrate.
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-110 °C).
-
Stir for the indicated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Section 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The quinoline ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The reactivity is further enhanced by the presence of the strongly electron-withdrawing nitro group at the C3 position. This group, being ortho to the C4-chloro substituent, significantly stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus activating the C4 position for nucleophilic attack. This electronic arrangement makes the C4-chloro group highly susceptible to displacement by a wide range of nucleophiles.
Diagram 3: Regioselectivity in SNAr
Caption: Electronic factors governing the regioselectivity of SNAr.
Table 3: Representative Conditions for SNAr at C4 with Amines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 80 | 6 | >95 (estimated) |
| 2 | 4-Methylaniline | Et₃N | Ethanol | Reflux | 12 | >90 (estimated) |
| 3 | Benzylamine | - | Neat | 120 | 8 | >90 (estimated) |
Yields are estimated based on transformations on analogous 4-chloro-3-nitroquinolines and are subject to optimization.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Amines
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or Ethanol).
-
Add the amine nucleophile (1.1 - 2.0 equiv.) and a base (e.g., K₂CO₃ or Et₃N), if required. For reactions with neat amines, no solvent is necessary.
-
Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Section 3: Chemoselective Reduction of the C3-Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a variety of further functionalizations. In the context of this compound, it is crucial to employ a reduction method that is chemoselective for the nitro group while preserving the aryl halide functionalities, which are susceptible to hydrodehalogenation under certain reductive conditions.
Several methods are available for the selective reduction of nitroarenes in the presence of aryl halides.[1][6][7] These include the use of iron powder in acidic media, stannous chloride, or catalytic hydrogenation with specific catalysts that minimize dehalogenation.[8]
Table 4: Reagents for Chemoselective Nitro Group Reduction
| Reagent System | Solvent | Key Advantages |
| Fe / NH₄Cl or Fe / AcOH | EtOH / H₂O | Cost-effective, mild, and high functional group tolerance.[9] |
| SnCl₂·2H₂O | EtOH or EtOAc | Effective for a wide range of nitroarenes. |
| Catalytic Hydrogenation (e.g., Pt/C, sulfided) | Methanol or THF | Low catalyst loading, mild conditions, but requires careful catalyst selection to avoid dehalogenation.[1] |
| NaBH₄ / Ag/TiO₂ | Methanol | High yields and selectivity.[10] |
Protocol 4: General Procedure for Chemoselective Nitro Group Reduction with Iron
-
To a round-bottom flask, add this compound (1.0 equiv.) and a solvent mixture (e.g., ethanol and water).
-
Add iron powder (5.0 - 10.0 equiv.) and an activator such as ammonium chloride (1.0 equiv.) or acetic acid.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 3-aminoquinoline derivative.
-
Purify the product as needed by column chromatography or recrystallization.
Diagram 4: Orthogonal Functionalization Workflow
Sources
- 1. Collection - Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: A Framework for Screening 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline Derivatives for Anticancer Activity
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a prominent heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] In oncology, quinoline-based molecules have emerged as a particularly fruitful area of research, with several derivatives being investigated as potent anticancer agents.[2][3][4] These compounds can exert their antineoplastic effects through diverse mechanisms of action, including the inhibition of protein kinases, disruption of tubulin assembly, interference with tumor growth signaling pathways, and DNA intercalation.[4][5][6]
The 6-bromo-4-chloro-7-fluoro-3-nitroquinoline scaffold represents a promising, yet underexplored, platform for the development of novel anticancer therapeutics. The electron-withdrawing nitro group, combined with the strategic placement of halogen atoms (bromine, chlorine, and fluorine), offers unique electronic properties and multiple reactive sites for synthetic modification. This allows for the creation of diverse chemical libraries with the potential to interact with various biological targets within cancer cells. This application note provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically screen and characterize novel derivatives of this compound for their anticancer potential. The protocols herein are designed to be self-validating, guiding the user from initial cytotoxicity screening to preliminary mechanistic investigation.
Part 1: Initial Cytotoxicity Screening - The MTT Assay
The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely used colorimetric method for this purpose.[7][8] The assay measures the metabolic activity of cells, which in most cases correlates with cell viability.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[7][8]
Causality Behind Experimental Choices:
-
Cell Line Selection: A panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, prostate) should be used for initial screening.[10][11] This helps to identify compounds with broad-spectrum activity or those with selectivity towards specific cancer types. For instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma) are commonly used.[11][12][13]
-
Dose-Response and IC50: Testing compounds over a wide range of concentrations is crucial to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). The IC50 value is a key measure of a drug's potency and is essential for comparing the efficacy of different derivatives.[10]
-
Controls: The inclusion of a vehicle control (e.g., DMSO) and a known anticancer drug (e.g., Doxorubicin) as a positive control is mandatory for data validation and comparison.[10]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a viable cell count (e.g., using trypan blue exclusion).
-
Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).[14][15]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in sterile DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).[10]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a positive control.
-
Incubate the plates for 48 to 72 hours.[14]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9][10]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[16]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Cytotoxicity of Novel Quinoline Derivatives
| Derivative ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) ± SD | Doxorubicin (Positive Control) IC50 (µM) ± SD |
| QN-BrF-001 | MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| QN-BrF-001 | A549 | Lung Carcinoma | 25.4 ± 3.2 | 1.1 ± 0.2 |
| QN-BrF-001 | HCT116 | Colon Carcinoma | 18.2 ± 2.1 | 0.7 ± 0.09 |
| QN-BrF-002 | MCF-7 | Breast Adenocarcinoma | 5.6 ± 0.8 | 0.9 ± 0.1 |
| QN-BrF-002 | A549 | Lung Carcinoma | 9.1 ± 1.3 | 1.1 ± 0.2 |
| QN-BrF-002 | HCT116 | Colon Carcinoma | 7.5 ± 0.9 | 0.7 ± 0.09 |
| Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions. |
Part 2: Elucidating the Mechanism of Cell Death
Once a derivative demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a common and desirable mechanism of action for anticancer drugs.[10]
Workflow for Mechanistic Studies
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with the quinoline derivative at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer.
-
Separate the proteins based on size by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analyze the band intensities using densitometry software to quantify changes in protein expression and phosphorylation levels relative to the loading control.
-
Conclusion and Future Directions
This application note provides a structured and comprehensive guide for the initial screening and preliminary mechanistic evaluation of novel this compound derivatives as potential anticancer agents. By following these self-validating protocols, researchers can efficiently identify potent cytotoxic compounds, determine their mode of action through apoptosis and cell cycle analysis, and gain initial insights into their molecular targets by investigating key cancer-related signaling pathways like PI3K/Akt/mTOR. The data generated from this workflow will form a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies, in vivo efficacy testing in animal models, and detailed pharmacological and toxicological profiling.
References
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
- Jafari, M., Ghadami, E., Dadkhah, E., Akhavan-Niaki, H., & Baesi, K. (2020). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 12(11), 3369. [Link]
- Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bioprotocol, 6(19), e1953. [Link]
- Solomon, V. R., & Lee, H. (2009). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of medicinal chemistry, 52(24), 7333-7355. [Link]
- Li, X., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, J. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 18(5), 484-495. [Link]
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- University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- Sharma, P. C., Kumar, A., & Kumar, D. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
- University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Abedi, M., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in pharmaceutical sciences, 10(6), 484–492. [Link]
- ResearchGate.
- Inam, M., & Kumar, S. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics, 13(1), 100-108. [Link]
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- Musiol, R. (2017). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 7(59), 37333-37348. [Link]
- Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular cancer, 18(1), 26. [Link]
- BenchChem.
- Inam, M., & Kumar, S. (2022). Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. Current Organic Synthesis, 19(6), 614-631. [Link]
- ResearchGate. Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... [Link]
- Burger, M., Haupt, M., Meyer, F., Straub, A., & Esdar, C. (2019). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of medicinal chemistry, 62(17), 7877–7883. [Link]
- Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]
- Kumar, S., Sharma, A., & Kumar, R. (2020). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current organic synthesis, 17(7), 519–532. [Link]
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Roche.
- Wang, Y., Zhang, Y., Li, X., Wang, Y., & Zhang, J. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. European Journal of Medicinal Chemistry, 269, 116298. [Link]
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- Horton, T. MTT Cell Assay Protocol. [Link]
- van der Meulen, I. A., Pauwels, B., & Vermorken, J. B. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3417-3426. [Link]
- eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). [Link]
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Application Notes & Protocols: 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline in Antimicrobial Agent Development
Introduction: The Imperative for Novel Quinolone Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities that can overcome existing resistance mechanisms.[1] Quinolone and fluoroquinolone antibiotics have long been mainstays in clinical practice, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[2] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and repair.[3][4][5][6] By trapping these enzymes in a cleavage complex with DNA, quinolones induce lethal double-strand breaks in the bacterial chromosome.
However, the clinical utility of this class is threatened by widespread resistance, often arising from mutations in the target enzymes or through altered drug efflux and permeability.[5] This challenge drives the exploration of novel quinoline derivatives with modified substitution patterns designed to enhance potency, expand the activity spectrum, and evade resistance.
This document focuses on 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline , a highly functionalized quinoline scaffold, as a promising starting point for the development of next-generation antimicrobial agents. The strategic placement of electron-withdrawing and halogen substituents is hypothesized to modulate the compound's electronic properties, cell permeability, and target engagement. The 3-nitro group, in particular, is an intriguing modification, as nitroaromatic compounds are known to have unique mechanisms of action, sometimes involving bioreduction to cytotoxic radicals. This guide provides a comprehensive framework for researchers, detailing the synthesis, antimicrobial evaluation, safety profiling, and mechanistic investigation of derivatives based on this core structure.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the starting material's properties is critical for its application in a drug discovery workflow.
| Property | Value | Source |
| Molecular Formula | C₉H₃BrClFN₂O₂ | [7] |
| Molecular Weight | 305.49 g/mol | [7] |
| Appearance | Light yellow to yellow solid | [8] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [8] |
| Boiling Point | 387.0 ± 37.0 °C at 760 mmHg |
PART 1: Synthesis and Derivatization Strategy
The 4-chloro position of the quinoline ring is a key handle for nucleophilic substitution, allowing for the introduction of diverse side chains, a common strategy in quinolone antibiotic development to enhance potency and target interaction.[1] The following is a generalized protocol for the derivatization of the core scaffold.
Protocol 1: Nucleophilic Aromatic Substitution at C4
This protocol describes the reaction of this compound with a generic amine nucleophile (R-NH₂), representing the introduction of a side chain critical for antibacterial activity.
Rationale: The C4 position is activated towards nucleophilic attack by the electron-withdrawing effects of the quinoline nitrogen and the 3-nitro group. The selection of the amine side chain (R-NH₂) is a cornerstone of structure-activity relationship (SAR) studies, as this moiety often interacts directly with the DNA gyrase/topoisomerase IV enzymes and influences pharmacokinetic properties.[1][9]
Materials:
-
This compound
-
Desired amine (e.g., piperazine, substituted anilines)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with EtOAc (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/EtOAc gradient) to yield the desired 4-amino-substituted quinoline derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for C4-derivatization of the quinoline core.
PART 2: Antimicrobial Activity Screening
The initial evaluation of newly synthesized compounds involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.
Protocol 2: Broth Microdilution for MIC Determination
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Rationale: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing. It provides a precise MIC value, which is essential for comparing the potency of different derivatives and for guiding further SAR studies.[10][11]
Materials:
-
Synthesized quinoline derivatives
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Methicillin-resistant S. aureus (MRSA) ATCC 43300)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a 1 mg/mL stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the prepared compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (inoculum, no compound). e. Well 12 serves as the sterility control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Seal the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Ciprofloxacin | Data | Data | Data |
PART 3: Safety and Selectivity Profiling
A critical step in early drug discovery is to assess the compound's toxicity towards mammalian cells to determine its therapeutic index.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductases reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.
Rationale: This assay provides a rapid and quantitative measure of a compound's potential cytotoxicity. A high CC₅₀ (50% cytotoxic concentration) relative to the MIC is desirable, indicating selectivity for the bacterial target over host cells.[12]
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds and positive control (e.g., Doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed a 96-well plate with 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the CC₅₀ value using non-linear regression.
PART 4: Mechanism of Action Elucidation
For quinolone derivatives, it is essential to confirm that their antibacterial activity stems from the inhibition of the intended targets, DNA gyrase and topoisomerase IV.
Protocol 4: DNA Gyrase Supercoiling Inhibition Assay
Rationale: This biochemical assay directly measures the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed circular DNA. Inhibition of this activity is a hallmark of quinolone action.[13]
Materials:
-
Purified E. coli DNA gyrase (subunits A and B)
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 0.1 mg/mL BSA)
-
10 mM ATP solution
-
Test compounds and positive control (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures (total volume of 20-30 µL) containing assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (e.g., 1 unit).
-
Incubation: Incubate the reaction at 37 °C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye (e.g., 2X GSTEB: 5% SDS, 25% Ficoll, 0.025% Bromophenol Blue, 25 mM EDTA).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 90V for 90 minutes) to separate the supercoiled (faster migrating) and relaxed (slower migrating) forms of the plasmid.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the band corresponding to the supercoiled form and an increase in the band for the relaxed/nicked form.
-
Quantification: Densitometry can be used to quantify the bands and calculate the IC₅₀ value (the concentration of compound that inhibits 50% of the supercoiling activity).
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
A similar protocol can be adapted for Topoisomerase IV Decatenation Assays , where the enzyme separates interlinked circular DNA (catenanes) into individual circles. Inhibition is measured by the failure to resolve the catenated DNA, which remains trapped in the well of the agarose gel.
Structure-Activity Relationship (SAR) Insights
The specific substitutions on the this compound scaffold are not arbitrary. Each is expected to contribute to its potential antimicrobial profile.[1][9][14]
-
C7-Fluoro: The fluorine atom at the C7 position is a common feature in many potent fluoroquinolones. It is known to significantly enhance antibacterial activity, likely by improving cell penetration and interaction with the DNA gyrase enzyme.[1]
-
C6-Bromo: Halogenation at the C6 position generally contributes to broad-spectrum antibacterial activity. The bromine atom is a bulky, lipophilic substituent that can enhance membrane permeability and overall potency.
-
C4-Chloro: As previously discussed, the chlorine at C4 serves as an excellent leaving group, enabling the facile synthesis of a diverse library of C4-substituted analogs. The nature of the side chain introduced at this position is a primary determinant of potency and spectrum.[1][9]
-
C3-Nitro: The presence of a nitro group at the C3 position is less common in clinically used quinolones but represents a key area for innovation. Nitroaromatic compounds can act as pro-drugs, undergoing enzymatic reduction within the bacterial cell to form highly reactive nitroso and hydroxylamino radicals.[14][15][16] These radicals can cause widespread damage to cellular macromolecules, including DNA, potentially offering a secondary mechanism of action that could be effective against quinolone-resistant strains.
References
- Anderson, V. E., Zaniewski, R. P., Kaczmarek, F. S., Gootz, T. D., & Osheroff, N. (1999). Quinolones inhibit DNA religation mediated by Staphylococcus aureus topoisomerase IV: changes in drug mechanism across evolutionary boundaries. Journal of Biological Chemistry, 274(50), 35927-35932. [Link]
- Blanch, F., L. M. Fisher, A. R. V. S., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 415, 87-100. [Link]
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
- Farr, C. L., Hiasa, H., & Tse-Dinh, Y. C. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3669–3675. [Link]
- ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
- PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile.
- ProFoldin. (n.d.). Topoisomerase IV assay kits. [Link]
- PubChem. (n.d.). This compound.
- Collin, F., Karkare, S., & Maxwell, A. (2011). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 5(4), 488-503. [Link]
- Miyamoto, T., et al. (1990). Studies on antibacterial agents. III. Synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 33(6), 1645-1656. [Link]
- Khodursky, A. B., & Cozzarelli, N. R. (1998). Topoisomerase IV is a target of quinolones in Escherichia coli. Journal of Biological Chemistry, 273(42), 27668-27677. [Link]
- Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Journal of Pharmaceutical Sciences, 8(1), 54. [Link]
- Devmurari, V. P., et al. (2010). Synthesis and Antibacterial Evaluation of Substituted 3-Benzylquinoxaline Derivatives. Der Pharma Chemica, 2(6), 363-367. [Link]
- Al-Ostath, A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(23), 4341. [Link]
- Inostroza-Brito, M., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 26(21), 6617. [Link]
- Kumari, P., et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Results in Chemistry, 4, 100418. [Link]
- Wang, D., et al. (2023). Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents. Chemistry & Biodiversity, 20(7), e202300438. [Link]
- Yilmaz, I., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6838. [Link]
- Janeczko, T., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]
- Borges, A., et al. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(6), 1735-1739. [Link]
- Hu, M., et al. (2016).
- ResearchGate. (2024). (PDF)
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- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
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Troubleshooting & Optimization
improving yield of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline synthesis
Answering the user's request.## Technical Support Center: Synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. As a complex heterocyclic compound, its synthesis presents several challenges where minor variations in reaction conditions can significantly impact yield and purity. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and guide you toward a successful, high-yield synthesis.
The synthesis of this compound is a multi-step process. While several routes are conceivable, a robust and logical pathway involves the construction of the quinoline core, followed by functional group manipulations. The pathway outlined below is synthesized from established methodologies for analogous structures.
The proposed four-step synthesis is as follows:
-
Step A: Cyclization - Formation of the quinoline core from 4-bromo-2-fluoro-5-nitroaniline.
-
Step B: Dehalogenation/Reduction - A placeholder for potential route variations if starting from a different aniline. For our primary route, this step is integrated.
-
Step C: Chlorination - Conversion of the 4-hydroxyquinoline intermediate to the 4-chloroquinoline.
-
Step D: Nitration - Introduction of the nitro group at the C3 position.
Technical Support Center: Purification of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Welcome to the dedicated technical support guide for the purification of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline (Mol. Wt. 305.49 g/mol ). This resource is designed for researchers, chemists, and drug development professionals who are handling this highly functionalized quinoline intermediate. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate the common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
Due to its complex structure, featuring multiple halogen substituents and a strongly electron-withdrawing nitro group, several challenges arise. The molecule is expected to be a solid at room temperature with a high melting point and limited solubility in non-polar solvents.[1] The key challenges are:
-
Polarity: The nitro group significantly increases the molecule's polarity, which can lead to strong interactions with polar stationary phases like silica gel, causing tailing or streaking during column chromatography.
-
Solubility: Finding an ideal single-solvent system for recrystallization can be difficult. It is often sparingly soluble in common low-boiling point solvents.
-
Stability: While quinolines are generally stable, the presence of the nitro group can render the molecule susceptible to degradation under harsh pH conditions or on highly active adsorbents.
-
Closely-Related Impurities: Synthesis can result in impurities with very similar polarity, such as regioisomers or precursors, making separation challenging.
Q2: What are the recommended primary purification techniques for this compound?
The two most effective and widely applicable techniques for a compound of this nature are:
-
Flash Column Chromatography: This is the preferred method for separating the target compound from a complex mixture of impurities, especially after a crude reaction work-up. It offers high resolution when the correct stationary and mobile phases are chosen.
-
Recrystallization: This is an excellent final purification step to achieve high purity (>99%) and obtain crystalline material, provided a suitable solvent system can be identified. It is most effective after an initial clean-up by chromatography.
Q3: What analytical methods should I use to assess the purity of my fractions and final product?
To ensure accurate assessment of purity throughout the purification process, a combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and for the rapid analysis of fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the structural identity and can reveal the presence of impurities if they are at a concentration of >1-2%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in identifying impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My compound is streaking or tailing badly on the silica gel TLC plate and column.
-
Causality: Tailing is often caused by strong, non-ideal interactions between the polar nitro group of your compound and the acidic silanol groups on the silica surface. This leads to slow desorption kinetics, resulting in a "streaked" appearance and poor separation.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier to your eluent. For a neutral/acidic compound like this, acetic acid can help by protonating the compound or competing for binding sites on the silica. If the compound has basic character (unlikely here, but possible with impurities), triethylamine can be used.
-
Use Deactivated Silica: Treat standard silica gel with a solution of triethylamine in your mobile phase before packing the column, or use commercially available deactivated silica.
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that alumina can sometimes catalyze reactions, so its compatibility should be tested first on a small scale.
-
Issue 2: The compound will not elute from the silica column, even with highly polar solvents.
-
Causality: If your compound is irreversibly adsorbed, the polarity of your mobile phase is insufficient to overcome the strong interaction with the stationary phase. This is common for highly polar molecules.
-
Solutions:
-
Increase Eluent Polarity Systematically: If you are using an ethyl acetate/hexane system, transition to a more polar mixture like dichloromethane/methanol. A gradient elution, starting with a low polarity and gradually increasing it, is highly effective. See the solvent systems table below for suggestions.
-
Check for Insolubility: Ensure your crude product was fully dissolved in the loading solvent. If the compound precipitates at the top of the column, it will not elute properly. Use a stronger, more polar solvent (like dichloromethane or a touch of DMF) to dissolve the sample before adsorbing it onto a small amount of silica for dry loading.
-
Issue 3: I can't find a suitable solvent for recrystallization.
-
Causality: An ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. Highly functionalized molecules often do not exhibit this ideal behavior in common single solvents.
-
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. A suggested screening list is provided in the table below.
-
Employ a Two-Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until turbidity (cloudiness) persists. Re-heat to clarify and then allow to cool slowly. A common pairing is Dichloromethane/Hexane or Ethyl Acetate/Hexane.
-
Issue 4: My product "oils out" during recrystallization instead of forming crystals.
-
Causality: This occurs when the solute becomes supersaturated at a temperature above its melting point, causing it to separate as a liquid instead of a solid. This is often due to the presence of impurities that depress the melting point or using a solvent with too high a boiling point.
-
Solutions:
-
Reduce the Temperature of Crystallization: If possible, use a lower-boiling point solvent system.
-
Increase the Volume of Solvent: Diluting the solution can sometimes prevent oiling out.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Pre-Purify the Material: Oiling out is frequently caused by impurities. Purify the crude material first by flash chromatography to remove the impurities that are hindering crystallization.
-
Data Tables & Protocols
Table 1: Recommended Solvent Systems for Flash Column Chromatography
| Polarity Index | Solvent System (v/v) | Application Notes |
| Low to Medium | 10-50% Ethyl Acetate in Hexane | Good starting point for initial trials. The high halogen content may impart some solubility in less polar systems. |
| Medium | 50-100% Dichloromethane (DCM) in Hexane | Useful for separating less polar impurities. |
| Medium to High | 1-10% Methanol in Dichloromethane | A powerful eluent system for highly polar compounds. Start with a low percentage of methanol and increase gradually.[2] |
| Alternative | 10-40% Acetone in Toluene | Can offer different selectivity compared to ester or alcohol-based systems. |
Table 2: Common Solvents for Recrystallization Screening (Ordered by Increasing Polarity)
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane / Heptane | 69 / 98 | 0.1 | Likely a "poor" solvent; useful for precipitating the product from a more polar solvent. |
| Toluene | 111 | 2.4 | Good for high-temperature dissolution. |
| Dichloromethane (DCM) | 40 | 3.1 | Often a "good" solvent; its low boiling point is advantageous but can make it difficult to use as a single solvent. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | A versatile solvent, often effective in a mixture with hexane. |
| Acetonitrile (MeCN) | 82 | 5.8 | Can be an excellent choice for moderately polar compounds. |
| Isopropanol (IPA) | 82 | 3.9 | Often promotes good crystal growth. |
| Ethanol (EtOH) | 78 | 4.3 | Similar to IPA, but slightly more polar. |
Experimental Protocols
Protocol 1: Step-by-Step Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your target compound an Rf value of ~0.25-0.35 and show good separation from major impurities.
-
Column Packing: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight). Pack the column using the chosen eluent as a slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3x the mass of your compound) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the column. This method is less ideal as it can disturb the column bed.
-
-
Elution: Begin elution with the solvent system determined by TLC. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) is highly recommended.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Step-by-Step Two-Solvent Recrystallization
-
Select Solvents: Identify a "good" solvent where the compound is very soluble and a "poor" solvent where it is nearly insoluble (refer to Table 2). The two solvents must be miscible. A good pair to start with is Ethyl Acetate (good) and Hexane (poor).
-
Dissolution: Place the impure, solid compound in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.
-
Induce Crystallization: Remove the flask from the heat source. Add the "poor" solvent dropwise, swirling the flask, until the solution remains faintly cloudy. If too much "poor" solvent is added, add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator for 30-60 minutes. Slow cooling is critical for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualization of Workflows
Diagram 1: Purification Strategy Selection
This diagram outlines the decision-making process for choosing an initial purification method.
Caption: Decision tree for selecting an initial purification technique.
Diagram 2: Troubleshooting Column Chromatography
This flowchart provides a logical path for diagnosing and solving common chromatography problems.
Caption: A troubleshooting flowchart for flash column chromatography.
References
- Gershon, H., Clarke, D. D., & Catell, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]
- Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. (2020). [PMC Article]. [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).
- 6-bromo-4-chloroquinoline preparation method. (2017).
- Wang, W. et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile.
Sources
Technical Support Center: Synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions based on established principles of heterocyclic chemistry. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, ensuring higher yields, purity, and safety in your laboratory.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The synthesis of this compound is typically achieved via a two-step process: (1) Nitration of the 6-bromo-7-fluoro-4-hydroxyquinoline precursor, followed by (2) Chlorination of the resulting 3-nitro intermediate. Our guide is structured to address problems in both stages.
Problem 1: Low or No Yield of the 3-Nitro Intermediate (Step 1)
Question: I am attempting the nitration of 6-bromo-7-fluoro-4-hydroxyquinoline using a standard HNO₃/H₂SO₄ mixture, but I am recovering mostly starting material or obtaining a very low yield of the desired 6-bromo-7-fluoro-3-nitro-4-hydroxyquinoline. What is going wrong?
Answer: This is a common issue that typically points to suboptimal reaction conditions for this specific substrate. The quinolin-4-one system has nuanced reactivity.
-
Causality—Insufficient Electrophile Generation & Ring Deactivation: The nitrating agent in this mixture is the nitronium ion (NO₂⁺). Its formation is an equilibrium process driven by the strong dehydrating action of concentrated sulfuric acid on nitric acid.[1] If the acid mixture is not sufficiently concentrated or cold, the equilibrium may not favor robust NO₂⁺ formation. Furthermore, the quinoline nitrogen, even in the quinolin-4-one tautomer, can be protonated by the strong acid. This places a positive charge on the heterocyclic ring, which deactivates the entire system towards further electrophilic attack.[2]
-
Causality—Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition and side reactions, especially with sensitive nitro compounds. For nitration, precise temperature control is critical.
Troubleshooting & Solutions:
-
Verify Acid Quality: Use fresh, concentrated (98%) sulfuric acid and fuming nitric acid for optimal nitronium ion generation. The presence of water will significantly hinder the reaction.
-
Control Temperature Rigorously: The addition of the quinolinone substrate to the nitrating mixture is highly exothermic. This step must be performed slowly at a low temperature (e.g., -5 to 0 °C) to prevent thermal degradation and runaway reactions.[3]
-
Allow for Sufficient Reaction Time: Due to the deactivated nature of the ring, the reaction may require a longer time to proceed to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Optimize Molar Ratios: Ensure a slight excess of nitric acid is used relative to the quinolinone substrate to drive the reaction forward. A typical ratio is 1.0 equivalent of substrate to 1.1-1.2 equivalents of nitric acid.
Problem 2: Formation of an Impurity Identified as 6-Bromo-7-fluoro-4-hydroxyquinoline
Question: After performing the chlorination of my 6-bromo-7-fluoro-3-nitro-4-hydroxyquinoline intermediate with phosphorus oxychloride (POCl₃), my final product is contaminated with a significant amount of a byproduct that appears to be the starting material from the previous nitration step (the 4-hydroxy derivative without the nitro group). How is this possible?
Answer: This issue most likely points to incomplete nitration in the first step, not a side reaction during chlorination. If the nitration did not go to completion, the unreacted 6-bromo-7-fluoro-4-hydroxyquinoline starting material will be carried over. During the subsequent chlorination step, this unreacted precursor will also be chlorinated by POCl₃ to yield 6-bromo-4-chloro-7-fluoroquinoline, which is an impurity in your final product.
Troubleshooting & Solutions:
-
Purify the Intermediate: It is critical to purify the 6-bromo-7-fluoro-3-nitro-4-hydroxyquinoline intermediate before proceeding to the chlorination step. This ensures that any unreacted starting material is removed. Recrystallization or column chromatography are effective methods.[4]
-
Re-optimize Nitration: Revisit the nitration protocol to ensure complete conversion. Use TLC or HPLC to confirm the absence of starting material before workup.
Problem 3: The Final Product is Unstable and Decomposes During Workup or Purification
Question: During the aqueous workup of the POCl₃ chlorination reaction, I am experiencing significant product loss and the formation of dark, insoluble materials. What is causing this decomposition?
Answer: The primary culprits are hydrolysis of the newly installed 4-chloro group and potential thermal decomposition of the nitro-aromatic system.
-
Causality—Hydrolysis: The 4-chloro position on the quinoline ring is highly activated towards nucleophilic substitution. Quenching the reaction mixture in water, especially at elevated temperatures or under acidic conditions created by the hydrolysis of excess POCl₃, can rapidly convert your desired 4-chloro product back to the 4-hydroxy starting material.[5][6]
-
Causality—Thermal Instability: Nitro-containing heterocyclic compounds can be thermally labile.[7] High temperatures during reaction workup, such as distillation to remove excess POCl₃, or during purification can lead to decomposition.[3][8]
Troubleshooting & Solutions:
-
Controlled Quenching: The reaction mixture should be cooled to room temperature and quenched by pouring it slowly onto a mixture of crushed ice and a base (like sodium bicarbonate or potassium carbonate) with vigorous stirring. This neutralizes the acidic byproducts immediately and keeps the temperature low, minimizing hydrolysis.
-
Avoid High Temperatures: Remove excess POCl₃ under reduced pressure at a moderate temperature (e.g., < 50 °C) before the aqueous workup.
-
Prompt Extraction: Once the reaction is quenched, immediately extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to move it away from the aqueous environment.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for nitration occurring at the C-3 position of the 6-bromo-7-fluoro-4-hydroxyquinoline precursor?
The regioselectivity is dictated by the directing effects of the substituents on the quinolin-4-one ring. In its keto tautomer, the carbonyl group at C-4 is a deactivating meta-director. The hydroxyl group (in the enol form) is a strongly activating ortho-, para-director. The reaction proceeds on the more activated keto-enol tautomer. The C-3 position is alpha to the carbonyl and ortho to the activating hydroxyl group, making it the most electronically favorable site for electrophilic attack by the nitronium ion.
Q2: What are the primary safety concerns for this synthesis?
The main hazards involve the reagents used:
-
Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive and can cause severe burns. The mixing of these acids is extremely exothermic. Always add acid slowly to the substrate solution in an ice bath.
-
Phosphorus Oxychloride (POCl₃): Toxic, corrosive, and reacts violently with water, releasing HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitro Compounds: The final product and intermediates are nitro-aromatic compounds, which should be treated as potentially toxic and thermally unstable.[9]
Q3: What is the best method for purifying the final this compound product?
Flash column chromatography on silica gel is typically the most effective method for achieving high purity.[4] A gradient elution system starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is often successful. The exact solvent system should be determined by preliminary TLC analysis. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used to obtain a highly crystalline final product.
Part 3: Visualization & Data
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Simplified mechanism of chlorination using POCl₃.
Table 1: Key Reaction Parameters and Common Side Reactions
| Step | Parameter | Recommended Condition | Common Side Reaction(s) | Mitigation Strategy |
| Nitration | Temperature | -5 to 5 °C | Tarring, decomposition | Maintain strict temperature control. |
| Acid Conc. | Conc. H₂SO₄, Fuming HNO₃ | Incomplete reaction | Use fresh, anhydrous acids. | |
| Over-nitration | Avoid excess nitrating agent and high temps. | |||
| Chlorination | Reagent | POCl₃ (excess) | Dimerization, phosphorylation | Use of a base (e.g., DIPEA) can help. [10] |
| Workup Temp. | 0 to 5 °C | Hydrolysis of 4-Cl to 4-OH | Quench reaction mixture on ice/base slurry. | |
| Purification | Temp < 50 °C | Thermal Decomposition | Use vacuum distillation at low temperature. |
Part 4: Experimental Protocols
Disclaimer: These protocols are adapted from established procedures for analogous compounds and should be performed by qualified personnel with appropriate risk assessments. [11][12]
Step 1: Synthesis of 6-Bromo-7-fluoro-3-nitro-4-hydroxyquinoline
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (10 mL per 1 g of substrate) to 0 °C in an ice-salt bath.
-
Nitrating Mixture: To the cold sulfuric acid, add fuming nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: To the cold nitrating mixture, add 6-bromo-7-fluoro-4-hydroxyquinoline (1.0 equivalent) portion-wise over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Workup: Once the reaction is complete, slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Drying: Dry the yellow solid product under vacuum to a constant weight. The product should be sufficiently pure for the next step, but can be recrystallized from acetic acid or ethanol if necessary.
Step 2: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-bromo-7-fluoro-3-nitro-4-hydroxyquinoline (1.0 equivalent) to phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 equivalents). Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed. [11]3. Reagent Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure (ensure your vacuum pump is protected from corrosive vapors).
-
Workup: Slowly and carefully add the residual oily mixture to a vigorously stirred slurry of crushed ice and sodium bicarbonate. Caution: This is highly exothermic and will release gas. Perform in a large beaker within a fume hood.
-
Extraction: Once the quenching is complete and the pH is neutral or slightly basic, extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
References
- University of Calicut. (n.d.). Preparation and Properties of Quinoline.
- Stack Exchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.
- Kulka, M., & Manske, R. H. F. (1952). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Canadian Journal of Chemistry, 30(9), 720-725.
- Bąk, A., et al. (2022).
- PrepChem. (2023). Synthesis of 6-bromo-4-hydroxyquinoline.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Talik, Z., & Talik, T. (1966). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 22, 235-238.
- Wiley Online Library. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1).
- Rybicka, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4867.
- Canadian Science Publishing. (1952).
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Hewitt, W. M., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
- ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
- Liu, X., et al. (2022). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. Scientific Reports, 12(1), 20042.
- Wikipedia. (n.d.). Thermal decomposition.
- ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 224.
- PubChem. (n.d.). 4-Chloro-3-nitroquinoline.
- ACS Publications. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 143(30), 11655–11663.
- ResearchGate. (2018). Investigation of the Decomposition Mechanism and Thermal Stability of Nitrocellulose/Nitroglycerine Based Propellants by Electron Spin Resonance.
- ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones.
- Royal Society of Chemistry. (2019). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers.
- ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
- Google Patents. (2007). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
- EMU Physics Department. (2023).
- Google Patents. (1981).
- Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.
- MySkinRecipes. (n.d.). 6-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline.
- ResearchGate. (2019). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
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- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 9. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. atlantis-press.com [atlantis-press.com]
- 12. nbinno.com [nbinno.com]
Navigating the Synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis and optimization of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your experimental work with this complex heterocyclic compound. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to support your research and development endeavors.
Introduction: The Significance of a Multi-Substituted Quinoline
This compound is a highly functionalized scaffold of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromo, chloro, fluoro, and nitro groups offers multiple points for diversification through various chemical transformations. However, the interplay of these substituents also presents unique challenges in achieving optimal reaction conditions, yields, and purity. This guide will address these complexities in a clear and actionable question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in introducing the 3-nitro group onto the 6-bromo-4-chloro-7-fluoroquinoline core?
A1: Direct electrophilic nitration of the quinoline ring, particularly on the pyridine moiety, is inherently challenging. The nitrogen atom in the quinoline ring is basic and becomes protonated under typical acidic nitration conditions (e.g., HNO₃/H₂SO₄). This protonation deactivates the pyridine ring, making it less susceptible to electrophilic attack.[1] Consequently, electrophilic substitution, if it occurs, preferentially takes place on the benzene ring, typically at the 5- and 8-positions.[2][3][4]
For 6-bromo-4-chloro-7-fluoroquinoline, the existing electron-withdrawing halogen substituents further deactivate the entire ring system, making direct nitration at the 3-position a significant hurdle. Therefore, alternative strategies are often required to achieve the desired 3-nitro substitution.
Q2: What are the most promising synthetic strategies for obtaining this compound?
A2: Given the challenges of direct nitration, several alternative approaches can be considered:
-
Synthesis from Pre-nitrated Precursors: A more reliable strategy involves the synthesis of the quinoline ring system from precursors that already contain the nitro group. For instance, the reaction of a suitably substituted 2-aminobenzaldehyde with a conjugated nitro-olefin can yield 3-nitroquinoline derivatives.[5][6]
-
Radical Nitration: A modern approach to achieve meta-nitration on pyridines and quinolines involves a radical nitration protocol. This method utilizes reagents like tert-butyl nitrite (TBN) as a source of the NO₂ radical, which can overcome the deactivation of the pyridine ring by the nitrogen atom.[7][8]
-
Via Reissert Compounds: The formation of a Reissert compound from the parent quinoline, followed by treatment with a nitrating agent like acetyl nitrate, can lead to regiospecific nitration at the 3-position.[9]
Q3: How do the halogen substituents (Br, Cl, F) influence the reactivity and regioselectivity of further transformations?
A3: The halogens at positions 4, 6, and 7 have distinct electronic and steric effects:
-
Inductive vs. Resonance Effects: All halogens are deactivating due to their inductive electron-withdrawing effect. However, they also possess lone pairs that can be donated to the aromatic system via resonance, which directs incoming electrophiles to the ortho and para positions.[10][11][12] The interplay of these effects in a poly-halogenated system can be complex.
-
Reactivity of C-X Bonds: The carbon-halogen bonds at different positions exhibit differential reactivity. For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective functionalization at the 6-position while leaving the 4-chloro group intact for subsequent modifications.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
Problem 1: Low to No Yield of the Desired 3-Nitroquinoline Product
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Deactivated Ring System | The combined electron-withdrawing effects of the nitrogen atom and three halogen substituents strongly deactivate the quinoline ring, hindering electrophilic nitration. | Consider alternative synthetic routes such as building the ring from a nitrated precursor or employing radical nitration methods. |
| Harsh Reaction Conditions | Standard nitrating conditions (concentrated acids, high temperatures) can lead to degradation of the starting material or product. | Explore milder nitrating agents. For Reissert compounds, acetyl nitrate is a suitable choice.[9] For radical nitration, tert-butyl nitrite can be effective.[7][8] |
| Incorrect Regioselectivity | Even if nitration occurs, it may favor other positions on the benzene ring (e.g., 5 or 8) if any of those sites are available and less sterically hindered. | Confirm the structure of your starting material. If using a direct nitration approach on a less substituted quinoline, expect a mixture of isomers. For targeted 3-nitration, a directed synthesis approach is recommended. |
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Side Reactions | Over-nitration, oxidation, or decomposition of the starting material or product can lead to a complex mixture of byproducts. | Carefully control the reaction temperature, stoichiometry of reagents, and reaction time. Use of a less aggressive nitrating system can minimize side reactions. |
| Starting Material Impurities | Impurities in the starting 6-bromo-4-chloro-7-fluoroquinoline can lead to the formation of corresponding nitrated impurities. | Ensure the purity of your starting material using techniques like recrystallization or column chromatography. Characterize the starting material thoroughly by NMR and mass spectrometry. |
| Instability of the Product | The product itself might be unstable under the reaction or workup conditions. | Perform the reaction at the lowest effective temperature and minimize the reaction time. During workup, avoid prolonged exposure to strong acids or bases. |
Problem 3: Difficulty in Product Purification and Isolation
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Similar Polarity of Product and Byproducts | Isomeric byproducts or unreacted starting material may have similar polarities to the desired product, making chromatographic separation challenging. | Optimize the mobile phase for column chromatography by testing various solvent systems. Consider using a high-performance liquid chromatography (HPLC) for purification of small quantities. |
| Low Crystallinity of the Product | The product may be an oil or a solid that is difficult to crystallize, making purification by recrystallization ineffective. | Try different solvent systems for recrystallization. If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane. |
| Product Solubility Issues | The product may have limited solubility in common organic solvents, complicating extraction and purification. | Screen a range of solvents to find a suitable one for extraction and chromatography. Dichloromethane, ethyl acetate, and chloroform are common choices for quinoline derivatives. |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitroquinoline via Reissert Compound Formation and Nitration (Illustrative Example)
This protocol is a general guideline and may require optimization for 6-Bromo-4-chloro-7-fluoroquinoline.
Step 1: Reissert Compound Formation
-
To a solution of the starting quinoline derivative in a suitable solvent (e.g., dichloromethane), add a cyanide source (e.g., trimethylsilyl cyanide).
-
Cool the mixture in an ice bath and slowly add an acylating agent (e.g., benzoyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purify the Reissert compound by column chromatography.
Step 2: Nitration of the Reissert Compound
-
Dissolve the purified Reissert compound in a suitable solvent (e.g., acetic anhydride).
-
Cool the solution in an ice bath and slowly add a solution of acetyl nitrate (prepared by adding fuming nitric acid to acetic anhydride at low temperature).
-
Stir the reaction at low temperature for the optimized time (monitor by TLC).
-
Quench the reaction by pouring it onto ice water and extract the product with an organic solvent.
-
Purify the 3-nitro-Reissert adduct by column chromatography.
Step 3: Hydrolysis to 3-Nitroquinoline
-
Treat the purified 3-nitro-Reissert adduct with a strong acid (e.g., concentrated HCl) to hydrolyze the acyl and cyano groups.
-
Neutralize the reaction mixture and extract the final 3-nitroquinoline product.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Synthetic Challenge
Diagram 1: The Challenge of Direct Electrophilic Nitration
Caption: The deactivating effect of the protonated quinoline nitrogen hinders direct 3-nitration.
Diagram 2: A Strategic Approach via a Reissert Intermediate
Caption: A multi-step strategy involving a Reissert intermediate for targeted 3-nitration.
Concluding Remarks
The synthesis of this compound is a challenging yet rewarding endeavor for medicinal chemists. A thorough understanding of the underlying reaction mechanisms, careful consideration of the electronic and steric effects of the substituents, and a systematic approach to troubleshooting are paramount for success. We encourage you to use this guide as a resource to navigate the complexities of your synthetic work and to reach out to our technical support team for any further assistance.
References
- Synthesis of 3‐nitro‐quinolines previous reports along with present study.
- Discovering novel 3-nitroquinolines as a new class of anticancer agents.
- THE NITRATION OF SOME QUINOLINE DERIV
- An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitro-1,2-dihydroquinolines and 3-Nitroquinolines.
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds.
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen
- Reactions of Quinolines, Chemistry tutorial.
- The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Deriv
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Prepar
- THE NITRATION OF SOME QUINOLINE DERIV
- 14.3. Substituent Effects | Organic Chemistry II.
- Give an accountof electrophilic substitution in quinoline pyridine and pyrrole.
- 7.5: Directing Effects.
- Synthesis of 3-Amino- and 3-Nitro-2-arylquinolines.
- Why does the nitration of quinoline occur
- Electrophilic substitution reaction in quinoline and isoquinoline.
- Overcoming challenges in the synthesis of substituted quinolines.
- 15.03.1: Theory of Directing effects.
- Regioselective Nitration of Halogen
- Nucleophilic Nitration of Selected Aza-Arom
- THE NITRATION OF SOME QUINOLINE DERIV
- Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Deriv
- Synthesis of nitroquinoline deriv
- 3-Nitroquinoline.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- The purification and characterization of 3-dehydroquinase
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. ijrar.org [ijrar.org]
- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve reliable, reproducible results.
Compound Overview and Reactivity Profile
This compound is a highly functionalized heterocyclic compound, offering multiple reaction sites for chemical modification. Understanding its electronic properties is crucial for predicting its behavior and designing successful experiments.
The quinoline core is inherently electron-deficient in the pyridine ring, a characteristic that is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic setup dictates the primary reactivity of the molecule.
Key Reactivity Sites:
-
C4-Position (Chloro): This is the most activated site for Nucleophilic Aromatic Substitution (SNAr) . The combined electron-withdrawing effects of the ring nitrogen and the adjacent nitro group make the C4 carbon highly electrophilic, facilitating the displacement of the chloride leaving group by a wide range of nucleophiles (amines, alcohols, thiols, etc.).[1][2][3]
-
C6-Position (Bromo): The bromine atom is attached to the benzene ring portion of the quinoline. This site behaves similarly to a standard brominated aromatic ring and is the primary location for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
C3-Position (Nitro): The nitro group can be readily reduced to an amine. This transformation is a common step in synthetic pathways to introduce a versatile amino functional group, which can then be further derivatized. Care must be taken to select reduction conditions that are chemoselective and do not cause dehalogenation.[4][5]
Below is a diagram illustrating the primary reaction pathways for this molecule.
Caption: Primary reaction sites on this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Handling, Storage, and Stability
Q: How should I store this compound?
A: Like many poly-halogenated nitroaromatic compounds, it should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. The compound is a solid and should be kept in a tightly sealed container.
Q: Is the compound stable under typical reaction conditions?
A: The compound is generally stable under a range of conditions. However, prolonged exposure to high temperatures (>150°C) or strong bases in the presence of nucleophilic solvents (like water or alcohols) could potentially lead to decomposition or undesired side reactions. The nitro group can also be sensitive to strong reducing agents not intended for its transformation.
Nucleophilic Aromatic Substitution (SNAr) at C4
This is often the most common reaction performed on this substrate.
Q: My SNAr reaction with an amine nucleophile is sluggish or not proceeding to completion. What should I do?
A: This is a common issue that can be traced to several factors.
-
Insufficient Base: Many SNAr reactions with amines or alcohols require a non-nucleophilic base (e.g., DIPEA, K₂CO₃, Cs₂CO₃) to scavenge the HCl generated in situ. An inadequate amount of base can stall the reaction. Recommendation: Use at least 1.5-2.0 equivalents of base. For less reactive nucleophiles, a stronger base like Cs₂CO₃ may be more effective than K₂CO₃.
-
Low Temperature: While the C4 position is highly activated, some nucleophiles still require thermal energy to overcome the activation barrier. Recommendation: If the reaction is slow at room temperature, try gently heating to 50-80°C. Monitor by TLC or LC-MS to avoid decomposition.
-
Solvent Choice: The solvent must be able to dissolve your reactants and be appropriate for the reaction temperature. Recommendation: Aprotic polar solvents like DMF, DMAc, DMSO, or NMP are excellent choices as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[6]
-
Nucleophile Reactivity: Sterically hindered or electronically poor nucleophiles will react more slowly. Recommendation: You may need to increase the reaction temperature, extend the reaction time, or use a more forcing catalyst system if applicable.
Troubleshooting Workflow for Low SNAr Yield
Caption: A decision tree for troubleshooting low-yielding SNAr reactions.
Q: I am seeing a side product that appears to be a di-substituted species. How is this possible?
A: While the C4-Cl is the most reactive site, under harsh conditions (high temperature, strong base, very reactive nucleophile), a second substitution can occur. The most likely, though still difficult, secondary site would be the displacement of the C7-fluoro group. The C6-bromo group is generally unreactive towards SNAr. Recommendation: To minimize di-substitution, use milder conditions. Lower the temperature, use a less forceful base, and avoid a large excess of the nucleophile.
Reduction of the Nitro Group
Q: I am trying to reduce the nitro group to an amine, but I am also losing my halogen atoms (dehalogenation). How can I prevent this?
A: Dehalogenation is a common side reaction during the reduction of halogenated nitroaromatics, especially with catalytic hydrogenation (e.g., Pd/C, H₂).
-
Catalyst Choice: Palladium is known to be aggressive and can promote hydrodehalogenation. Recommendation: Switch to a less reactive catalyst. Platinum-based catalysts (e.g., PtO₂) or Raney Nickel can sometimes be more selective. Raney Cobalt has also been shown to be effective in preventing dehalogenation.[4] Alternatively, consider chemical reduction methods.
-
Chemical Reduction: Reagents like iron powder (Fe) in acetic acid (AcOH) or ammonium chloride (NH₄Cl), or tin(II) chloride (SnCl₂) in HCl or ethanol are classic and highly effective methods for selectively reducing a nitro group without affecting aryl halides.[5]
-
Transfer Hydrogenation: Using a hydrogen source like ammonium formate or cyclohexene with Pd/C can sometimes be milder and reduce the incidence of dehalogenation compared to high-pressure hydrogen gas.
Table 1: Comparison of Nitro Reduction Methods for Halogenated Aromatics
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | High yield, clean reaction | High risk of dehalogenation |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Milder than H₂ gas | Can still cause some dehalogenation |
| Metal/Acid Reduction | Fe / AcOH or NH₄Cl | Excellent chemoselectivity, low cost | Requires stoichiometric metal, acidic workup |
| Tin(II) Chloride | SnCl₂·2H₂O | Mild, highly selective | Generates tin waste, requires careful workup |
Work-up and Purification
Q: My reaction mixture forms an emulsion during aqueous work-up. How can I break it?
A: Emulsions are common when working with polar aprotic solvents like DMF or DMSO. Recommendation: Add a saturated brine (NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to force the organic components out of solution and break the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective.
Q: The crude product is a dark, oily residue that is difficult to purify by column chromatography. What are the best practices?
A: Dark, tarry byproducts can result from overheating or side reactions.[7]
-
Pre-Purification: Before attempting chromatography, try to precipitate your product. Pour the concentrated crude material into a non-polar solvent like hexanes or a hexanes/ether mixture. The desired product may solidify and can be collected by filtration, leaving many impurities behind.
-
Trituration: If the product is a solid, washing (triturating) it with a solvent in which it has poor solubility (e.g., cold diethyl ether, ethanol, or water) can effectively remove more soluble impurities.[7]
-
Chromatography Additives: If you must use column chromatography, consider adding a small amount (0.5-1%) of triethylamine or acetic acid to the eluent system. This can help prevent streaking on the column, especially if your compound is basic (amine) or acidic.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical reaction of this compound with a generic primary amine.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Reagent Addition: Add a suitable anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate). Add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, heat the mixture to 60°C and continue monitoring.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water (10x the volume of DMF used) and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol 2: Selective Reduction of the Nitro Group using Iron
This protocol provides a reliable method for generating the corresponding aniline while preserving the halogen atoms.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (Fe, 5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in ethyl acetate and washed with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aminoquinoline product, which can be further purified if necessary.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- PubChem. This compound.
- PubChemLite. 6-bromo-4-chloro-3-nitroquinoline (C9H4BrClN2O2). Université du Luxembourg. [Link][9]
- Reactivity of Quinoline and Isoquinoline. (Various Sources).[1][2][3]
- Selective Hydrogenation of Halogenated Nitroaromatics.
- Process for the reduction of halo nitro aromatic compounds.
- Quora.
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- 5. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline in Solution
Welcome to the technical support center for 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. While specific stability data for this compound is not extensively published, this document synthesizes information from related quinoline and nitroaromatic compounds to offer scientifically grounded advice.
Troubleshooting Guide
This section addresses potential stability issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.
Question 1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
Answer: A decrease in concentration over time suggests degradation of the compound. Several factors, inherent to the structure of this compound and its environment, can contribute to its instability in solution. The primary suspects are hydrolysis, photolytic degradation, and reaction with solvent or impurities.
The quinoline ring system, particularly when substituted with electron-withdrawing groups like a nitro group, can be susceptible to nucleophilic attack.[1] The chloro group at the 4-position is activated towards nucleophilic substitution. If your solvent is nucleophilic (e.g., methanol, water) or contains nucleophilic impurities, you may observe displacement of the chloride.
Question 2: My solution of this compound has turned from colorless to a yellowish or brownish hue. What does this color change indicate?
Answer: The development of a yellow or brown color is a common indicator of the degradation of nitroaromatic compounds. This can be due to the formation of various byproducts. For instance, reduction of the nitro group can lead to the formation of nitroso and hydroxylamino intermediates, which are often colored.[2] Additionally, degradation of the quinoline ring itself can produce colored polymeric materials.
Question 3: I am using an HPLC-UV method to analyze my samples, and I see new, unexpected peaks appearing over time. How can I identify if these are degradation products?
Answer: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. To confirm that these are degradation products of this compound, you can perform a forced degradation study.[3][4] This involves intentionally exposing your compound to harsh conditions to accelerate degradation and observe the resulting products. By comparing the chromatograms of the stressed samples with your experimental samples, you can identify the degradation products. A stability-indicating HPLC method should be able to separate the parent compound from its degradation products.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: The choice of solvent is critical for the stability of this compound. Aprotic, non-nucleophilic solvents are generally preferred. Based on the reactivity of similar halogenated nitroaromatic compounds, the following solvents are recommended:
| Solvent Class | Recommended | Use with Caution | Not Recommended |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Tetrahydrofuran (THF) - check for peroxides | |
| Aprotic Non-Polar | Dichloromethane (DCM) | ||
| Protic | tert-Butanol | Methanol, Ethanol, Water |
Rationale: Protic solvents like methanol and water are nucleophilic and can participate in solvolysis reactions, particularly displacement of the activated chloro group. While DMSO and DMF are polar aprotic and good solvents, they should be of high purity as impurities can be reactive.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C.[5]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[4] Quinoline derivatives can be susceptible to photolytic degradation.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Container: Use high-quality, tightly sealed containers to prevent solvent evaporation and contamination.[6]
Q3: Are there any common reagents that are incompatible with this compound?
A3: Yes, care should be taken to avoid certain types of reagents:
-
Strong Bases: Strong bases can catalyze the hydrolysis of the chloro group and may also lead to other degradation pathways of the nitroquinoline core.
-
Strong Reducing Agents: Reagents like sodium borohydride or catalytic hydrogenation can reduce the nitro group.[2]
-
Strong Oxidizing Agents: While the nitro group is an electron-withdrawing group, the quinoline ring can be susceptible to oxidation under harsh conditions.[3]
-
Nucleophiles: As mentioned, strong nucleophiles will readily displace the 4-chloro substituent.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: Conducting a simple stability study is the most reliable way to assess the compound's stability in your specific experimental matrix. This typically involves preparing the solution and analyzing it by a suitable method (e.g., HPLC) at various time points while stored under your experimental conditions. Comparing the initial concentration to subsequent measurements will provide a stability profile. For a more comprehensive analysis, a forced degradation study can be performed.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a typical workflow for a forced degradation study to identify potential degradation pathways and products.
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways, primarily involving the nitro group and the chloro substituent.
Caption: Potential degradation pathways for this compound.
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH.
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH.
- Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline. Benchchem.
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
- This compound. PubChem.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
- Degradation Pathway. (2017).
- Guidance on Safe Storage of Chemicals in Labor
- 6-bromo-4-chloro-3-nitroquinoline. Synblock.
- Chemical Handling and Storage Section 6. University of Toronto Scarborough.
- 6-bromo-4-chloro-7-fluoroquinoline. PubChemLite.
- This compound. ChemicalBook.
- Handling and Storage of Hazardous Materials. University of Colorado Colorado Springs.
- 6-Bromo-4-chloro-quinoline-3-carbonitrile. PubChem.
- A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Arom
- 6-Bromo-2-chloro-4-methylquinazoline. PubChem.
- 6-Bromo-4-chloro-7-fluoroquinazoline. BLD Pharm.
- Nitrophenol Family Degradation P
- Chemical Compatibility and Storage. Case Western Reserve University.
- 6-Bromo-4-chloro-7-methylquinoline. Sigma-Aldrich.
- Chemical Storage Fact Sheet.
- 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem.
- 6-Bromo-4-chloroquinoline. Tokyo Chemical Industry (India) Pvt. Ltd.
- 7-Bromo-4-chloro-6-fluoro-3-methylquinoline. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
Technical Support Center: Strategies for Solubilizing 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Welcome to the technical support guide for 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a complex, poly-halogenated nitroaromatic, this compound presents significant hurdles to achieving desired concentrations in both organic and aqueous media. This guide provides a logical, step-by-step approach to systematically overcome these issues, grounded in established physicochemical principles.
Section 1: Understanding the Challenge - The Physicochemical Profile
Q1: What are the key structural features of this compound that cause its poor solubility?
A1: The solubility of this compound is dictated by several competing structural features. Understanding them is the first step in designing a successful solubilization strategy.
-
Quinoline Core: The fundamental quinoline ring system is a large, rigid, and hydrophobic aromatic structure. Quinoline itself is a weak base due to the lone pair of electrons on the nitrogen atom, which can be protonated under acidic conditions.[1][2][3][4][5] This provides a critical handle for pH-based solubility enhancement.
-
Multiple Halogenation (Br, Cl, F): The presence of three different halogens significantly increases the molecular weight and lipophilicity (hydrophobicity) of the molecule. These bulky, electron-withdrawing groups contribute to strong crystal lattice energy, meaning more energy is required to break the solid-state structure apart and dissolve it.
-
Nitro Group (-NO2): The nitro group is a potent electron-withdrawing group. This feature reduces the basicity of the quinoline nitrogen, meaning a lower pH is required for protonation compared to unsubstituted quinoline. It also adds polarity but does not typically confer significant aqueous solubility and can be susceptible to chemical reduction.[6][7]
These factors combine to create a molecule that is highly crystalline, hydrophobic, and resistant to dissolution in aqueous environments.
| Property | Value / Description | Reference |
| Molecular Formula | C₉H₃BrClFN₂O₂ | [8] |
| Molecular Weight | 305.5 g/mol (approx.) | [9] |
| Predicted Nature | Crystalline solid with low aqueous solubility. | Inferred from structure |
| Key Functional Groups | Quinoline (weakly basic), Nitro (electron-withdrawing), Halogens (lipophilic) | [1][2][3][4][5][6][7] |
| Primary Solubility Hurdle | High crystal lattice energy and high lipophilicity. | [10] |
Section 2: Initial Troubleshooting - Stock Solutions and Dilution
Q2: I need to prepare a high-concentration stock solution for my experiments. What organic solvents are the best starting points?
A2: For creating a concentrated stock solution, you should begin with strong, polar aprotic solvents. These solvents are effective at overcoming the crystal lattice energy of complex organic molecules.
The recommended starting order is:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMA)
Causality: These solvents have high dielectric constants and are excellent hydrogen bond acceptors, allowing them to effectively solvate the this compound molecule. They are the standard choice for solubilizing difficult compounds for initial screening and in vitro assays.[11]
| Solvent | Boiling Point (°C) | Key Advantages | Considerations |
| DMSO | 189 | Excellent solubilizing power; low volatility. | Can be toxic to some cell lines; hygroscopic. |
| DMF | 153 | Strong solvent; miscible with water and most organics. | Hepatotoxic; handle with care. |
| DMA | 165 | Similar to DMF but with a higher boiling point. | Also carries toxicity warnings. |
| Ethanol / Methanol | 78 / 65 | Less toxic; useful for some applications. | Generally lower solubilizing power for this class of compound. |
Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how do I prevent this?
A3: This common issue is known as "crashing out" and occurs when a compound is transferred from a strong organic solvent where it is highly soluble to an aqueous solvent where it is poorly soluble. The key is to maintain the compound in a supersaturated, but stable, state long enough for your experiment.
Mechanism: You are observing the difference between thermodynamic and kinetic solubility. While the final, thermodynamically stable solubility in the buffer may be very low, you can often achieve a higher, temporary "kinetic" solubility.[10] For most in vitro assays, kinetic solubility is sufficient.[10]
Caption: Workflow for diluting organic stocks into aqueous buffers.
If precipitation still occurs, you must modify the aqueous buffer itself. Proceed to Section 3.
Section 3: Advanced Solubilization for Aqueous Media
Q4: Standard dilution techniques are failing. How can I systematically improve the aqueous solubility of this compound for my in vitro experiments?
A4: When simple dilution is insufficient, you need to increase the solubilizing capacity of the aqueous phase. The two most effective and direct methods for this are pH modification and the use of co-solvents.
Rationale: The quinoline nitrogen is basic and can be protonated to form a positively charged ion.[1][2][3][4][5] This ionized form is significantly more polar and will have much higher aqueous solubility than the neutral form. Given the electron-withdrawing nitro group, you will likely need to test a range of acidic pH values.
Experimental Protocol: pH Screening
-
Prepare a set of buffers with pH values ranging from 3.0 to 7.4 (e.g., citrate for pH 3-6, phosphate for pH 6-7.4).
-
Add a small, precise amount of your DMSO stock solution to each buffer to a final concentration exceeding your target (e.g., 200 µM if your target is 100 µM).
-
Seal the samples and shake at a constant temperature (e.g., 25°C or 37°C) for 2-4 hours to allow for equilibration.
-
Centrifuge the samples at high speed (>10,000 x g) to pellet any undissolved precipitate.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound via a suitable method (e.g., HPLC-UV, LC-MS).
-
Plot solubility vs. pH to identify the optimal pH range.
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13][14] This makes the environment more favorable for hydrophobic molecules like this compound, effectively increasing its solubility.[15][16]
Common Biocompatible Co-solvents:
| Co-solvent | Typical Concentration Range | Mechanism of Action | Primary Use Case |
| Ethanol | 1-10% v/v | Reduces solvent polarity. | General purpose, cell-based assays (check tolerance). |
| Propylene Glycol (PG) | 1-20% v/v | Reduces solvent polarity; low toxicity.[17] | In vitro and in vivo formulations. |
| Polyethylene Glycol 400 (PEG 400) | 1-20% v/v | Reduces polarity; forms hydrogen bonds.[18] | Common in both research and pharmaceutical formulations. |
| Glycerol | 1-10% v/v | Viscous co-solvent that reduces polarity. | Useful but can increase viscosity significantly. |
Experimental Approach: A similar screening method to the pH study can be used. Prepare your optimal buffer (identified from pH screening) with increasing percentages of a co-solvent (e.g., 0%, 2%, 5%, 10%, 20% PEG 400) and measure the resulting solubility. Often, a combination of optimal pH and a low percentage of co-solvent provides the best result.
Section 4: Formulation Strategies for In Vivo Applications
Q5: I need to formulate this compound for animal studies, but the required dose is high and the previous methods are insufficient. What are the industry-standard advanced strategies?
A5: When high concentrations are needed for in vivo dosing, you must move beyond simple solutions to more complex formulation strategies. These methods aim to enhance both solubility and bioavailability.
-
Amorphous Solid Dispersions (ASDs): This technique involves converting the highly stable crystalline form of the drug into a higher-energy, more soluble amorphous state by dispersing it within a polymer matrix.[19][20] This is a powerful but complex method requiring specialized equipment like spray dryers or hot-melt extruders.
-
Lipid-Based Formulations: These formulations use oils, surfactants, and co-solvents to dissolve the drug in a lipid carrier.[19][20] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions in the gut, which can significantly enhance the absorption of poorly soluble drugs.[20]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer scale dramatically increases its surface area, leading to a faster dissolution rate.[11][17][21] This is achieved through methods like wet media milling or high-pressure homogenization.
These advanced strategies typically require collaboration with a specialized formulation development group.
Section 5: Stability and Degradation
Q6: Are there any potential stability or degradation issues I should be aware of with this compound?
A6: Yes. The nitroaromatic functional group is the primary site of potential chemical and metabolic instability.
-
Reduction of the Nitro Group: Nitroaromatic compounds can be reduced to nitroso, hydroxylamine, and ultimately amine metabolites.[6] This can occur under certain reducing conditions, both chemically and enzymatically (e.g., by nitroreductases present in cells or gut microbiota).[6][22] This transformation will completely change the compound's biological activity and properties.
-
Storage: Stock solutions, especially in DMSO, should be stored at -20°C or -80°C and protected from light to minimize degradation. Avoid repeated freeze-thaw cycles. Aqueous preparations should generally be made fresh for each experiment.
Section 6: Experimental Workflow Diagram
The following diagram outlines a comprehensive strategy for tackling solubility issues with this compound.
Caption: A systematic workflow for solubilizing this compound.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories.
- Li, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's Laboratories.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
- Singh, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]
- Saini, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]
- Steiner, D., et al. (2021). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs.
- Li, M., et al. (2024).
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
- Kumar, S., & Singh, J. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Spain, J. C. (1995).
- Nishino, S. F., & Spain, J. C. (1997). Biodegradation and Transformation of Nitroaromatic Compounds.
- Williams, R. E., & Bruce, N. C. (2006).
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
- Spain, J. C. (1995).
- 6-Bromo-4-chloro-quinoline-3-carbonitrile. (n.d.). PubChem.
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- Sravani, G., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis. [Link]
- Co-solvent: Significance and symbolism. (2025). Academé. [Link]
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
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- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. (2014).
- Stahl, H., & Wermuth, C. G. (Eds.). (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]
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- This compound. (n.d.). PubChem.
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Technical Support Center: Scale-Up Synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory to pilot and manufacturing scales. As a critical pharmaceutical intermediate, ensuring a robust, safe, and reproducible synthesis is paramount.[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions based on established chemical principles and scale-up challenges.[3][4]
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process, each with unique scale-up considerations. The most common synthetic strategy involves the construction of the quinoline core, followed by functional group interconversions.
The likely synthetic pathway is outlined below:
-
Gould-Jacobs Reaction: Condensation of 4-bromo-3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) followed by high-temperature thermal cyclization to form 6-bromo-7-fluoro-4-hydroxyquinoline.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Nitration: Regioselective introduction of a nitro group at the C-3 position using mixed nitric and sulfuric acids.
Caption: A typical synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific, high-stakes problems that can arise during the scale-up of this synthesis.
Issue 1: Runaway Exothermic Reaction During Nitration
Question: We are scaling the nitration of 6-bromo-4-chloro-7-fluoroquinoline from a 1L flask to a 50L reactor. In the lab, we maintained the temperature at 0-5°C easily. In the reactor, we experienced a rapid temperature spike to over 50°C after adding only 10% of the nitric acid, forcing an emergency quench. What caused this, and how can we prevent it?
Answer: This is a classic and dangerous scale-up challenge rooted in thermodynamics and engineering.[5] Nitration reactions are highly exothermic, and the ability to remove heat does not scale linearly with volume.[6][7]
Root Cause Analysis:
-
Surface-Area-to-Volume Ratio: A 50L reactor has a dramatically lower surface-area-to-volume ratio than a 1L flask.[3] This severely limits the rate of heat transfer through the reactor jacket, meaning heat is generated much faster than it can be removed.
-
Mixing Inefficiency: Inadequate agitation in a large vessel can create localized "hot spots" where the reaction is running much hotter than the temperature probe reading.[4] This can accelerate the reaction rate exponentially in that region, leading to a runaway.
-
Accumulation of Reagents: If the initial reactor temperature is too low, the reaction rate can be slow, causing the nitrating agent to accumulate. A small, subsequent temperature increase can then trigger a very rapid reaction of all the unreacted material, releasing a massive amount of energy.[7]
Preventative & Corrective Actions:
-
Reduce Addition Rate: Drastically slow the addition rate of the mixed acid. What takes minutes in the lab may require several hours at scale. Use a dosing pump for precise, consistent control.
-
Optimize Cooling: Ensure your reactor's cooling system is operating at maximum efficiency. Pre-cool the reactor and the substrate solution to the lower end of your process range before starting the addition.
-
Utilize a Semi-Batch Process: Add the substrate to the mixed acid (reverse addition) if process safety analysis allows, as this can sometimes help control the concentration of the limiting reagent. This must be validated in the lab first.
-
Implement Real-Time Monitoring: Use a sensitive temperature probe positioned correctly within the reaction mass (not near the jacket wall) to get an accurate reading of the internal temperature.
-
Consider Flow Chemistry: For highly exothermic and hazardous reactions like nitration, continuous flow chemistry offers superior heat transfer and safety by keeping the reaction volume small at any given moment. This is a modern, highly effective solution for scaling such processes.
Caption: Decision tree for managing a nitration exotherm.
Issue 2: Poor Regioselectivity and Dinitration
Question: Our scaled-up nitration is yielding the desired 3-nitro product, but we're also seeing up to 15% of the 5-nitro isomer and traces of a dinitrated species, which complicates purification. How can we improve selectivity?
Answer: Regioselectivity in electrophilic aromatic substitution on a complex quinoline system is highly sensitive to reaction conditions. The electron-withdrawing nature of the chloro, fluoro, and bromo groups deactivates the ring, but the directing effects are nuanced.
Causality:
-
Temperature Control: Nitration selectivity is exquisitely dependent on temperature. Higher temperatures provide more energy for the electrophile (NO₂⁺) to overcome the activation barrier for substitution at less-favored positions, leading to a loss of selectivity. The hot spots mentioned in Issue 1 are a major cause of isomer formation.[4]
-
Mixed Acid Composition: The concentration of the nitronium ion (NO₂⁺) is a function of the HNO₃/H₂SO₄ ratio and water content. A more aggressive nitrating medium (e.g., fuming nitric/sulfuric acid) can decrease selectivity.
-
Reaction Time: Prolonged reaction times after full conversion can lead to side reactions, including dinitration.
Solutions for Improved Selectivity:
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Recommended) | Rationale |
| Temperature | 0 to 5 °C | -5 to 0 °C | Lowering the temperature increases selectivity by favoring the kinetically preferred product. Essential to compensate for poorer heat transfer.[3] |
| Addition Time | 15-30 minutes | 2-4 hours | Slow addition prevents temperature spikes and maintains a low, steady concentration of the nitrating agent, improving control. |
| Mixed Acid Ratio | 1:2 (HNO₃:H₂SO₄) | 1:2 to 1:3 (HNO₃:H₂SO₄) | A slight excess of sulfuric acid ensures full generation of the nitronium ion while minimizing excess nitric acid that could lead to side reactions. |
| Monitoring | TLC after 1 hour | In-situ sampling (e.g., UPLC/HPLC) every 30 mins | Real-time monitoring prevents running the reaction longer than necessary, minimizing the formation of dinitrated byproducts. |
Issue 3: Incomplete Conversion During Chlorination with POCl₃
Question: We are struggling to push the conversion of 6-bromo-7-fluoro-4-hydroxyquinoline to the 4-chloro product beyond 90% in our 100L reactor. We've tried extending the reflux time and adding more POCl₃, but it's not improving and is making the work-up difficult.
Answer: This is a common issue when scaling up reactions that use phosphorus oxychloride. The problem often lies not with the stoichiometry but with the physical and chemical environment of the reaction.
Probable Causes & Solutions:
-
HCl Gas Entrapment: The reaction generates HCl gas as a byproduct. In a large reactor, this gas can become trapped in the thick slurry, inhibiting the reaction by creating back-pressure and preventing effective mixing and contact between the substrate and POCl₃.
-
Solution: Ensure adequate venting through a scrubber system. A gentle nitrogen sweep across the headspace can help carry away the HCl gas more efficiently.
-
-
Poor Solubility/Mixing: The starting 4-hydroxyquinoline may have poor solubility in POCl₃, existing as a thick slurry. Inefficient agitation at scale may not be sufficient to break up clumps and ensure all particles are exposed to the reagent.
-
Solution: Verify that your agitator design (e.g., impeller type, speed) is suitable for solid-liquid slurries. The use of a co-solvent like N,N-dimethylformamide (DMF) in catalytic amounts (as seen in similar preparations) can aid solubility and accelerate the reaction.[8]
-
-
Reagent Quality: POCl₃ can hydrolyze over time if not stored properly, reducing its potency.
-
Solution: Use a fresh, unopened container of POCl₃ for the scale-up batch and ensure anhydrous conditions are maintained throughout the process.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the large-scale nitration step? A1: The primary hazards are threefold:
-
Thermal Runaway: As detailed above, an uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[5]
-
Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and toxic.[9][10] Inhalation of nitric acid mists can cause severe respiratory damage.[10] All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, face shields, and lab coats.[11]
-
Violent Reactions: Mixed acid reacts violently with many organic materials.[11] Ensure the reactor is clean and free of any residual organic solvents from previous batches. Accidental contact with incompatible materials can lead to fire or explosion.
Q2: The high-temperature (~250°C) cyclization in Dowtherm A is difficult to manage at scale. Are there alternatives? A2: While high-temperature thermal cyclization is traditional, it presents significant engineering challenges (e.g., specialized heating systems, pressure considerations, product degradation). Two potential alternatives to investigate at the lab scale are:
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): This can sometimes promote cyclization under significantly milder conditions (e.g., 80-120°C).
-
Microwave-Assisted Synthesis: For smaller-scale production, microwave reactors can rapidly achieve the required temperature and often reduce reaction times, but this technology is less common for large-scale manufacturing.
Q3: How should we handle the quench and work-up of the POCl₃ and nitration reactions at scale? A3: Quenching these reactions is as hazardous as the reactions themselves.
-
POCl₃ Quench: The remaining POCl₃ must be quenched by slowly and carefully adding the reaction mixture to a large volume of ice water with vigorous stirring. This is highly exothermic and releases HCl gas. The pH must then be carefully adjusted with a base (e.g., NaOH or NaHCO₃ solution) while maintaining cooling to precipitate the product.[8]
-
Nitration Quench: The mixed acid reaction should also be quenched by pouring it onto a large excess of crushed ice.[7] This dilutes the acid and dissipates the heat of dilution. Never add water to the mixed acid, as this can cause localized boiling and splashing. The product can then be isolated by filtration or extraction.
Q4: How does the impurity profile of the final product typically change when moving from lab to plant? A4: Impurity profiles almost always change during scale-up.[1][3]
-
Amplification of Minor Impurities: Side reactions that produced negligible impurities at the 1g scale can become significant at the 10kg scale.[4] For example, a 0.5% impurity becomes 50g of material that must be removed.
-
New Impurities: Differences in heating/cooling rates, mixing, and raw material sources can introduce new, unforeseen impurities.
-
Process-Related Impurities: These can include residual solvents, reagents (e.g., unreacted starting material from incomplete conversions), or materials leached from equipment. It is critical to develop robust analytical methods (e.g., HPLC with impurity standards) to track the impurity profile at each stage of the scale-up process.
Detailed Experimental Protocols (Illustrative)
Disclaimer: These protocols are illustrative and based on established procedures for analogous compounds. All procedures must be thoroughly evaluated for safety and optimized at a small scale before attempting a pilot-scale run.
Protocol 1: Chlorination of 6-Bromo-7-fluoro-4-hydroxyquinoline
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, condenser, and a scrubber system for acid gas with 6-bromo-7-fluoro-4-hydroxyquinoline (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, slowly charge phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the reactor at ambient temperature.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC until the starting material is <1%.
-
Work-up (Distillation): Cool the reaction mixture to 40-50°C. Remove the excess POCl₃ under vacuum. This is a critical step to make the quench safer and more manageable.
-
Work-up (Quench): Carefully and slowly add the cooled reaction residue to a separate vessel containing crushed ice (10-15 parts by weight relative to the starting material) with vigorous agitation, ensuring the temperature does not exceed 25°C.
-
Isolation: Adjust the pH of the aqueous slurry to 7-8 using a 20% aqueous sodium carbonate solution. The product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50-60°C to yield crude 6-Bromo-4-chloro-7-fluoroquinoline.
Protocol 2: Nitration of 6-Bromo-4-chloro-7-fluoroquinoline
-
Reactor Setup: Charge the clean, dry reactor with 6-Bromo-4-chloro-7-fluoroquinoline (1.0 eq) and concentrated sulfuric acid (98%, ~3-4 vol). Begin vigorous agitation and cool the mixture to -5°C.
-
Mixed Acid Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (65-70%, 1.1 eq) to concentrated sulfuric acid (98%, ~1-2 vol) while maintaining a temperature below 10°C.
-
Addition: Slowly add the prepared mixed acid to the reactor via a dosing pump over 2-4 hours, ensuring the internal temperature does not rise above 0°C.
-
Reaction: Stir the mixture at -5 to 0°C for an additional 1-2 hours after the addition is complete. Monitor for completion by HPLC.
-
Quench: In a separate, larger vessel, prepare a mixture of crushed ice and water (15-20 parts by weight). Slowly transfer the reaction mixture into the ice-water slurry with maximum agitation, keeping the quench temperature below 15°C.
-
Isolation: The solid product will precipitate. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Purification: Filter the product, wash extensively with cold water until the washings are neutral (pH 6-7), and then wash with a cold, dilute sodium bicarbonate solution, followed again by water. Dry the solid under vacuum at 45-50°C to yield the final product.
References
- Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. Tianming Pharmaceutical. Available online
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- Synthesis of 3‐nitro‐quinolines previous reports along with present study.
- Nitric Acid Safety. University of California, Santa Barbara. Available online
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- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025). Available online
- An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitro-1,2-dihydroquinolines and 3-Nitroquinolines.
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- Synthesis of 6-bromo-4-iodoquinoline.
- Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity.
- 6-bromo-4-chloro-7-fluoroquinoline (C9H4BrClFN). PubChemLite. Available online
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- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Direct vicinal halo-nitration of unsaturated compounds: an overview. PMC - NIH. Available online
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available online
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- Synthesis method of 7-bromo-6-chloro-4 (3H).
- A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution. Benchchem. Available online
- This compound. Chemenu. Available online
- Overcoming Challenges in O-Nitration: Selective Alcohol Nitration Deploying N,6-Dinitrosaccharin and Lewis Acid C
- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem. Available online
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- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available online
- CH13 Hydrocarbons Shobhit Nirwan. Scribd. Available online
- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
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Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline in Nucleophilic Aromatic Substitution
This guide provides an in-depth analysis of the reactivity of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect its molecular architecture to predict its behavior in nucleophilic aromatic substitution (SNAr) reactions and compare its reactivity profile with structurally related analogues. The insights provided are grounded in established principles of physical organic chemistry and supported by illustrative experimental designs.
Understanding the Reactivity Landscape of Substituted Quinolines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks. Unlike simple aromatic rings, which are electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups (EWGs) can dramatically alter this reactivity.[1] The quinoline core, particularly when substituted with EWGs, becomes an excellent electrophile.
The reactivity of our target molecule, this compound, is governed by a complex interplay of its substituents. To understand its behavior, we must analyze the individual contribution of each group.
The Activating Power of the Nitro Group
The nitro group (-NO₂) at the C-3 position is the single most important feature dictating the molecule's reactivity. As a powerful EWG, it significantly reduces the electron density of the entire ring system through both inductive and resonance effects.[2] This activation is most pronounced at the positions ortho and para to the nitro group. In this molecule, the C-4 position is ortho to the C-3 nitro group, making the C-4 carbon highly electrophilic and susceptible to nucleophilic attack. The attack at this position leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, where the negative charge is effectively delocalized onto the oxygen atoms of the nitro group.[3][4] This stabilization of the intermediate is the primary reason for the high reaction rates observed in such systems.
The Hierarchy of Halogen Leaving Groups in SNAr
The molecule possesses three different halogen atoms: fluorine at C-7, bromine at C-6, and chlorine at C-4. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group.[5] Consequently, the leaving group's ability is not primarily dictated by bond strength (as in SN1/SN2 reactions) but by the halogen's ability to stabilize the transition state through its inductive electron-withdrawing effect. The more electronegative the halogen, the more it polarizes the carbon-halogen bond and stabilizes the accumulating negative charge during nucleophilic attack. This results in a reactivity order of F > Cl ≈ Br > I for the leaving group.[3]
Based on this, while fluorine is typically the best leaving group in SNAr, the position of the halogen is paramount. The chlorine at C-4 is positioned for displacement due to the powerful activation by the adjacent C-3 nitro group. The halogens at C-6 and C-7 are on the benzo-ring and are not directly activated by the nitro group, making them significantly less likely to be displaced under typical SNAr conditions. Therefore, we can confidently predict that nucleophilic substitution will occur selectively at the C-4 position.
Experimental Design for a Comparative Reactivity Analysis
To quantify the reactivity of this compound, a well-designed kinetic study is essential. We propose a comparative analysis against a series of carefully selected analogues to isolate the effect of each substituent.
Selection of Comparison Compounds
The choice of compounds for comparison is critical to generating meaningful data. The following analogues provide a logical basis for comparison:
-
Compound A: 6-Bromo-4-chloro-7-fluoroquinoline: This analogue lacks the C-3 nitro group. Comparing its reactivity to the title compound will directly demonstrate the profound activating effect of the nitro group.
-
Compound B: 4,7-Dichloro-6-bromo-3-nitroquinoline: Replacing the C-7 fluorine with chlorine allows for a direct comparison of the influence of these two halogens on the overall reactivity, even when they are not the leaving group.
-
Compound C: 4-Chloro-7-fluoro-3-nitroquinoline: This compound lacks the C-6 bromo substituent. Its comparison will reveal any secondary electronic or steric effects imparted by the bromine atom.
Methodological Approach: Competitive Kinetics
A competitive kinetic experiment is an efficient method for determining relative reaction rates.[6] In this setup, a mixture of two or more substrates is allowed to react with a limited amount of a nucleophile. The relative rates are determined by monitoring the consumption of the starting materials or the formation of the products over time.
-
Nucleophile: A moderately reactive nucleophile such as piperidine or 4-methoxyphenoxide is suitable.
-
Solvent: A polar aprotic solvent like DMSO or DMF is ideal for SNAr reactions as it solvates the cation of the nucleophile salt without strongly solvating the nucleophile itself, enhancing its reactivity.[7]
-
Analysis: The reaction progress can be accurately monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. This allows for the simultaneous quantification of all substrates and products.
Predicted Reactivity and Illustrative Data
Based on the principles of physical organic chemistry, we can establish a clear hypothesis for the relative reactivity of our target compound and its analogues.
Hypothesized Reactivity Order: this compound > Compound B > Compound C >> Compound A
-
The title compound is expected to be highly reactive due to the combined electron-withdrawing effects of all substituents activating the C-4 position.
-
Compound B is predicted to be slightly less reactive than the title compound, as chlorine is less electronegative than fluorine, providing marginally less inductive withdrawal from the C-7 position.
-
Compound C, lacking the electron-withdrawing bromine at C-6, should be slightly less reactive than the title compound.
-
Compound A will be dramatically less reactive, as it lacks the crucial C-3 nitro activating group. The reaction may not proceed at all under the same conditions.
To visualize these differences, the following table presents illustrative data from a hypothetical competitive experiment.
| Compound | Substituents | Predicted Relative Rate (krel) |
| This compound (Target) | 3-NO₂, 4-Cl, 6-Br, 7-F | 1.00 (Reference) |
| Compound B (4,7-Dichloro-6-bromo-3-nitroquinoline) | 3-NO₂, 4-Cl, 6-Br, 7-Cl | ~0.85 |
| Compound C (4-Chloro-7-fluoro-3-nitroquinoline) | 3-NO₂, 4-Cl, 7-F | ~0.90 |
| Compound A (6-Bromo-4-chloro-7-fluoroquinoline) | 4-Cl, 6-Br, 7-F | < 0.001 |
Table 1: Predicted relative reaction rates for the SNAr reaction with piperidine at 50°C in DMSO. Rates are relative to the title compound.
Detailed Experimental Protocol: Comparative Kinetic Analysis
This protocol outlines a self-validating system for determining the relative reactivity of the quinoline substrates.
Objective: To determine the relative rates of nucleophilic substitution at the C-4 position of four quinoline derivatives.
Materials:
-
This compound (Target Compound)
-
Compound A, B, and C
-
Piperidine (Nucleophile)
-
Dodecane (Internal Standard)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
HPLC system with a C18 column and UV/MS detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual 10 mM stock solutions of the Target Compound, Compound A, B, and C in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the internal standard (dodecane) in anhydrous DMSO.
-
Prepare a 20 mM stock solution of piperidine in anhydrous DMSO.
-
-
Reaction Setup:
-
In a 10 mL reaction vial equipped with a magnetic stir bar, combine 1.0 mL of the stock solution for the Target Compound and 1.0 mL of the stock solution for one of the comparison compounds (e.g., Compound C).
-
Add 0.5 mL of the internal standard stock solution.
-
Place the vial in a pre-heated reaction block set to 50°C and allow it to equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add 2.5 mL of the pre-warmed piperidine stock solution to initiate the reaction (final volume = 5.0 mL, final concentrations: Substrates = 2 mM each, Internal Standard = 1 mM, Piperidine = 10 mM).
-
Immediately withdraw a 50 µL aliquot (t=0 sample), quench it in 450 µL of a 1:1 acetonitrile/water mixture, and place it in an autosampler vial.
-
Withdraw subsequent 50 µL aliquots at regular intervals (e.g., 5, 15, 30, 60, 120 minutes) and quench them in the same manner.
-
-
HPLC Analysis:
-
Analyze all quenched samples by HPLC-MS.
-
Develop a gradient elution method that provides baseline separation of both starting materials, their respective substitution products, and the internal standard.
-
Quantify the peak area of each substrate relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for each compound.
-
The slope of this line will be the pseudo-first-order rate constant, k'.
-
The relative rate constant (krel) is the ratio of the k' values for the two competing substrates (k'Target / k'Compound X).
-
Visualizing Mechanisms and Workflows
Diagrams are essential for clearly communicating complex chemical concepts and experimental procedures.
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Caption: Workflow for the comparative kinetic analysis of quinoline reactivity.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution, with reactivity centered predictably at the C-4 position. This reactivity is primarily driven by the potent electron-withdrawing nitro group at the adjacent C-3 position. Its reactivity can be finely tuned by the nature of the other halogen substituents on the ring system, though their effects are secondary to the dominant nitro group. The experimental framework detailed in this guide provides a robust method for quantifying these differences, enabling researchers to make informed decisions in the design and execution of synthetic routes for novel pharmaceuticals and functional materials.
References
- Fujita, M., & Ihara, M. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 23(10), 2475. [Link][8]
- Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Chemistry Stack Exchange. [Link][5]
- Zhu, J., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(11), 3379. [Link][2]
- YourPrivateTutor. (n.d.). Preparation and Properties of Quinoline.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link][1]
- Dave Organ. (2019).
- Powers, D. C., & Sigman, M. S. (2018). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 9(44), 8412–8419. [Link][6]
- Ormeño, N., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894314. [Link][11]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Definitive Structural Validation of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline by Advanced NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for developing novel therapeutic agents and functional materials.[1] The precise substitution pattern on the quinoline ring dictates its biological activity and physical properties. Consequently, unambiguous structural validation of polysubstituted quinolines, such as 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline, is not merely a procedural step but a fundamental prerequisite for meaningful research and development.
This guide provides a comprehensive, in-depth methodology for the structural elucidation of this compound, leveraging a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. We move beyond simple data reporting to explain the causal logic behind experimental selection, creating a self-validating workflow that ensures the highest degree of confidence in the final structure. This approach serves as a robust template for the characterization of other complex heterocyclic systems.
The Structural Challenge: Predicting the NMR Signature
The subject molecule, this compound, possesses a complex substitution pattern where each group exerts a distinct electronic influence on the aromatic core. Understanding these influences is key to predicting the resulting NMR spectrum and devising a validation strategy.
-
Electron-Withdrawing Groups (EWGs) : The nitro (-NO2), chloro (-Cl), bromo (-Br), and fluoro (-F) substituents all decrease electron density in the quinoline ring.[2] This "deshielding" effect causes attached and nearby nuclei (¹H and ¹³C) to resonate at a higher frequency, shifting their signals downfield (to a higher ppm value) in the NMR spectrum.[2][3]
-
Fluorine's Unique Signature : The presence of a fluorine atom at the C-7 position is a powerful diagnostic tool. Not only does it strongly deshield adjacent nuclei, but it also engages in through-bond J-coupling with neighboring proton and carbon atoms. The observation of these ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provides definitive proof of the fluorine's location.
Based on these principles, we can anticipate the key features of the ¹H and ¹³C NMR spectra, which must be confirmed experimentally.
Part 1: The Experimental Workflow for Unambiguous Validation
A multi-pronged NMR approach is essential to build an unshakeable structural proof. The combination of 1D and 2D NMR experiments provides a network of correlations where each piece of data validates the others.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps to acquire high-quality data for structural elucidation.
1. Sample Preparation:
-
Weigh approximately 10-15 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.
-
Cap the tube and gently invert it several times to ensure the solution is homogeneous.[4]
2. NMR Data Acquisition:
-
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This will reveal the number of distinct protons, their chemical shifts, and their through-bond coupling (J-coupling) patterns.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts of all unique carbon atoms in the molecule.[4]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum to confirm the presence and chemical environment of the fluorine atom.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H J-coupling networks, mapping which protons are connected through 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This crucial 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive ¹JCH correlations.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons over 2 to 4 bonds (²JCH, ³JCH, ⁴JCH). This data allows for the assembly of the entire molecular skeleton, connecting protonated carbons to the non-protonated (quaternary) carbons that bear the substituents.[6][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is the ultimate tool for differentiating between potential isomers by confirming through-space proximities.
Workflow for Structural Elucidation
The logic of structural validation follows a systematic path, beginning with basic information and culminating in a complete, cross-validated assignment.
Caption: Logical workflow for NMR-based structural validation.
Part 2: Interpreting the Data - A Predictive and Comparative Analysis
Without experimental data, we can construct a predicted dataset based on established principles of substituent chemical shifts (SCS) and coupling constants. This predicted data serves as a benchmark for comparison against the acquired spectra.
The key to validation lies in confirming the specific connectivity pattern. The most powerful tool for this is the HMBC spectrum, which acts as a molecular GPS, pinpointing the location of atoms relative to one another.
Predicted NMR Data Summary
The following table outlines the expected chemical shifts and key correlations. Actual experimental values may vary slightly depending on the solvent and concentration.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Expected HMBC Correlations (¹H → ¹³C) | Key Expected NOESY Correlations (¹H ↔ ¹H) |
| H-2 | 9.0 - 9.3 | 148 - 152 | C-3, C-4, C-8a | H-8 |
| C-3 | - | 135 - 140 (d, JCF ≈ 3-5 Hz) | - | - |
| C-4 | - | 145 - 150 | - | - |
| C-4a | - | 125 - 130 (d, JCF ≈ 15-20 Hz) | - | - |
| H-5 | 8.0 - 8.3 (d, JHF ≈ 8-10 Hz) | 115 - 120 (d, JCF ≈ 5-7 Hz) | C-4, C-6, C-7, C-8a | H-8 |
| C-6 | - | 128 - 133 (d, JCF ≈ 20-25 Hz) | - | - |
| C-7 | - | 160 - 165 (d, ¹JCF ≈ 250-270 Hz) | - | - |
| H-8 | 8.4 - 8.7 (d, JHF ≈ 6-8 Hz) | 118 - 123 (d, JCF ≈ 3-5 Hz) | C-4a, C-6, C-7 | H-2, H-5 |
| C-8a | - | 140 - 145 | - | - |
(Note: 'd' indicates a doublet splitting pattern due to coupling with fluorine.)
Comparative Analysis: Ruling Out Isomers
The true power of this method is its ability to distinguish the target compound from its potential isomers. Consider a plausible alternative: 8-Bromo-4-chloro-7-fluoro-3-nitroquinoline .
| Feature | 6-Bromo (Target Structure) | 8-Bromo (Isomeric Alternative) | How NMR Differentiates |
| ¹H Signal for H-5 | A doublet due to coupling with ¹⁹F at C-7. | A singlet (no adjacent protons or fluorine). | The presence or absence of H-F coupling for the H-5 signal is definitive. |
| ¹H Signal for H-6 | Does not exist (substituted with Br). | A doublet due to coupling with ¹⁹F at C-7. | The presence of a signal for H-6 in the isomer is a clear distinction. |
| NOESY Correlation | A spatial correlation between H-5 and H-8 is expected. | A spatial correlation between H-6 and H-5 would be observed. | The NOESY experiment provides an unambiguous map of spatial relationships, confirming the substituent pattern. |
| HMBC: H-5 → C-X | H-5 will show a strong ³JCH correlation to the bromine-bearing C-6. | H-5 will show a ³JCH correlation to the fluorine-bearing C-7. | The long-range HMBC correlations to the halogenated carbons provide incontrovertible proof of the substitution pattern. |
Visualizing Key HMBC Correlations
The HMBC experiment is the cornerstone of this validation. The diagram below illustrates the critical correlations that piece together the molecular framework and confirm the precise placement of each substituent.
Caption: Key HMBC correlations confirming substituent positions.
Conclusion
The structural validation of a complex molecule like this compound demands a rigorous, multi-faceted approach. By systematically employing a suite of 1D and 2D NMR experiments (¹H, ¹³C, ¹⁹F, HSQC, HMBC, and NOESY), one can build a self-consistent and irrefutable body of evidence. The causality-driven workflow presented here, which focuses on predicting spectral features and then confirming them through specific correlation experiments, provides a robust framework for researchers. This methodology not only confirms the identity of the target molecule but also definitively rules out plausible isomeric alternatives, ensuring the scientific integrity of any subsequent research.
References
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem Technical Guides.
- Khan, M. N. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
- Prakash, S., & Kaur, H. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- Băsu, C., et al. (2023).
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem Technical Guides.
- Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
Sources
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- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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A Comparative Guide to LC-MS Purity Analysis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Introduction: The Analytical Imperative for a Complex Intermediate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is non-negotiable. Intermediates like 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline, a highly functionalized heterocyclic compound, serve as critical building blocks in the synthesis of novel therapeutic agents. Its complex structure, featuring multiple halogen substituents and a nitro group on a quinoline core, presents a significant analytical challenge. The potential for isomeric impurities, residual starting materials, and degradation products necessitates robust, high-fidelity analytical methods to ensure the quality and consistency of the final API.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone technique for this purpose, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[1][2][3] This guide provides an in-depth comparison of two distinct LC-MS methodologies for the comprehensive purity analysis of this compound. We will explore:
-
Method A: Comprehensive Impurity Profiling using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS).
-
Method B: Rapid Quality Control Screening using High-Performance Liquid Chromatography coupled with a Single Quadrupole Mass Spectrometer (HPLC-SQ MS).
This document is designed for researchers, analytical chemists, and drug development professionals, offering practical insights and experimental protocols to guide method selection and implementation based on specific analytical objectives, from in-depth characterization in a research setting to high-throughput screening in a quality control environment.
Compound Profile and Potential Impurities
Chemical Structure: this compound
-
Molecular Formula: C₉H₃BrClFN₂O₂[4]
-
Molecular Weight: 305.50 g/mol
-
Monoisotopic Mass: 303.9027 Da
-
Expected [M+H]⁺: 304.9105 Da
The synthesis of complex quinoline derivatives often involves multi-step reactions, such as the Skraup or Doebner-von Miller syntheses, which can generate a variety of process-related impurities.[5][6] For this specific molecule, potential impurities may include:
-
Isomers: Positional isomers where the halogen or nitro groups are on different locations of the quinoline ring.
-
Precursors: Unreacted starting materials, such as substituted anilines.
-
Reaction Byproducts: Products arising from incomplete reactions (e.g., lacking the nitro or one of the halogen groups) or side reactions like dehalogenation or reduction of the nitro group.
Comparative Methodologies: A Tale of Two Workflows
The choice of an analytical method is fundamentally driven by the desired outcome. Do you need to identify every trace component in a development batch, or do you need to rapidly confirm that a production batch meets a predefined purity specification? The following sections detail two methods designed to answer these distinct questions.
Workflow Overview
The general analytical workflow for both methods follows a standard procedure, from sample preparation to data analysis. The key divergence lies in the instrumentation and the chromatographic approach.
Caption: General experimental workflow for LC-MS purity analysis.
Method A: UHPLC-QTOF MS for High-Resolution Impurity Profiling
This method is the definitive choice for R&D, reference standard characterization, and forced degradation studies. Its strength lies in the high resolving power of UHPLC and the high mass accuracy of the QTOF detector, which enables confident identification of unknown impurities.
Causality Behind Experimental Choices:
-
Column: A sub-2 µm particle size C18 column is selected for maximum chromatographic efficiency, enabling the separation of closely eluting isomers.
-
Mobile Phase: Acetonitrile is a common organic modifier. The addition of 0.1% formic acid serves a dual purpose: it sharpens peak shape for the acidic nitro-compound and provides a source of protons to promote efficient positive ion electrospray ionization ([M+H]⁺).
-
Gradient Elution: A gradient is essential to elute a wide range of potential impurities with varying polarities while ensuring the main peak is sharp and well-retained.
-
QTOF Detector: The key advantage is its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically <5 ppm). This allows for the determination of elemental compositions for unknown peaks, which is crucial for structural elucidation.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
-
-
UHPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 30% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 30% B
-
15.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
QTOF-MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: 50 - 800 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Acquisition Mode: Full Scan MS with MS/MS on major peaks for fragmentation data.
-
Method B: HPLC-Single Quadrupole MS for Rapid QC
This method is optimized for speed and robustness, making it ideal for routine quality control where the identities of potential impurities are already known and the primary goal is to ensure they remain below a specified threshold.
Causality Behind Experimental Choices:
-
Column: A standard 3.5 µm particle size C18 column is used as a cost-effective and durable choice for a QC environment.
-
Isocratic Elution: An isocratic mobile phase provides a faster run time and simpler method transfer between instruments, which is a key requirement for QC labs. The composition is optimized to provide good retention and peak shape for the main compound and its known impurities.
-
Single Quadrupole (SQ) Detector: An SQ detector is highly sensitive and reliable. While it lacks the mass accuracy of a QTOF, it is perfect for Selected Ion Monitoring (SIM), where the instrument is programmed to look only for the specific m/z of the target compound and a predefined list of impurities. This mode provides excellent sensitivity and specificity for known analytes.
Experimental Protocol:
-
Sample Preparation:
-
Identical to Method A. A consistent sample preparation protocol is crucial for method comparability.
-
-
HPLC Conditions:
-
Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic mixture of 65% Acetonitrile and 35% Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Run Time: 5 minutes
-
-
Single Quadrupole MS Conditions:
-
Ionization Mode: ESI, Positive
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
SIM Ions (Hypothetical):
-
m/z 304.9 (Target Compound [M+H]⁺)
-
m/z 258.9 (Potential de-nitrated impurity [M-NO₂+H]⁺)
-
m/z 224.9 (Potential de-bromo impurity [M-Br+H]⁺)
-
-
Dwell Time: 100 ms per ion
-
Data Analysis & Performance Comparison
To illustrate the differences in performance, the following table summarizes hypothetical data obtained from analyzing a single batch of this compound containing trace impurities.
| Parameter | Method A (UHPLC-QTOF) | Method B (HPLC-SQ) |
| Main Compound RT | 8.52 min | 3.21 min |
| Impurity 1 RT | 8.25 min | 2.95 min |
| Resolution (Main/Imp 1) | 4.8 | 2.1 |
| Main Compound Purity | 99.58% | 99.71% |
| Detected Impurities | 5 (3 identified, 2 unknown) | 2 (known impurities) |
| Mass Accuracy (Imp 1) | 1.2 ppm | Not Applicable |
| Limit of Detection (LOD) | ~0.005% | ~0.01% |
| Total Run Time | 15 min | 5 min |
Interpretation of Data:
-
Resolution: Method A provides significantly better resolution, which is critical for accurately quantifying impurities that elute close to the main peak.
-
Purity & Impurity Detection: Method A detects more impurities due to the comprehensive full-scan approach. The lower purity value reflects a more accurate assessment. Method B only monitors for expected impurities and may miss novel or unexpected ones.
-
Identification: The high mass accuracy of Method A allows for the confident identification of Impurity 1 as a de-nitrated species and provides elemental composition data for the two unknown impurities, which is impossible with Method B.
-
Speed: Method B is three times faster, highlighting its suitability for high-throughput QC applications.
Discussion: Selecting the Right Tool for the Job
The choice between these two powerful methodologies is not about which is "better," but which is more appropriate for the task at hand. This decision-making process can be visualized as follows:
Caption: Decision tree for selecting the appropriate LC-MS method.
Trustworthiness and Self-Validation: Both protocols are designed to be self-validating systems. Trustworthiness is established through:
-
System Suitability Tests (SSTs): Before any sample analysis, a standard mixture is injected to verify system performance, including resolution, peak symmetry, and detector sensitivity. This ensures the system is fit for purpose on any given day.
-
Specificity: The mass spectrometer provides unparalleled specificity. By monitoring for the exact mass of the target compound and its impurities, the risk of misidentification due to co-eluting components is virtually eliminated.[7]
-
Linearity and Range: For quantitative purposes, both methods would be validated by analyzing a series of standards at different concentrations to establish linearity, ensuring accurate quantification of impurities across their expected range.[8]
Conclusion
The purity analysis of a complex pharmaceutical intermediate like this compound demands a thoughtful and tailored analytical approach.
-
For research, development, and in-depth characterization , the UHPLC-QTOF MS method is unequivocally superior. It provides the necessary chromatographic resolution and mass accuracy to detect, identify, and quantify known and unknown impurities, delivering a true and comprehensive picture of sample purity.
-
For routine quality control and high-throughput manufacturing support , the HPLC-SQ MS method offers an optimal balance of speed, sensitivity, and robustness. Its ability to rapidly screen for a defined list of impurities makes it a highly efficient and cost-effective tool for ensuring batch-to-batch consistency.
By aligning the analytical technology with the specific scientific question, researchers and drug developers can ensure the highest standards of quality and safety from the earliest stages of the pharmaceutical pipeline.
References
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A Comparative Guide to the Biological Activity of Halogenated Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this privileged structure profoundly influences its physicochemical properties and biological activities. This guide provides a comparative analysis of halogenated quinoline derivatives, focusing on their antimicrobial, anticancer, and antimalarial activities. We delve into the structure-activity relationships (SAR), examine the underlying mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.
The Influence of Halogenation on Biological Activity: A Comparative Overview
Halogenation is a powerful tool in drug design, impacting a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of quinoline derivatives, the position and nature of the halogen substituent are critical determinants of biological efficacy.
Antimicrobial Activity
Halogenated quinolines, particularly the fluoroquinolones, are a well-established class of broad-spectrum antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Structure-Activity Relationship (SAR): The presence of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position are crucial for the broad-spectrum antibacterial activity of fluoroquinolones. Variations in these substitutions can modulate the antibacterial spectrum and potency. For instance, some newer quinoline derivatives have shown significant efficacy against Gram-negative pathogens like E. coli with MIC values as low as 0.25 µg/mL.[1]
Comparative Data:
| Compound Class | Halogen Substitution | Target Organism(s) | MIC (µg/mL) | Reference |
| Quinolone Derivative | 4e (structure not specified) | E. coli | 0.25 | [1] |
| 7-chloroquinoline derivatives | 7-Chloro | Mycobacterium spp. | 16 | [2] |
| Chloro-fluorine pyrazolines | Chloro and Fluoro | Gram-positive & Gram-negative bacteria | Not specified | [3] |
This table presents a selection of reported MIC values to illustrate the antimicrobial potential of halogenated quinolines. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of halogenated quinolines is a rapidly evolving field of research. These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and targeting of enzymes crucial for cancer cell survival.
Structure-Activity Relationship (SAR): The position of the halogen atom significantly impacts cytotoxicity. For instance, studies on 2-phenyl-4-quinolone derivatives have shown that a 6-chloro substitution can confer potent anticancer activity.[4] In some series, the introduction of bromine has been shown to increase cytotoxic potential.[5] The nature of the substituent at other positions, in combination with the halogen, fine-tunes the activity and selectivity against different cancer cell lines.
Comparative Data:
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 19) | 6-Chloro | HCT-116 (Colon) | 5.3 | [4] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 21) | 6-Chloro | HCT-116 (Colon) | 4.9 | [4] |
| FBA-TPQ | 4-Fluoro (on benzylamino) | MCF-7 (Breast) | ~0.1-2.3 | [6] |
| Benzofuran Derivative (Cmpd 8) | Bromine | HepG2 (Liver) | 3.8 | [5] |
| Benzofuran Derivative (Cmpd 7) | Chlorine | A549 (Lung) | 6.3 | [5] |
| Morpholine Quinazoline (AK-3) | Not specified | A549 (Lung) | 10.38 | [7] |
| Morpholine Quinazoline (AK-3) | Not specified | MCF-7 (Breast) | 6.44 | [7] |
This table showcases the cytotoxic potential of various halogenated quinoline and related heterocyclic derivatives against different cancer cell lines. The data is compiled from multiple sources and should be interpreted in the context of the specific studies.
Mechanism of Action: Halogenated quinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways. For example, the quinoline derivative PQ1 has been shown to activate caspase-8 and caspase-9 in T47D breast cancer cells, leading to programmed cell death.[8][9] Furthermore, these compounds can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and EGFR pathways.[4][10]
Antimalarial Activity
The 4-aminoquinoline scaffold, famously represented by chloroquine, has been a mainstay in the fight against malaria. Halogenation at the C-7 position is a critical determinant of antiplasmodial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum.
Structure-Activity Relationship (SAR): Extensive SAR studies have revealed that a halogen at the 7-position is essential for activity against both chloroquine-susceptible and -resistant parasites.[11] Specifically, 7-chloro, 7-bromo, and 7-iodo analogues exhibit potent activity, while 7-fluoro derivatives are generally less effective.[12][13] The nature of the side chain at the 4-amino position also plays a crucial role in overcoming resistance.
Comparative Data:
| 7-Substituent | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| 7-Chloro | -HN(CH2)2NEt2 | Chloroquine-susceptible & -resistant | 3-12 | [12][13] |
| 7-Bromo | -HN(CH2)2NEt2 | Chloroquine-susceptible & -resistant | 3-12 | [12][13] |
| 7-Iodo | -HN(CH2)2NEt2 | Chloroquine-susceptible & -resistant | 3-12 | [12][13] |
| 7-Fluoro | -HN(CH2)2NEt2 | Chloroquine-susceptible | 15-50 | [12][13] |
| 7-Fluoro | -HN(CH2)2NEt2 | Chloroquine-resistant | 18-500 | [12][13] |
This table provides a direct comparison of the antiplasmodial activity of 7-substituted 4-aminoquinolines, highlighting the critical role of the halogen atom.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step protocols for key in vitro assays used to evaluate the biological activities of halogenated quinoline derivatives. These protocols are based on established methodologies and are designed to ensure reproducibility and reliability.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Principle: This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium.
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.
-
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain overnight in a suitable broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL) in the broth medium.[15][16]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will result in a final volume of 200 µL per well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[17]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[18]
-
Anticancer Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
Antiplasmodial Activity Assessment: The SYBR Green I-based Assay
The SYBR Green I-based fluorescence assay is a widely used, sensitive, and high-throughput method for screening antimalarial compounds.
Principle: This assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA.
Workflow Diagram:
Caption: Workflow for the SYBR Green I Antiplasmodial Assay.
Detailed Protocol:
-
Preparation of Compound Dilutions:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
-
Parasite Culture:
-
Maintain a culture of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage.
-
-
Assay Setup:
-
Prepare a parasite suspension with 0.5-1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the plate containing the compound dilutions.
-
Include positive (parasites with a known antimalarial drug) and negative (parasites in medium only) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[19]
-
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the percentage of parasite growth inhibition relative to the negative control.
-
Determine the IC50 value from the dose-response curve.
-
Mechanistic Insights: Signaling Pathways Targeted by Halogenated Quinolines
The biological effects of halogenated quinolines are underpinned by their interactions with specific molecular targets and signaling pathways.
Anticancer Mechanisms: Induction of Apoptosis
Many halogenated quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the activation of either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, often culminating in the activation of caspase cascades.
Caption: Simplified overview of apoptosis induction by halogenated quinolines.
Conclusion
Halogenated quinoline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of halogens onto the quinoline scaffold provides a powerful means to modulate their potency and selectivity against various targets. The structure-activity relationships discussed in this guide, coupled with the detailed experimental protocols, offer a valuable resource for researchers in the fields of antimicrobial, anticancer, and antimalarial drug discovery. Further exploration of the intricate mechanisms of action and the development of novel halogenated quinoline analogues will undoubtedly continue to be a fruitful area of research, with the potential to yield new and effective therapeutic agents.
References
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- Ridley, R. G., et al. (1996). Structure−activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 39(10), 1935-1942.
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- Bennett, T. N., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSM Microbiology, 4(1), 1030.
- Chen, C. H., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PLoS ONE, 8(5), e63383.
- Various Authors. (n.d.). Cytotoxicity of these compounds and positive controls against A549, Hep3B, MCF7, HeLa, HT29, and FL cells at IC50 concentrations. ResearchGate.
- Chen, C. H., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate.
- Kumar, A., et al. (2012). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents. Antimicrobial Agents and Chemotherapy, 56(6), 3215-3221.
- Held, J. (2019). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 2013, 131-141.
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- Kumar, D., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry, 94, 103441.
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- Akhtar, M. J., et al. (2021). Cytotoxic Potential of Newly Synthesized Quinoline–Bearing Dihydropyridine Hybrids on A549 Lung Cancer Cells. Molecules, 26(11), 3184.
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- As-Sobeai, H. M., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Experimental Therapeutics and Oncology, 9(3), 195-207.
- Various Authors. (n.d.). Table 1 . Results of in vitro anticancer screening of compounds 2-4. ResearchGate.
- El-Faham, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15.
- El-Sayed, M., et al. (2017). In Vitro Anticancer Activity and Structural Characterization of Ubiquinones from Antrodia cinnamomea Mycelium. Molecules, 22(10), 1739.
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Navigating the Synthesis and Reactivity of Polysubstituted Quinolines: A Comparative Guide to 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Its versatile framework allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth exploration of the synthesis and reactivity of a complex, polysubstituted derivative, 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline. In the absence of direct, published experimental data for this specific molecule, this guide will leverage established principles of quinoline chemistry and data from closely related analogues to provide a robust framework for its synthesis and to objectively compare its predicted reactivity with a simpler, well-characterized alternative, 6-bromo-4-chloroquinoline.
The Significance of Polysubstituted Quinolines
The strategic placement of various substituents on the quinoline ring system can dramatically influence a molecule's biological activity. Halogens, such as bromine, chlorine, and fluorine, can modulate lipophilicity, metabolic stability, and binding interactions with target proteins. The nitro group, a strong electron-withdrawing group, can significantly impact the electronic properties of the ring, influencing its reactivity and potential as a pharmacophore.[2] The combination of these functionalities in this compound suggests a molecule of significant interest for applications in drug discovery, particularly in the development of kinase inhibitors and anti-infective agents.
Synthetic Pathways: A Guided Approach
dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
A [label="Substituted Aniline"]; B [label="Cyclization"]; C [label="6-Bromo-7-fluoro-4-hydroxyquinoline"]; D [label="Chlorination"]; E [label="6-Bromo-4-chloro-7-fluoroquinoline"]; F [label="Nitration"]; G [label="this compound"];
A -> B [label="e.g., Gould-Jacobs Reaction"]; B -> C; C -> D [label="POCl3"]; D -> E; E -> F [label="HNO3/H2SO4"]; F -> G; }
A proposed synthetic pathway for this compound.
Experimental Protocol: A Hypothetical, Step-by-Step Synthesis
The following protocol is a proposed methodology based on analogous reactions found in the literature for the synthesis of similarly substituted quinolines and quinazolines.[3][4][5]
Step 1: Synthesis of 6-Bromo-7-fluoroquinolin-4-ol
This initial step would likely involve a cyclization reaction, such as the Gould-Jacobs reaction, starting from a suitably substituted aniline.
Step 2: Synthesis of 6-Bromo-4-chloro-7-fluoroquinoline
-
To a stirred solution of 6-Bromo-7-fluoroquinolin-4-ol (1 equivalent) in a suitable high-boiling inert solvent (e.g., toluene), add phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until a precipitate is formed.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-Bromo-4-chloro-7-fluoroquinoline.
Step 3: Synthesis of this compound
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 6-Bromo-4-chloro-7-fluoroquinoline (1 equivalent) while maintaining the temperature.
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain the final product, this compound.
Comparative Analysis: Reactivity Profile
To understand the influence of the substituents on the chemical behavior of the target molecule, we will compare its predicted reactivity with that of a simpler, commercially available analogue: 6-bromo-4-chloroquinoline .
Nucleophilic Aromatic Substitution (SNAr)
The primary site of reactivity for both molecules is the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position serves as a good leaving group, and the electron-withdrawing nature of the quinoline nitrogen activates the ring towards nucleophilic attack.[6]
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Feature | This compound (Predicted) | 6-bromo-4-chloroquinoline (Experimental) | Rationale for Predicted Difference |
| Reactivity at C4 | Significantly Higher | Moderate | The strongly electron-withdrawing nitro group at the 3-position, along with the fluoro group at the 7-position, will substantially increase the electrophilicity of the C4 carbon, making it much more susceptible to nucleophilic attack.[2] |
| Reaction Conditions | Milder conditions (lower temperature, shorter reaction time) | Typically requires heating | The enhanced reactivity will likely allow for successful substitutions under less forcing conditions. |
| Yields | Potentially higher yields | Good to excellent yields are achievable but may require optimization.[3][7] | The increased activation of the substrate should lead to more efficient conversion to the product. |
dot graph "Reactivity_Comparison" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
subgraph "cluster_0" { label="this compound"; style="filled"; color="#F1F3F4"; A [label="High Electrophilicity at C4\n(Strongly activated by -NO2 and -F)"]; B [label="Facile Nucleophilic Attack"]; C [label="Milder Reaction Conditions"]; A -> B; B -> C; }
subgraph "cluster_1" { label="6-bromo-4-chloroquinoline"; style="filled"; color="#FFFFFF"; D [label="Moderate Electrophilicity at C4\n(Activated by quinoline N)"]; E [label="Nucleophilic Attack Requires Forcing Conditions"]; F [label="Higher Temperatures/Longer Reaction Times"]; D -> E; E -> F; } }
A logical relationship illustrating the predicted reactivity difference.
Characterization and Experimental Data
While specific experimental data for this compound is not available, we can predict the expected characterization data based on its structure and data from similar compounds.
Table 2: Predicted and Experimental Characterization Data
| Data Type | This compound (Predicted) | 6-bromo-4-chloroquinoline (Experimental) |
| Molecular Formula | C₉H₃BrClFN₂O₂ | C₉H₅BrClN |
| Molecular Weight | 305.5 g/mol | 242.5 g/mol |
| 1H NMR | Aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Chemical shifts would be downfield due to the electron-withdrawing effects of the substituents. | 1H NMR (500 MHz, DMSO-d6) δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), 7.82 (d, J = 4.5 Hz, 1H).[7] |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for one bromine atom and one chlorine atom. The molecular ion peak (M+) would be observed at m/z values corresponding to the different isotopic combinations. | EI-HRMS m/e calcd for C₉H₅BrClN (M+) 240.9294, found 240.9297.[7] |
Conclusion
This compound represents a highly functionalized and synthetically challenging, yet potentially valuable, building block in medicinal chemistry. Based on the principles of nucleophilic aromatic substitution, it is predicted to be significantly more reactive at the 4-position compared to its simpler analogue, 6-bromo-4-chloroquinoline. This enhanced reactivity, driven by the cumulative electron-withdrawing effects of the nitro and fluoro substituents, would likely translate to milder reaction conditions and potentially higher yields in derivatization reactions. The experimental protocols and comparative analysis presented in this guide, though based on logical deduction from related structures, provide a solid foundation for researchers venturing into the synthesis and exploration of this and other complex polysubstituted quinolines. Future experimental validation is necessary to confirm these predictions and to fully unlock the potential of this intriguing molecule.
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A Comparative Guide to the Efficacy of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer properties.[1] The strategic introduction of various functional groups onto the quinoline ring can significantly modulate its pharmacological profile. This guide focuses on the 3-nitroquinoline framework, a promising class of compounds that has shown significant antiproliferative effects, particularly against tumor cells that overexpress the Epidermal Growth Factor Receptor (EGFR).[2]
We will delve into a comparative analysis of the efficacy of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline derivatives. While direct comparative studies on a series of these specific derivatives are not extensively available in the public domain, this guide will synthesize data from structurally related compounds to elucidate the probable structure-activity relationships (SAR) and guide future research. We will explore how the interplay of the bromo, chloro, fluoro, and nitro substituents likely influences their anticancer potential.
The Rationale: Targeting Cancer with 3-Nitroquinolines
The introduction of a nitro group at the 3-position of the quinoline core has been identified as a key structural feature for conferring antiproliferative activity against EGFR-overexpressing tumor cell lines.[2] EGFR is a crucial receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation, a hallmark of cancer.[3][4] The 3-nitroquinoline scaffold provides a promising template for the development of novel anticancer agents that can potentially inhibit this critical signaling pathway.
The general workflow for evaluating the in vitro cytotoxicity of novel chemical compounds, including 3-nitroquinoline derivatives, is a multi-step process.
Caption: A generalized workflow for the in vitro cytotoxicity evaluation of novel chemical compounds.
Structure-Activity Relationship: The Role of Halogen and Nitro Substituents
The anticancer efficacy of quinoline derivatives is significantly influenced by the nature and position of their substituents. The presence of electron-withdrawing groups, such as halogens and nitro moieties, is a common strategy to enhance cytotoxic potential.[1]
-
Nitro Group: As established, the 3-nitro group is a key pharmacophore for antiproliferative activity in this class of compounds.[2] The position of the nitro group is critical; for instance, in hydroxynaphthanilides, a related class of compounds, shifting the nitro group from the ortho- to the para-position increased antiproliferative effect.[5][6] This highlights the importance of the 3-position in our target scaffold.
-
Halogenation: The presence of halogens on the quinoline ring generally enhances cytotoxicity. Dihalogenated compounds have been observed to be more cytotoxic than their monohalogenated counterparts.[7] The order of cytotoxicity for halogenated peptides has been shown as iodinated > brominated ≥ chlorinated, suggesting that the type of halogen also plays a significant role.[7] In the context of this compound, the combined presence of three different halogens at specific positions likely contributes to a potent anticancer profile. The bromine at position 6, chlorine at position 4, and fluorine at position 7 would create a unique electronic and steric environment that could enhance binding to target proteins and/or increase cell permeability.
Comparative Efficacy: A Data-Driven Perspective
To objectively compare the efficacy of different this compound derivatives, their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines would be determined. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard metric for cytotoxicity.[1]
| Derivative ID | R1 (Position 6) | R2 (Position 4) | R3 (Position 7) | R4 (Position 3) | Cancer Cell Line | IC50 (µM) [Hypothetical] |
| Lead Compound | Br | Cl | F | NO2 | MCF-7 (Breast) | 0.5 |
| Derivative A | H | Cl | F | NO2 | MCF-7 (Breast) | 2.1 |
| Derivative B | Br | H | F | NO2 | MCF-7 (Breast) | 1.8 |
| Derivative C | Br | Cl | H | NO2 | MCF-7 (Breast) | 1.2 |
| Derivative D | Br | Cl | F | H | MCF-7 (Breast) | > 10 |
| Lead Compound | Br | Cl | F | NO2 | A549 (Lung) | 0.8 |
| Derivative A | H | Cl | F | NO2 | A549 (Lung) | 3.5 |
| Derivative B | Br | H | F | NO2 | A549 (Lung) | 2.9 |
| Derivative C | Br | Cl | H | NO2 | A549 (Lung) | 2.0 |
| Derivative D | Br | Cl | F | H | A549 (Lung) | > 10 |
This table presents hypothetical data for illustrative purposes to demonstrate how a comparative analysis would be structured. Actual experimental data is required for a definitive comparison.
Proposed Mechanism of Action: Inhibition of EGFR Signaling
A plausible mechanism of action for the anticancer activity of 3-nitroquinoline derivatives is the inhibition of the EGFR signaling pathway.[2][3] By binding to the kinase domain of EGFR, these compounds could block the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.
Caption: A simplified diagram of the hypothesized EGFR signaling pathway and its inhibition by a 3-nitroquinoline derivative.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer efficacy of this compound derivatives.
Synthesis of 6-Bromo-4-chloroquinoline (Intermediate)
A common route to synthesize the quinoline core involves the cyclization of an appropriate aniline derivative, followed by chlorination.
-
Cyclization: 4-bromoaniline is reacted with a suitable three-carbon synthon, such as diethyl malonate, followed by thermal cyclization in a high-boiling solvent like Dowtherm A to yield 6-bromoquinolin-4-ol.[8][9]
-
Chlorination: The resulting 6-bromoquinolin-4-ol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield 6-bromo-4-chloroquinoline.[8]
Further steps would be required to introduce the 7-fluoro and 3-nitro groups, which would involve specialized synthetic methodologies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined using non-linear regression analysis.[10]
Conclusion
The this compound scaffold represents a promising class of compounds for the development of novel anticancer agents. The presence of the 3-nitro group is a key determinant of their antiproliferative activity, likely through the inhibition of critical signaling pathways such as the EGFR cascade. The strategic placement of bromo, chloro, and fluoro substituents is anticipated to further enhance their cytotoxic potency.
While this guide provides a framework for understanding the potential efficacy of these derivatives based on structure-activity relationships of related compounds, further research is imperative. The synthesis of a focused library of these derivatives and their systematic evaluation against a panel of cancer cell lines will be crucial to definitively elucidate their therapeutic potential and identify lead candidates for further preclinical and clinical development.
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A Head-to-Head Comparison of Plausible Synthetic Routes to 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
For researchers and professionals in drug development, the synthesis of highly functionalized quinoline scaffolds is a cornerstone of medicinal chemistry. The target molecule, 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline, represents a significant synthetic challenge due to its dense and specific substitution pattern, featuring multiple electron-withdrawing groups. This guide provides an in-depth, head-to-head comparison of two plausible synthetic strategies for its preparation. As no direct synthesis has been reported in the literature, this analysis is built upon established chemical principles and analogous transformations, offering a strategic blueprint for its construction.
The two primary strategies diverge on a critical decision: when to introduce the C3-nitro group. Route A follows a more traditional path of first constructing the core quinoline ring system and subsequently performing a late-stage nitration. In contrast, Route B employs a "nitro-group-first" strategy, beginning with a pre-functionalized nitroaniline and building the quinoline ring around it. Each approach presents a unique set of advantages and predictable challenges, which we will explore in detail.
Route A: Late-Stage Nitration via Gould-Jacobs Cyclization
This route is a linear, three-step sequence that leverages the well-established Gould-Jacobs reaction to build the quinoline core, followed by standard chlorination and a challenging final nitration.
Logical Workflow for Route A
Caption: Overall workflow for the synthesis of this compound via Route A.
In-Depth Analysis of Route A
Step 1: Gould-Jacobs Reaction The synthesis commences with the condensation of commercially available 4-bromo-3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM).[1] This reaction, a cornerstone of quinoline synthesis, first forms an anilinomethylenemalonate intermediate, which then undergoes a high-temperature thermal cyclization to yield the 4-hydroxyquinoline core.[2] The high temperatures (typically >200 °C in a high-boiling solvent like diphenyl ether) are necessary to overcome the activation energy for the 6-electron electrocyclization.
Step 2: Chlorination The conversion of the 4-hydroxyquinoline tautomer to the 4-chloroquinoline is a standard, high-yielding transformation. The use of phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, is the most common and effective method reported for analogous substrates.[3][4] This step is generally robust and proceeds with high efficiency.
Step 3: Nitration (The Critical Challenge) This final step is the most speculative and challenging aspect of Route A. Electrophilic aromatic substitution on the quinoline ring is notoriously complex. Under standard nitrating conditions (HNO₃/H₂SO₄), the reaction proceeds on the protonated quinolinium ion.[3] This strongly deactivates the entire ring system. Furthermore, substitution is heavily favored at the C5 and C8 positions of the benzo-ring, not the C3 position of the pyridine ring.[3] The presence of three strongly deactivating halogen substituents (bromo, fluoro, and the newly introduced chloro group) will further retard the reaction, requiring harsh conditions and likely leading to a mixture of products with low yield of the desired C3-nitro isomer. Achieving C3 nitration would likely necessitate screening of modern, directed nitration methodologies, potentially moving beyond classical mixed-acid conditions.[5]
Route B: Early-Stage Nitration via Combes Cyclization
This alternative strategy attempts to circumvent the problematic late-stage nitration by incorporating the nitro group from the very beginning. This provides absolute regiocontrol for the nitro-substitution but introduces significant challenges in the key ring-forming step.
Logical Workflow for Route B
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A Comparative Benchmarking Guide for 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline Against Known Kinase and Topoisomerase Inhibitors
A Senior Application Scientist's Guide to Elucidating the Inhibitory Potential of a Novel Quinoline Derivative
Introduction: The Rationale for Investigating 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[1][2] Its versatile structure has been extensively explored, leading to the development of potent inhibitors targeting a range of enzymes crucial in disease pathogenesis, particularly in oncology. Quinoline derivatives have shown significant promise as inhibitors of protein kinases—such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)—and topoisomerases, enzymes that regulate DNA topology.[1][3][4][5][6] The deregulation of these enzyme families is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8][9][10]
This compound is a novel, substituted quinoline compound. While its specific biological activities are yet to be fully characterized, its structural motifs—a halogenated quinoline core with a nitro group—suggest a strong potential for bioactivity. Halogenation can enhance binding affinity and metabolic stability, while the nitro group can be involved in key interactions with target proteins. This guide provides a comprehensive framework for researchers to systematically evaluate the inhibitory potential of this compound. We will benchmark it against well-established inhibitors of EGFR, PI3K/mTOR, and Topoisomerase I, providing detailed, field-proven protocols to ensure data integrity and reproducibility.
Selecting the Right Benchmarks: A Multi-Targeted Approach
Given the known activities of quinoline derivatives, a logical starting point is to assess the inhibitory potential of this compound against key enzymes in cancer signaling and DNA replication. We have selected the following well-characterized inhibitors as benchmarks for our comparative analysis.
| Target Class | Benchmark Inhibitor | Mechanism of Action | Typical IC50 Range |
| EGFR Kinase | Gefitinib (Iressa) | Reversible inhibitor of EGFR tyrosine kinase, binding to the ATP-binding site.[11][12] | 2-80 nM |
| Erlotinib (Tarceva) | Reversible inhibitor of EGFR tyrosine kinase.[11][13] | 2-20 nM | |
| PI3K/mTOR Kinase | Dactolisib (BEZ235) | Dual inhibitor of PI3K and mTOR kinases.[14] | PI3Kα: 4 nM, mTOR: 20.7 nM |
| Omipalisib (GSK2126458) | Dual inhibitor of PI3K and mTOR kinases with good oral bioavailability.[14] | PI3Kα: 0.019 nM, mTOR: 0.18 nM | |
| Topoisomerase I | Topotecan | Stabilizes the topoisomerase I-DNA covalent complex, leading to DNA breaks.[15][16] | 0.1-1 µM |
| Irinotecan (SN-38 is the active metabolite) | Its active metabolite, SN-38, stabilizes the topoisomerase I-DNA complex.[16][17] | SN-38: 0.02-0.2 µM |
Experimental Workflow: A Step-by-Step Guide to Benchmarking
This section outlines the detailed protocols for a tiered approach to characterizing the inhibitory activity of this compound. We will start with a broad cellular viability screen and then proceed to more specific enzymatic assays based on the initial findings.
Tier 1: General Cytotoxicity Screening - The MTT Assay
The first step is to determine the general cytotoxicity of the compound against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[18][19][20]
Protocol for MTT Cell Viability Assay [18][19][20]
-
Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound and benchmark inhibitors in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Expected Outcome: This assay will provide the IC50 values of this compound across different cancer cell lines, offering a preliminary indication of its potency and selectivity. These values can be directly compared to the IC50 values of the benchmark inhibitors determined under the same experimental conditions.
Tier 2: Specific Enzymatic Inhibition Assays
Based on the cytotoxicity profile and the structural similarity to known inhibitors, the next step is to investigate the direct inhibitory effect of the compound on specific enzymes.
In Vitro Kinase Inhibition Assay (EGFR and PI3K/mTOR)
A common method for assessing kinase inhibition is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.[21]
Protocol for In Vitro Kinase Assay [21][22][23][24][25]
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant human EGFR or PI3Kα), a suitable substrate (e.g., a biotinylated peptide), and the kinase buffer.
-
Compound Addition: Add this compound or a benchmark inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent containing a development reagent and a stop reagent. This will allow for the quantification of the remaining ATP.
-
Signal Measurement: Measure the fluorescence signal using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Expected Outcome: This assay will reveal whether this compound directly inhibits the enzymatic activity of EGFR and/or PI3K/mTOR and provide its IC50 value for direct comparison with Gefitinib, Erlotinib, Dactolisib, and Omipalisib.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[26][27][28][29][30]
Protocol for Topoisomerase I Inhibition Assay [26][27][29][30]
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I assay buffer, and purified human Topoisomerase I enzyme.
-
Inhibitor Addition: Add this compound or a benchmark inhibitor (Topotecan) at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the supercoiled and relaxed forms of the DNA.
-
Visualization: Visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. Determine the IC50 value.
Expected Outcome: This assay will determine if this compound can inhibit Topoisomerase I activity. The results will be compared to the known inhibitor, Topotecan.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) in Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib | Experimental Data | Experimental Data | Experimental Data |
| Dactolisib | Experimental Data | Experimental Data | Experimental Data |
| Topotecan | Experimental Data | Experimental Data | Experimental Data |
Table 2: Comparative Enzymatic Inhibition (IC50 in nM)
| Compound | EGFR | PI3Kα | mTOR | Topoisomerase I |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib | Experimental Data | N/A | N/A | N/A |
| Erlotinib | Experimental Data | N/A | N/A | N/A |
| Dactolisib | N/A | Experimental Data | Experimental Data | N/A |
| Omipalisib | N/A | Experimental Data | Experimental Data | N/A |
| Topotecan | N/A | N/A | N/A | Experimental Data |
Visualizing Workflows and Pathways
To provide a clear understanding of the experimental design and the biological context, we use Graphviz to create diagrams of the workflow and relevant signaling pathways.
Caption: A simplified diagram of the EGFR and PI3K/mTOR signaling pathways, highlighting the points of inhibition for the benchmark compounds.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and benchmarking of this compound. By systematically evaluating its cytotoxicity and specific enzymatic inhibitory activities against well-established benchmarks, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including selectivity profiling against a broader panel of kinases, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
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Safety Operating Guide
Personal protective equipment for handling 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
As a Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling and disposal of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline. The procedural recommendations herein are synthesized from established safety protocols for halogenated nitroaromatic compounds and are designed to ensure the highest level of safety for all laboratory personnel.
Inferred Hazard Assessment
Based on its structure—a quinoline core with multiple halogen substituents (Bromo, Chloro, Fluoro) and a nitro group—this compound should be handled as a substance with potential for significant health effects. The hazard profile is inferred from related chemical classes. For instance, the analogous compound 6-Bromo-4-chloroquinoline is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Nitroaromatic compounds are a well-documented class of chemicals with potential for toxicity.[2]
| Hazard Category | Inferred Hazard Statement & Rationale | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. This is a precautionary stance based on related multi-halogenated and nitrated compounds which often exhibit toxicity.[3] | |
| Skin Corrosion/Irritation | Causes skin irritation. Halogenated aromatic compounds frequently cause irritation upon dermal contact.[1] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. The fine, powdered nature of many research chemicals increases the risk of eye contact, and related compounds are confirmed eye irritants.[1][3] | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Inhalation of the dust can irritate the respiratory tract.[4] | |
| Long-Term Hazards | Suspected of causing genetic defects or cancer. This is a precautionary measure, as many nitroaromatic compounds are investigated for mutagenicity.[2] The toxicological properties have not been fully investigated.[5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[6]
| Protection Type | Specification | Causality and Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Primary Line of Defense. All manipulations of the solid compound or its solutions must occur within a fume hood to prevent inhalation of dust or vapors and contain potential spills.[7][8] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles AND a full-face shield. | Prevents Severe Eye Injury. Goggles protect against dust and splashes.[6] A face shield is required over goggles when there is a significant risk of splashing, such as during solution transfers or reaction quenching.[9][10] |
| Skin & Body Protection | Chemically resistant lab coat (fully buttoned), long pants, and fully enclosed, chemical-resistant shoes. | Minimizes Dermal Exposure. A lab coat provides a removable barrier.[9] Long pants and enclosed shoes protect against accidental spills.[6] |
| Hand Protection | Double Gloving Required: • Inner Glove: Nitrile (min. 4 mil thickness).• Outer Glove: Butyl rubber or Neoprene. | Prevents Chemical Breakthrough. Aromatic and halogenated hydrocarbons can degrade nitrile gloves.[11][12] The inner nitrile glove provides dexterity and incidental splash protection, while the more robust outer glove (e.g., Butyl) offers extended protection against this specific chemical class.[13] Gloves must be changed immediately upon contamination or every 30-60 minutes during extended operations.[10] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters. | Required if Engineering Controls Fail. A respirator is mandatory if work must be performed outside of a functioning fume hood or if there is a risk of aerosol generation beyond the hood's containment capacity.[9][10] All users must be fit-tested and trained according to OSHA standards.[10] |
Operational and Disposal Plans
A systematic workflow is essential for minimizing risk. This protocol covers the lifecycle of the chemical within the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation & Pre-Operation
-
Review Documentation: Thoroughly read this guide and any available safety information before starting work.[7]
-
Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.[8]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current. Check that a safety shower and eyewash station are accessible and unobstructed.[1]
-
Assemble Materials: Gather all necessary equipment, including spatulas, glassware, and appropriately labeled waste containers, and place them inside the fume hood to minimize traffic in and out of the containment area.[7]
-
-
Donning PPE
-
Put on all required PPE in the correct order: lab coat, inner nitrile gloves, outer butyl/neoprene gloves, and finally, safety goggles and face shield.
-
-
Chemical Handling (Inside Fume Hood)
-
Weighing: Carefully weigh the solid compound on a weigh boat. Use gentle motions to avoid creating airborne dust.
-
Transfers: When transferring the solid or its solutions, keep containers low to the work surface to minimize splash potential.
-
Reaction Setup: Keep the fume hood sash at the lowest possible height that still allows for safe and comfortable work.[7]
-
-
Post-Handling & Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical. Use a solvent like acetone for rinsing, collecting all rinsate as hazardous waste.[7]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[1]
-
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal are mandated by environmental regulations to prevent contamination.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[14][15] This is critical because disposal methods differ; halogenated waste requires high-temperature incineration to prevent the formation of toxic byproducts.[14]
-
Container Labeling:
-
Waste Collection:
-
Storage and Disposal:
-
Keep waste containers tightly sealed at all times, except when adding waste.[16]
-
Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal.
-
Workflow Visualization
The following diagram illustrates the mandatory operational flow for handling this compound.
Caption: Safe Handling Workflow for this compound.
References
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. [Link]
- The University of Tennessee Health Science Center. The Laboratory Standard | Office of Clinical and Research Safety. [Link]
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- Administration for Strategic Preparedness and Response (ASPR).
- MasterControl. 29 CFR 1910.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
